molecular formula C11H13NO4 B592019 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid CAS No. 906352-78-1

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Número de catálogo: B592019
Número CAS: 906352-78-1
Peso molecular: 223.228
Clave InChI: UEWVONKWINVFRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a chemical building block of significant interest in medicinal chemistry and pharmaceutical research, particularly in the development of novel kinase inhibitors. Its core research value lies in its potential application as a key synthetic intermediate for compounds targeting phosphoinositide 3-kinase alpha (PI3Kα) . PI3Kα is a lipid kinase that plays a critical role in the AKT/mTOR signaling cascade, and its mutations are highly prevalent in solid tumors, making it a prominent target in oncology research, especially for HR+/HER2- breast cancer . Inhibiting mutant PI3Kα represents a strategic approach to achieve sustained target coverage with potentially reduced toxicity compared to wild-type inhibitors . Furthermore, the tetrahydro-2H-pyran moiety present in the structure is a privileged scaffold in drug discovery, often associated with favorable physicochemical properties. This compound also serves as a critical precursor in exploring inhibitors for other biological targets, such as Phosphodiesterase 4D (PDE4D) . PDE4D inhibition elevates intracellular cAMP levels, offering a promising therapeutic strategy for a range of neurodegenerative conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, due to its fundamental role in cognitive processes and neuroinflammation . This dual relevance in pivotal oncological and neurological pathways makes this compound a versatile and valuable compound for advancing research in these fields.

Propiedades

IUPAC Name

6-(oxan-4-yloxy)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-11(14)9-2-1-3-10(12-9)16-8-4-6-15-7-5-8/h1-3,8H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWVONKWINVFRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656424
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906352-78-1
Record name 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906352-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[(Oxan-4-yl)oxy]pyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a substituted picolinic acid core, makes it a key intermediate for synthesizing more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of a robust and logical synthetic pathway for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic rationale behind each synthetic step, provide detailed experimental protocols, and explore the underlying reaction mechanisms, ensuring both theoretical understanding and practical applicability.

Strategic Overview: A Retrosynthetic Approach

To logically devise a synthesis, we first employ a retrosynthetic analysis. The target molecule is deconstructed into simpler, commercially available precursors. The primary disconnection points are the ether linkage and the carboxylic acid functionality.

The ether bond can be formed via a nucleophilic aromatic substitution (SNAr), a variant of the well-established Williamson ether synthesis.[1][2] This suggests a reaction between an activated pyridine ring, such as a 6-halopicolinate, and the alkoxide of tetrahydro-2H-pyran-4-ol. The carboxylic acid is often handled in a protected form, typically as an ester, to prevent unwanted side reactions with the strong bases used in the ether formation step. This leads to a two-step strategy: ether formation followed by ester hydrolysis.

G Target This compound Intermediate Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate Target->Intermediate <= (Hydrolysis) SM1 Methyl 6-chloropicolinate Intermediate->SM1 <= (SNAr) SM2 Tetrahydro-2H-pyran-4-ol Intermediate->SM2 <= (SNAr) SM_Acid 6-Chloropicolinic Acid SM1->SM_Acid <= (Esterification)

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: Mechanism and Rationale

The chosen forward synthesis involves three key stages:

  • Protection: Esterification of the starting material, 6-chloropicolinic acid, to protect the carboxylic acid group.

  • Coupling: Nucleophilic aromatic substitution to form the core ether linkage.

  • Deprotection: Hydrolysis of the ester to reveal the final carboxylic acid.

This sequence is designed to maximize yield and minimize side reactions by ensuring functional group compatibility at each stage.

G cluster_0 Overall Synthesis Pathway Start 6-Chloropicolinic Acid Ester Methyl 6-chloropicolinate Start->Ester  SOCl2, MeOH   (Step 1: Esterification) Ether Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate Ester->Ether  Tetrahydro-2H-pyran-4-ol, NaH, DMF   (Step 2: SNAr Ether Synthesis) Final This compound Ether->Final  NaOH, H2O/MeOH    then HCl (aq)   (Step 3: Saponification)

Caption: The three-step synthesis pathway.

Step 1: Esterification of 6-Chloropicolinic Acid

Objective: To convert the carboxylic acid into a methyl ester, protecting it from the strongly basic conditions of the subsequent step.

Causality of Experimental Choice: The carboxylic acid proton is highly acidic and would be readily deprotonated by sodium hydride (NaH), the base used in Step 2. This would form a carboxylate salt, which could complicate the reaction by reducing solubility and potentially interfering with the desired nucleophilic attack. Converting the acid to an ester circumvents this issue. The use of thionyl chloride (SOCl₂) to form an acyl chloride intermediate, followed by quenching with methanol, is a highly efficient and irreversible method for ester formation that avoids the equilibrium limitations of Fischer esterification.[3]

Step 2: Nucleophilic Aromatic Substitution (SNAr) for Ether Formation

Objective: To couple the protected picolinate with tetrahydro-2H-pyran-4-ol.

Mechanistic Insight: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect, combined with the electron-withdrawing nature of the ester group, makes the carbon atoms at the 2- and 6-positions sufficiently electrophilic to be attacked by a strong nucleophile.[5][6]

The reaction is initiated by deprotonating the hydroxyl group of tetrahydro-2H-pyran-4-ol with a strong, non-nucleophilic base like sodium hydride (NaH) to form a potent sodium alkoxide nucleophile.[7] This alkoxide then attacks the C-6 position of the pyridine ring, displacing the chloride leaving group and forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[5] Aromaticity is subsequently restored upon the expulsion of the chloride ion, yielding the desired ether product.

Step 3: Saponification (Ester Hydrolysis)

Objective: To deprotect the ester and yield the final picolinic acid.

Causality of Experimental Choice: Saponification, or base-catalyzed hydrolysis, is the preferred method for this final step.[8] The reaction with sodium hydroxide is essentially irreversible because the final product is the sodium salt of the carboxylic acid (a carboxylate). This carboxylate is resonance-stabilized and unreactive towards the alcohol byproduct, driving the reaction to completion. A final acidification step is required to neutralize the excess base and protonate the carboxylate salt, precipitating the desired carboxylic acid product.

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Synthesis of Methyl 6-chloropicolinate
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropicolinic acid (10.0 g, 63.5 mmol).

  • Reagent Addition: Suspend the acid in thionyl chloride (50 mL, 685 mmol) and add a catalytic amount of N,N-dimethylformamide (DMF, ~0.5 mL).

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 3 hours. The solution should become homogeneous.

  • Workup: Allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure.

  • Ester Formation: Cool the resulting crude acyl chloride in an ice bath. Slowly and cautiously add methanol (100 mL). Caution: This reaction is exothermic.

  • Isolation: After the addition is complete, allow the solution to warm to room temperature and stir for 1 hour. Remove the methanol under reduced pressure to yield the crude product.

  • Purification: The crude methyl 6-chloropicolinate can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate
  • Setup: To a flame-dried 500 mL three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (150 mL).

  • Base Addition: Cool the DMF in an ice bath and add sodium hydride (60% dispersion in mineral oil, 3.04 g, 76.0 mmol) portion-wise.

  • Nucleophile Formation: In a separate flask, dissolve tetrahydro-2H-pyran-4-ol (7.1 g, 69.5 mmol) in anhydrous DMF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Coupling Reaction: Dissolve the methyl 6-chloropicolinate (10.0 g, 58.3 mmol) from Protocol 1 in anhydrous DMF (50 mL) and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 60 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Isolation: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (ethyl acetate/hexanes gradient) to yield the pure ether intermediate.

Protocol 3: Synthesis of this compound
  • Setup: Dissolve the purified methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate (e.g., 12.0 g, 47.8 mmol) in a mixture of methanol (100 mL) and water (50 mL) in a 250 mL round-bottom flask.

  • Hydrolysis: Add sodium hydroxide pellets (3.8 g, 95.6 mmol) and stir the mixture at room temperature overnight.

  • Workup: Remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL).

  • Acidification: Cool the solution in an ice bath and acidify to pH ~3-4 by the slow, dropwise addition of 2M hydrochloric acid. A white precipitate should form.

  • Isolation: Stir the suspension in the ice bath for 1 hour, then collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water and dry under vacuum to afford the final product, this compound, as a white solid. Purity can be assessed by HPLC and NMR.

Data Summary

The following table presents expected data for a typical synthesis run. Actual results may vary based on experimental conditions and scale.

StepCompound NameStarting Mass (g)Molar Mass ( g/mol )Expected Yield (%)Physical State
1Methyl 6-chloropicolinate10.0 (from acid)171.5990-95%Solid/Oil
2Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate10.0251.2780-88%White Solid
3This compound12.0237.2492-98%White Solid

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by coadsorbed species. American Chemical Society.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Catalysis of picolinate ester hydrolysis at the oxide/water interface: inhibition by adsorbed natural organic matter.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
  • The Williamson Ether Synthesis. University of Massachusetts Boston.
  • Williamson Ether Synthesis reaction. BYJU'S.
  • Williamson ether synthesis. Wikipedia.
  • Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • Williamson Ether Synthesis. Professor Dave Explains via YouTube.
  • Nucleophilic arom
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic aromatic substitutions. The Organic Chemistry Tutor via YouTube.
  • 6-Chloropicolinic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Physicochemical Profiling in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, the adage ‘fail early, fail cheap’ has never been more pertinent. A significant contributor to late-stage clinical attrition is the suboptimal physicochemical properties of drug candidates. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive technical overview of the core physicochemical properties of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a molecule of interest within the broader class of picolinic acid derivatives, which are recognized for their potential as novel therapeutics.[2] By presenting a detailed analysis of its structural attributes and predictable physicochemical behavior, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required for informed decision-making in their research endeavors.

Molecular Structure and Core Attributes

This compound is a heterocyclic compound featuring a picolinic acid moiety linked to a tetrahydro-2H-pyran ring via an ether linkage. This structural amalgamation suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity, a critical determinant of its pharmacokinetic profile.

Molecular Formula: C₁₁H₁₃NO₄

Molecular Weight: 223.23 g/mol

Appearance: While specific data for this compound is not widely published, analogous compounds such as Tetrahydro-2H-pyran-4-carboxylic acid are described as white to off-white crystalline powders.[3] It is reasonable to anticipate a similar appearance for the title compound.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₄Calculated
Molecular Weight 223.23 g/mol Calculated
CAS Number 906352-78-1[4]

Synthesis Pathway: A Strategic Approach

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction, a well-established method for the formation of aryl ethers.[5][6] A copper-catalyzed Ullmann condensation offers a robust and versatile approach.[7]

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 6-chloropicolinic acid Reaction Ullmann Condensation R1->Reaction R2 Tetrahydro-2H-pyran-4-ol R2->Reaction Catalyst CuI (catalyst) Catalyst->Reaction Ligand Picolinic acid (ligand) Ligand->Reaction Base K3PO4 (base) Base->Reaction Solvent DMSO (solvent) Solvent->Reaction Temperature Elevated Temperature Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The use of a copper(I) iodide catalyst in conjunction with a picolinic acid ligand is a strategic choice that facilitates the O-arylation under milder conditions than traditional Ullmann reactions.[7]

  • Base and Solvent: Potassium phosphate (K₃PO₄) serves as a non-nucleophilic base to deprotonate the hydroxyl group of tetrahydro-2H-pyran-4-ol, activating it for the substitution reaction. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and facilitating the reaction.

Physicochemical Properties: Experimental Determination and Predicted Values

Melting Point

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice.[8]

Predicted Melting Point: The melting point will be influenced by the crystalline packing, which is affected by the combined steric and electronic features of the picolinic acid and tetrahydropyran rings. Given that picolinic acid has a melting point of 136-138 °C and tetrahydro-2H-pyran-4-carboxylic acid melts at 87-89°C, a melting point in the range of 100-150 °C could be anticipated.[9]

Experimental Protocol for Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.[10]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.[10]

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[10] A narrow melting range (0.5-1.0 °C) is indicative of high purity.

Solubility

Aqueous solubility is a critical parameter for oral drug absorption.

Predicted Aqueous Solubility: The presence of the carboxylic acid and the pyridine nitrogen suggests that the solubility will be pH-dependent. The ether linkage and the tetrahydropyran ring introduce lipophilic character, which will likely decrease the aqueous solubility compared to the highly soluble parent picolinic acid.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method): [11]

  • Equilibration: An excess amount of the solid compound is added to a known volume of purified water in a sealed flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and interaction with biological targets.[12]

Predicted pKa: Picolinic acid has a pKa of approximately 5.4. The electron-donating nature of the ether-linked tetrahydropyran substituent at the 6-position is expected to slightly increase the basicity of the pyridine nitrogen and slightly decrease the acidity of the carboxylic acid. Therefore, a pKa value slightly higher than that of picolinic acid is anticipated.

Experimental Protocol for pKa Determination (Potentiometric Titration): [12][13][14][15][16]

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., water or a water-methanol mixture) to a known concentration (e.g., 1 mM).[12]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH electrode.[16]

  • Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Lipophilicity (LogP)

LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity and its ability to cross biological membranes.

Predicted LogP: The addition of the relatively nonpolar tetrahydro-2H-pyran moiety will significantly increase the lipophilicity compared to picolinic acid (LogP ≈ 0.5). A calculated LogP would likely fall in the range of 1.5 to 2.5, suggesting a good balance for membrane permeability.

Experimental Protocol for LogP Determination (Shake-Flask Method): [17][18][19]

  • Phase Preparation: n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation and Quantification: The two phases are carefully separated. The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Spectroscopic Characterization: A Predictive Analysis

While experimental spectra are not available, the structural features of this compound allow for a confident prediction of its key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the picolinic acid ring, typically in the 7.0-8.5 ppm region. The protons of the tetrahydropyran ring will appear in the aliphatic region, likely between 1.5 and 4.5 ppm. The proton at the 4-position of the tetrahydropyran ring, being adjacent to the ether oxygen, will be shifted downfield. The acidic proton of the carboxylic acid will likely be a broad singlet at a high chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate around 165-175 ppm. The aromatic carbons of the pyridine ring will appear in the 120-160 ppm region. The carbons of the tetrahydropyran ring will be observed in the aliphatic region, with the carbon attached to the ether oxygen (C4) being the most downfield-shifted among them.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorptions:[20][21][22]

  • O-H Stretch: A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.[20]

  • C=O Stretch: A strong, sharp absorption between 1700 and 1730 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

  • C-O Stretch: A strong absorption in the region of 1210-1320 cm⁻¹ for the C-O of the carboxylic acid and another in the 1000-1250 cm⁻¹ range for the ether C-O linkage.

  • Aromatic C=C and C=N Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 223 would be expected. Key fragmentation pathways would likely involve:[23][24][25]

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group (M - 45).

  • Cleavage of the Ether Bond: Fragmentation on either side of the ether oxygen, leading to ions corresponding to the picolinic acid and tetrahydropyran moieties.

  • Decarboxylation: Loss of CO₂ (M - 44).

The Symbiotic Relationship Between Physicochemical Properties and Drug Development

The physicochemical properties detailed above are not merely academic descriptors; they are critical determinants of a molecule's potential as a therapeutic agent.

Drug_Development_Impact cluster_properties Physicochemical Properties cluster_outcomes Drug Development Outcomes Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption influences Excretion Excretion Solubility->Excretion influences Formulation Formulation Solubility->Formulation impacts Lipophilicity Lipophilicity (LogP) Lipophilicity->Absorption influences Distribution Distribution Lipophilicity->Distribution influences Metabolism Metabolism Lipophilicity->Metabolism influences Toxicity Toxicity Lipophilicity->Toxicity can influence pKa Ionization (pKa) pKa->Absorption influences pKa->Excretion influences MP Melting Point MP->Formulation impacts

Caption: Interplay of physicochemical properties and their impact on drug development.

A molecule's journey through the body is a complex interplay of these properties. For instance, adequate aqueous solubility is essential for dissolution in the gastrointestinal tract, a prerequisite for absorption. Lipophilicity governs the ability to permeate cell membranes and reach the target site, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity. The pKa determines the charge state of the molecule in different physiological compartments, which in turn affects both solubility and permeability. The melting point can influence the solid-state properties of the drug substance, impacting its formulation and stability.

Conclusion: A Foundation for Future Investigation

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. While direct experimental data for this specific molecule is limited, a robust framework for its synthesis, characterization, and the prediction of its behavior has been established based on well-understood chemical principles and data from analogous structures. The provided experimental protocols offer a clear path for the empirical determination of these crucial parameters. A thorough understanding of the physicochemical properties outlined herein is an indispensable first step in the rational design and development of new therapeutic agents based on this promising molecular scaffold.

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  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Retrieved from [Link]

  • Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PubMed. (2011). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Journal of Materials Chemistry. (2011). Poly(aryl ether ketone)s with carboxylic acid groups: synthesis, sulfonation and crosslinking. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • ResearchGate. (2025). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link]

  • ResearchGate. (2019). How can I distinguish Ester bond from -COOH in FT-IR?. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-4-methyl-2H-pyran. Retrieved from [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2015). Importance of Physicochemical Properties In Drug Discovery. (Review Article). Retrieved from [Link]

  • JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2025). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

  • MDPI. (2022). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,-. Retrieved from [Link]

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An In-depth Technical Guide to 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 906352-78-1

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

This document provides a comprehensive technical overview of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While direct research on this specific molecule is not extensively published, its constituent moieties—picolinic acid and tetrahydropyran—are well-characterized and feature prominently in a variety of biologically active compounds. This guide synthesizes available information on related structures to provide a well-rounded understanding of the subject molecule's properties, potential applications, and synthetic strategies. The primary focus will be on its role as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Chemical and Physical Properties

This compound is a bifunctional molecule incorporating a picolinic acid core and a tetrahydropyran substituent.[1][2] This unique combination of a metal-chelating pyridine carboxylic acid and a non-planar, saturated heterocyclic ether ring imparts specific physicochemical properties that are advantageous in drug design.

PropertyValueSource
CAS Number 906352-78-1[3]
Molecular Formula C₁₁H₁₃NO₄[3]
Molecular Weight 223.23 g/mol [3]
Appearance White to off-white solid[3]
Purity Typically available at ≥98%[3]
Storage Store in a dry, dark, and ventilated place[3]

Synthesis and Manufacturing

A potential synthetic pathway is outlined below:

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product cluster_hydrolysis Hydrolysis Reactant1 6-halopicolinic acid ester Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Tetrahydro-2H-pyran-4-ol Reactant2->Reaction Intermediate This compound ester Reaction->Intermediate Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, DMSO) Hydrolysis Ester Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product Acid or Base TGF_beta_Signaling TGFb TGF-β Ligand TGFbRII TGF-β Receptor II TGFb->TGFbRII Binds ALK5 ALK5 (TGF-β Receptor I) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Target Gene Transcription Nucleus->Gene Inhibitor 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid-based ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Sources

A Comprehensive Guide to the Structure Elucidation of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. The compound 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (CAS No: 906352-78-1) serves as an exemplary case study in the application of modern analytical techniques.[1][2] It incorporates three key structural motifs: a substituted pyridine ring (picolinic acid), a saturated heterocycle (tetrahydropyran), and an ether linkage. This guide provides an in-depth, logic-driven workflow for its complete structure elucidation. As a senior application scientist, this document moves beyond a simple recitation of methods; it delves into the causality behind experimental choices, demonstrating how a synergistic, multi-technique approach provides a self-validating system for structural confirmation. The target audience—researchers, scientists, and drug development professionals—will find this guide a practical framework for tackling similar challenges in their own work.

Part 1: Foundational Analysis: Elemental Composition and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is the cornerstone upon which all subsequent spectroscopic interpretation is built. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

High-Resolution Mass Spectrometry (HRMS)

Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For the target molecule, the expected formula is C₁₁H₁₃NO₄.[1]

  • Expertise & Causality: We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion, which is crucial for accurate mass measurement.[3] ESI is particularly well-suited for polar, acidic molecules like this one. The analysis would be run in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Table 1: HRMS Data for C₁₁H₁₃NO₄

IonCalculated Exact MassObserved Mass (Example)Mass Error (ppm)
[M+H]⁺ (C₁₁H₁₄NO₄⁺)224.0866224.0863-1.3
[M-H]⁻ (C₁₁H₁₂NO₄⁻)222.0721222.0724+1.4
Degree of Unsaturation (DoU)

Once the molecular formula C₁₁H₁₃NO₄ is confirmed, the Degree of Unsaturation (DoU) is calculated. This value represents the total number of rings and/or multiple bonds in the structure.

  • Formula: DoU = C + 1 + (N/2) - (H/2) - (X/2)

  • Calculation: DoU = 11 + 1 + (1/2) - (13/2) = 12 - 6 = 6

This DoU of 6 is a critical first piece of the puzzle. We can hypothesize its distribution:

  • Picolinic Acid Ring: 1 ring + 3 double bonds = 4 degrees of unsaturation.

  • Carboxylic Acid (C=O): 1 degree of unsaturation.

  • Tetrahydropyran Ring: 1 ring = 1 degree of unsaturation.

  • Total: 4 + 1 + 1 = 6. The calculated DoU perfectly matches the proposed structure.

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of the carboxylic acid, ether, and aromatic components.

  • Expertise & Causality: The carboxylic acid O-H stretch is one of the most recognizable IR bands due to its extreme broadness, which results from strong hydrogen bonding dimerization.[4][5] This feature, combined with the sharp, strong carbonyl (C=O) stretch, provides definitive evidence for the -COOH group.[6] The C-O stretch of the ether is also a key diagnostic peak.[7]

Table 2: Predicted Key IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity/Shape
Carboxylic AcidO-H stretch2500-3300Strong, Very Broad
Aromatic C-HC-H stretch3000-3100Medium, Sharp
Aliphatic C-HC-H stretch2850-2960Medium, Sharp
Carboxylic AcidC=O stretch1710-1760Strong, Sharp
Aromatic RingC=C stretch1450-1600Medium-Weak
Ether & Carboxylic AcidC-O stretch1000-1300Strong

Part 3: The Proton Framework - ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy maps the chemical environment of all hydrogen atoms in the molecule, providing information on connectivity through spin-spin coupling.

  • Expertise & Causality: The pyridine ring protons will appear in the downfield aromatic region due to the deshielding effect of the ring current. The electron-withdrawing nature of the carboxylic acid and the nitrogen atom will further influence their specific shifts.[8][9] The protons on the saturated tetrahydropyran ring will be in the upfield aliphatic region. The proton at the C4 position, being attached to a carbon bearing the ether oxygen, will be the most downfield of the aliphatic signals. The carboxylic acid proton is typically a broad singlet at a very high chemical shift (>10 ppm).[5]

Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities (500 MHz, DMSO-d₆)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-COOH> 12.0br s1HAcidic proton, solvent dependent.[5]
H-3 (Pyridine)~8.1d1HAromatic proton ortho to COOH.
H-4 (Pyridine)~7.8t1HAromatic proton coupled to H-3 and H-5.
H-5 (Pyridine)~7.2d1HAromatic proton ortho to the ether linkage.
H-4' (THP)~4.8m1HMethine proton adjacent to ether oxygen, deshielded.
H-2'/H-6' (axial)~3.5m2HAxial protons on carbons adjacent to ring oxygen.
H-2'/H-6' (eq)~3.9m2HEquatorial protons on carbons adjacent to ring oxygen, deshielded.
H-3'/H-5' (axial)~1.7m2HAxial protons on THP ring.
H-3'/H-5' (eq)~2.0m2HEquatorial protons on THP ring.

Part 4: The Carbon Skeleton - ¹³C NMR and DEPT Spectroscopy

Carbon-13 NMR provides a count of the unique carbon environments, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments reveal the multiplicity of each carbon (C, CH, CH₂, CH₃).

  • Expertise & Causality: The molecule has 11 carbons, but due to the symmetry of the tetrahydropyran ring, we expect fewer than 11 signals. The C2'/C6' and C3'/C5' pairs are chemically equivalent. Therefore, we predict a total of 8 signals in the ¹³C NMR spectrum. The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5][6]

Table 4: Predicted ¹³C NMR Chemical Shifts (125 MHz, DMSO-d₆)

Carbon AssignmentPredicted δ (ppm)DEPT-135 PhaseRationale
C-7 (COOH)~165NoneCarboxylic acid carbonyl.[5]
C-6 (Pyridine)~162NoneAromatic carbon bearing the ether oxygen.
C-2 (Pyridine)~150NoneAromatic carbon bearing the COOH group.
C-4 (Pyridine)~140Positive (CH)Aromatic methine carbon.
C-3 (Pyridine)~125Positive (CH)Aromatic methine carbon.
C-5 (Pyridine)~115Positive (CH)Aromatic methine carbon.
C-4' (THP)~75Positive (CH)Methine carbon attached to ether oxygen.
C-2'/C-6' (THP)~65Negative (CH₂)Methylene carbons adjacent to ring oxygen.
C-3'/C-5' (THP)~30Negative (CH₂)Methylene carbons beta to ring oxygen.

Part 5: Connecting the Fragments via 2D NMR Spectroscopy

While 1D NMR and IR propose the fragments, two-dimensional (2D) NMR experiments are required to definitively piece them together.[10][11] COSY, HSQC, and HMBC experiments form a powerful triumvirate for unambiguous structure confirmation.

Workflow for Structure Elucidation

The overall logic follows a stepwise confirmation process, where each experiment builds upon the last.

G cluster_start Initial Data cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Connectivity HRMS HRMS H1_NMR 1H NMR HRMS->H1_NMR Confirms H count IR IR Spec IR->H1_NMR Confirms functional groups C13_NMR 13C & DEPT NMR H1_NMR->C13_NMR Guides C assignment COSY COSY H1_NMR->COSY Identifies spin systems HSQC HSQC H1_NMR->HSQC Links C-H pairs C13_NMR->HSQC Assigns C types C13_NMR->HSQC Links C-H pairs COSY->HSQC Links C-H pairs HMBC HMBC COSY->HMBC Sets up long-range analysis HSQC->HMBC Sets up long-range analysis Final Final Structure Confirmed HMBC->Final Connects all fragments

Caption: Logical workflow for spectroscopic structure elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

COSY identifies protons that are coupled to each other (typically through 2 or 3 bonds). We expect two independent, isolated spin systems.

  • Pyridine System: Correlations between H-3, H-4, and H-5, confirming their adjacent positions on the aromatic ring.

  • Tetrahydropyran System: A network of correlations connecting all the aliphatic protons from C2' through C6'.

Caption: Expected ¹H-¹H COSY correlations for the two spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

This experiment creates a 2D map correlating each proton signal with the carbon signal to which it is directly attached. It is a powerful tool for confirming the assignments made in the 1D spectra. For example, the proton signal at ~4.8 ppm will show a cross-peak to the carbon signal at ~75 ppm, definitively assigning them as H-4' and C-4' of the THP ring.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is the keystone experiment for connecting the isolated spin systems identified by COSY. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to "walk" across quaternary carbons and heteroatoms.

  • The Critical Correlation: The most important correlation will be from the H-4' proton on the THP ring (~4.8 ppm) to the C-6 carbon of the pyridine ring (~162 ppm). This ³J-coupling across the ether oxygen is unambiguous proof of the connectivity between the two rings.

  • Other Key Correlations:

    • H-5 (Pyridine) → C-6 (Pyridine) and C-4 (Pyridine)

    • H-3 (Pyridine) → C-2 (Pyridine) and C-7 (COOH)

    • H-2'/H-6' (THP) → C-4' (THP)

Caption: Key HMBC correlations confirming the molecular assembly.

Part 6: Fragmentation Analysis via Mass Spectrometry (MS)

While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides structural information by analyzing fragmentation patterns. By inducing fragmentation of the molecular ion, we can observe characteristic losses that support the proposed structure.

  • Expertise & Causality: The molecule contains several bonds susceptible to cleavage. The ether linkage and the bond between the pyridine ring and the carboxylic acid are likely fragmentation points. Observing fragments corresponding to the intact picolinic acid and tetrahydropyran moieties would strongly support the overall structure.[12][13]

Predicted Fragmentation Pathways:

  • Loss of CO₂H: A common fragmentation for carboxylic acids, leading to an [M - 45]⁺ ion.

  • Ether Cleavage: Cleavage of the C-O bond between the rings could lead to fragments corresponding to the picolinate ion and the oxonium ion of the THP ring.

  • THP Ring Fragmentation: Saturated rings can undergo complex rearrangements and fragmentations, often involving the loss of small neutral molecules like H₂O or C₂H₄.[13]

Experimental Protocols

1. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile:water solution containing 0.1% formic acid.

  • Instrumentation: Utilize an Orbitrap or TOF mass spectrometer equipped with an ESI source.

  • Acquisition: Infuse the sample at 5 µL/min. Acquire data in both positive and negative ion modes over a mass range of m/z 100-500. Calibrate the instrument using a known standard immediately prior to analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • Acquisition:

    • ¹H NMR: Acquire with a 45° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C NMR: Acquire with proton decoupling, a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

    • DEPT-135: Run standard parameters to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

    • COSY, HSQC, HMBC: Acquire using standard gradient-selected pulse programs, optimizing the spectral width and number of increments for the specific sample.

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Any modern FTIR spectrometer with an ATR accessory.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first.

Conclusion

References

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  • R. Mary, et al., "The mass spectrum analysis and structure of 4H-pyran-4-one, 2, 3-dihydro-3, 5-dihydroxy-6- methyl," ResearchGate, 2015. [Online]. Available: [Link]

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6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (GSK2879552)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action for the selective, irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), this compound, widely known as GSK2879552. We will delve into the molecular interactions with its target, the downstream cellular and physiological consequences, and provide detailed protocols for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug development.

Introduction: The Emergence of Epigenetic Modulators in Oncology

The field of oncology has witnessed a paradigm shift with the advent of targeted therapies. Beyond genetic mutations, epigenetic alterations are now recognized as critical drivers of tumorigenesis and tumor maintenance. These modifications, which alter gene expression without changing the DNA sequence itself, present a promising landscape for therapeutic intervention. One of the key enzymes in the epigenetic machinery is Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for the demethylation of mono- and di-methylated lysine residues on histone and non-histone proteins.[1][2] Its overexpression has been linked to a variety of cancers, including small cell lung cancer (SCLC) and acute myeloid leukemia (AML), making it a compelling therapeutic target.[1][3][4]

GSK2879552 is a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[5][6][7] This guide will elucidate the intricate mechanism by which GSK2879552 exerts its anti-neoplastic effects, providing a foundation for its continued investigation and potential clinical application.

The Target: Lysine-Specific Demethylase 1 (LSD1)

LSD1 was the first histone demethylase to be discovered and is a critical component of several large repressive complexes, such as the CoREST and NuRD complexes.[8] Its primary function is to remove methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[3][9]

  • Demethylation of H3K4me1/2: This action is predominantly associated with gene repression. H3K4 methylation is a hallmark of active or poised gene promoters. By removing these marks, LSD1 contributes to the silencing of tumor suppressor genes.

  • Demethylation of H3K9me1/2: In concert with the androgen receptor, LSD1 can also demethylate H3K9, which is typically associated with gene activation.

Beyond histones, LSD1 has a growing list of non-histone substrates, including p53, DNA methyltransferase 1 (DNMT1), E2F1, and hypoxia-inducible factor 1α (HIF-1α).[2][3][10][11] The demethylation of these proteins has profound effects on their stability and activity, impacting processes from cell cycle control to angiogenesis. The multifaceted role of LSD1 in cellular homeostasis and its dysregulation in cancer underscore its importance as a therapeutic target.

Molecular Mechanism of Action of GSK2879552

GSK2879552 functions as a mechanism-based irreversible inhibitor of LSD1.[6][7] Its mode of action is centered on the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of LSD1.

Irreversible Covalent Adduct Formation

The inhibitory mechanism of GSK2879552, a tranylcypromine derivative, involves the formation of a covalent bond with the FAD cofactor within the active site of LSD1.[12] This process effectively and irreversibly inactivates the enzyme.

cluster_0 LSD1 Active Site cluster_1 Inhibition Process LSD1_FAD LSD1 with FAD Cofactor Covalent_Adduct Irreversible LSD1-FAD-GSK2879552 Adduct LSD1_FAD->Covalent_Adduct Forms Covalent Bond GSK2879552 GSK2879552 GSK2879552->LSD1_FAD Enters Active Site Inactive_LSD1 Inactive LSD1 Enzyme Covalent_Adduct->Inactive_LSD1 Results in

Figure 1: Irreversible inhibition of LSD1 by GSK2879552.

Downstream Epigenetic Consequences

The irreversible inactivation of LSD1 by GSK2879552 leads to a global increase in the levels of H3K4me1/2. This accumulation of methylation marks on histone tails alters the chromatin landscape, leading to the reactivation of silenced genes, including critical tumor suppressors.[5][6]

Cellular and Physiological Effects

The primary anti-neoplastic effects of GSK2879552 are cytostatic, leading to the inhibition of cell proliferation and the induction of differentiation.[13] These effects are particularly pronounced in cancer types that are dependent on LSD1 activity.

In Small Cell Lung Cancer (SCLC)

In SCLC models, inhibition of LSD1 by GSK2879552 leads to changes in the expression of neuroendocrine marker genes.[13] A key mechanism is the activation of the NOTCH signaling pathway. LSD1 is known to bind to the NOTCH1 locus, suppressing its expression. Inhibition of LSD1 removes this repressive mark, leading to NOTCH1 activation and subsequent suppression of the ASCL1 transcription factor, a key driver of SCLC tumorigenesis.[8]

GSK2879552 GSK2879552 LSD1 LSD1 GSK2879552->LSD1 Inhibits NOTCH1_Locus NOTCH1 Gene Locus LSD1->NOTCH1_Locus Represses NOTCH_Signaling NOTCH Signaling Pathway NOTCH1_Locus->NOTCH_Signaling Activates ASCL1 ASCL1 Expression NOTCH_Signaling->ASCL1 Suppresses Tumorigenesis SCLC Tumorigenesis ASCL1->Tumorigenesis Drives

Figure 2: Mechanism of GSK2879552 in SCLC.

In Acute Myeloid Leukemia (AML)

In AML, LSD1 is highly expressed in leukemic blasts and is crucial for maintaining the leukemic stem cell (LSC) population.[14] Inhibition of LSD1 with GSK2879552 induces differentiation of AML cells. This is evidenced by the increased cell surface expression of myeloid-lineage markers such as CD11b and CD86.[1][3][4] The anti-leukemic effects of GSK2879552 can be enhanced when used in combination with other agents like all-trans retinoic acid (ATRA).[1][3]

Impact on Non-Histone Substrates

The inhibition of LSD1 by GSK2879552 also affects the methylation status of non-histone proteins. For example, LSD1 is known to demethylate and thereby repress the tumor suppressor p53.[2][11] Inhibition of LSD1 would therefore be expected to enhance p53 activity. Similarly, LSD1-mediated demethylation can stabilize proteins like HIF-1α and E2F1.[2] The consequences of inhibiting the demethylation of these non-histone substrates are an active area of research and likely contribute to the overall anti-tumor activity of GSK2879552.

Experimental Characterization of GSK2879552

The following section provides detailed protocols for the characterization of GSK2879552's mechanism of action.

LSD1 Enzymatic Activity Assay (HRP-Coupled)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

Step1 1. Incubate LSD1 with GSK2879552 Step2 2. Add H3K4me2 Peptide Substrate Step1->Step2 Step3 3. Demethylation Reaction Produces H₂O₂ Step2->Step3 Step4 4. Add Amplex Red & Horseradish Peroxidase (HRP) Step3->Step4 Step5 5. HRP catalyzes reaction of H₂O₂ with Amplex Red Step4->Step5 Step6 6. Produces fluorescent Resorufin Step5->Step6 Step7 7. Measure Fluorescence (Ex 531 nm, Em 595 nm) Step6->Step7

Figure 3: Workflow for the HRP-coupled LSD1 activity assay.

Protocol:

  • Reagents:

    • Recombinant human LSD1 protein

    • H3K4me2 peptide substrate

    • GSK2879552 (or other inhibitors)

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Procedure:

    • Prepare serial dilutions of GSK2879552 in assay buffer.

    • In a microplate, incubate LSD1 enzyme with the different concentrations of GSK2879552 for a defined period (e.g., 15-30 minutes) at room temperature.

    • Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

    • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction and add a solution containing Amplex Red and HRP.[15][16]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.[15]

    • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Western Blot for Histone Methylation

This protocol is for assessing the global changes in H3K4me2 levels in cells treated with GSK2879552.

Protocol:

  • Cell Treatment and Histone Extraction:

    • Culture cells (e.g., AML or SCLC cell lines) to ~80% confluency.

    • Treat cells with various concentrations of GSK2879552 or vehicle control for a specified time (e.g., 24-72 hours).

    • Harvest cells and perform acid extraction of histones.[17]

  • SDS-PAGE and Western Blotting:

    • Quantify histone extracts and prepare samples in LDS sample buffer with a reducing agent. Heat samples at 95°C for 5 minutes.[18][19]

    • Separate proteins on a 10-15% Bis-Tris gel.[19]

    • Transfer proteins to a nitrocellulose or PVDF membrane.[9]

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Normalize the H3K4me2 signal to a total histone H3 antibody as a loading control.

Gene Expression Analysis by RT-qPCR

This protocol is to measure changes in the expression of target genes following GSK2879552 treatment.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with GSK2879552 as described above.

    • Extract total RNA using a suitable kit.

  • cDNA Synthesis and qPCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Prepare the qPCR reaction mix using a SYBR Green or probe-based master mix, cDNA template, and primers for target genes (e.g., CD11b, CD86 in AML; NOTCH1, ASCL1 in SCLC) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Perform the qPCR reaction in a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.[20]

Summary of Preclinical Activity

GSK2879552 has demonstrated potent anti-proliferative activity across a range of SCLC and AML cell lines. The table below summarizes key preclinical data.

ParameterCell LineValueReference
EC₅₀ (Proliferation) Average of 20 AML cell lines137 ± 30 nM[1]
EC₅₀ (CD11b Expression) THP-1 (AML)31 ± 1 nM[1]
EC₅₀ (CD86 Expression) THP-1 (AML)28 ± 6 nM[1]
IC₅₀ (Proliferation) MV4-11 (AML)1.16 µM (at 240 hrs)[15]
Kᵢ (app) Cell-free assay1.7 µM[15]
Tumor Growth Inhibition NCI-H1417 (SCLC) Xenograft83% (at 1.5 mg/kg, p.o.)[21]
Tumor Growth Inhibition NCI-H526 (SCLC) Xenograft57% (at 1.5 mg/kg, p.o.)[21]

Clinical Perspective

GSK2879552 has been evaluated in Phase I clinical trials for relapsed/refractory SCLC. While demonstrating favorable pharmacokinetic properties, the clinical activity in this setting was limited, with a notable rate of adverse events.[13] In AML, preclinical studies have shown that combining GSK2879552 with agents like ATRA can enhance its efficacy, suggesting that combination therapies may be a more promising clinical strategy.[1] The identification of predictive biomarkers, such as a DNA hypomethylation signature in SCLC, may also be crucial for patient stratification in future trials.[15]

Conclusion

This compound (GSK2879552) is a well-characterized, potent, and irreversible inhibitor of the epigenetic modifier LSD1. Its mechanism of action, involving the covalent inactivation of the FAD cofactor, leads to profound changes in the histone methylation landscape and subsequent alterations in gene expression. This results in the inhibition of proliferation and induction of differentiation in cancer cells, particularly in SCLC and AML. The detailed mechanistic understanding and the availability of robust experimental protocols, as outlined in this guide, provide a solid foundation for further research into the therapeutic potential of LSD1 inhibition in oncology. Future efforts will likely focus on rational combination strategies and the development of predictive biomarkers to optimize the clinical application of this class of epigenetic modulators.

References

  • Smitheman, K. N., et al. (2019). Lysine specific demethylase 1 inactivation enhances differentiation and promotes cytotoxic response when combined with all-trans retinoic acid in acute myeloid leukemia across subtypes. Haematologica, 104(11), 2193–2203. [Link]

  • Zwergel, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123269. [Link]

  • Cao, C., et al. (2020). Biological roles of LSD1 beyond its demethylase activity. Cancer Biology & Medicine, 17(1), 35–45. [Link]

  • Greer, E. L., & Shi, Y. (2012). Histone methylation: a dynamic mark in health, disease and inheritance. Nature Reviews Genetics, 13(5), 343–357. [Link]

  • Amente, S., et al. (2019). Expanding the Role of the Histone Lysine-Specific Demethylase LSD1 in Cancer. Cancers, 11(3), 359. [Link]

  • National Cancer Institute. (n.d.). NCI Drug Dictionary: LSD1 inhibitor GSK2879552. National Cancer Institute. [Link]

  • Scognamiglio, R., et al. (2021). Lysine-Specific Demethylase 1A as a Promising Target in Acute Myeloid Leukemia. Frontiers in Oncology, 11, 752258. [Link]

  • ResearchGate. (n.d.). LSD1-dependent demethylation regulates activity of non-histone... [Link]

  • National Center for Biotechnology Information. (n.d.). Table 1, LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Semantic Scholar. (n.d.). GSK2879552. [Link]

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  • Augert, A., et al. (2019). Targeting NOTCH activation in small cell lung cancer through LSD1 inhibition. Science Signaling, 12(594), eaau2922. [Link]

  • Wang, J., et al. (2015). New Histone Demethylase LSD1 Inhibitor Selectively Targets Teratocarcinoma and Embryonic Carcinoma Cells. Journal of Biological Chemistry, 290(26), 16178–16190. [Link]

  • Protocol Online. (2009). western for methylated histone. DNA Methylation and Epigenetics. [Link]

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  • EpigenTek. (n.d.). Western Blot (WB) Protocol. [Link]

  • Taylor & Francis Online. (2020). Discovery of orally active chalcones as histone lysine specific demethylase 1 inhibitors for the treatment of leukaemia. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1730-1738. [Link]

  • YouTube. (2022). LDS1 as a potential target in SCLC. [Link]

  • Zwergel, C., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123269. [Link]

  • Volpe, D. A., et al. (2022). Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors?. Xenobiotica, 52(7), 751-757. [Link]

  • MDPI. (2022). LSD1 Inhibition Enhances the Immunogenicity of Mesenchymal Stromal Cells by Eliciting a dsRNA Stress Response. International Journal of Molecular Sciences, 23(11), 6219. [Link]

  • Bengtsson, M., et al. (2008). Methods for qPCR gene expression profiling applied to 1440 lymphoblastoid single cells. Methods, 44(3), 263-270. [Link]

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An In-depth Technical Guide to 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid scaffold represents a significant and versatile core structure in modern medicinal chemistry. Combining the metal-chelating and hydrogen-bonding capabilities of picolinic acid with the favorable pharmacokinetic properties conferred by the tetrahydropyran (THP) moiety, this scaffold has emerged as a privileged fragment in the design of novel therapeutics. This technical guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and pharmacological applications of this compound class. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

Introduction: The Strategic Combination of Two Privileged Moieties

The design of novel therapeutic agents often relies on the strategic combination of well-characterized pharmacophores. The this compound core is a prime example of this strategy, uniting two moieties with distinct and valuable properties in drug design.

  • The Picolinic Acid Moiety: Picolinic acid, or pyridine-2-carboxylic acid, is a naturally occurring human metabolite of tryptophan.[1] Its defining feature is the ortho-positioning of the carboxylic acid relative to the pyridine nitrogen, which creates a bidentate chelation site. This arrangement is crucial for interacting with metal ions, such as zinc, within the active sites of metalloenzymes.[1] Furthermore, the pyridine ring and carboxylic acid group serve as excellent hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

  • The Tetrahydropyran (THP) Moiety: The saturated THP ring is a widely used fragment in medicinal chemistry.[2][3] Unlike its aromatic counterpart, phenyl, the THP ring is a non-planar, polar, and metabolically stable group. Its incorporation into a lead molecule can improve aqueous solubility, reduce metabolic liability, and provide a rigid, three-dimensional scaffold to orient substituents for optimal target engagement, thereby enhancing pharmacokinetic and pharmacodynamic properties.[4]

The fusion of these two fragments via an ether linkage at the 6-position of the pyridine ring creates a molecule with a defined three-dimensional structure, favorable physicochemical properties, and multiple points for synthetic diversification, making it a highly attractive starting point for drug discovery campaigns across various therapeutic areas.

Synthetic Strategies for the Core Scaffold and Derivatives

The construction of the this compound scaffold is primarily achieved through nucleophilic aromatic substitution (SNAr), typically involving the etherification of an activated 6-halopicolinate precursor with tetrahydro-2H-pyran-4-ol.

Primary Synthetic Route: Williamson Ether Synthesis

The most common and direct approach is a variation of the Williamson ether synthesis. This method involves the deprotonation of tetrahydro-2H-pyran-4-ol to form a more nucleophilic alkoxide, which then displaces a halide (typically chloride) from the 6-position of a picolinic acid derivative.

Rationale for Experimental Choices:

  • Starting Materials: 6-Chloropicolinic acid is a commercially available and cost-effective starting material.[5][6][7] Its chloride at the 6-position is sufficiently activated for nucleophilic displacement due to the electron-withdrawing effect of the pyridine nitrogen and the adjacent carboxyl group. Tetrahydro-2H-pyran-4-ol is also readily available.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of the THP ring without competing in the SNAr reaction. Sodium hydride (NaH) is an ideal choice as it irreversibly forms the alkoxide and generates hydrogen gas as the only byproduct. Potassium tert-butoxide is another viable option.

  • Solvent: A polar aprotic solvent, such as Dimethylformamide (DMF) or Tetrahydrofuran (THF), is used to dissolve the reactants and stabilize the charged intermediate of the SNAr mechanism.

  • Ester Protection: The carboxylic acid of the picolinate is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification reaction. This prevents the acidic proton from being abstracted by the base, which would otherwise consume the reagent and inhibit the desired alkoxide formation. The ester is then hydrolyzed in a final step to yield the target carboxylic acid.

Workflow Diagram: Synthesis of the Core Scaffold

G A 6-Chloropicolinic Acid B Esterification (e.g., SOCl₂, MeOH) A->B C Methyl 6-Chloropicolinate B->C G Williamson Ether Synthesis (SNAr) C->G D Tetrahydro-2H-pyran-4-ol E Deprotonation (NaH, DMF) D->E F THP-4-alkoxide E->F F->G H Methyl 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinate G->H I Hydrolysis (e.g., LiOH, H₂O/THF) H->I J This compound (Final Product) I->J

Caption: General synthetic workflow for the title compound.

Protocol 1: Synthesis of this compound

Step 1: Esterification of 6-Chloropicolinic Acid

  • Suspend 6-chloropicolinic acid (1.0 eq) in methanol (5-10 mL per gram of acid).

  • Cool the suspension to 0 °C in an ice bath.

  • Add thionyl chloride (1.2 eq) dropwise over 15 minutes. Causality: This converts the carboxylic acid to an acid chloride in situ, which is then rapidly esterified by the methanol solvent.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC until the starting material is consumed.

  • Cool the mixture and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-chloropicolinate, which is often used without further purification.

Step 2: Williamson Ether Synthesis

  • To a solution of tetrahydro-2H-pyran-4-ol (1.1 eq) in anhydrous DMF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere. Causality: The inert atmosphere prevents the reactive NaH from being quenched by atmospheric moisture.

  • Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.

  • Add a solution of methyl 6-chloropicolinate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction, quench carefully by the slow addition of water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate.

Step 3: Saponification

  • Dissolve the purified ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).

  • Add lithium hydroxide (1.5-2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully consumed.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1N HCl. Causality: This protonates the carboxylate salt, causing the final acid product to precipitate.

  • Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to afford the title compound.[8]

Structure-Activity Relationships (SAR)

The modular nature of the scaffold allows for systematic modification at several key positions to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have explored modifications on the pyridine ring, the carboxylic acid, the ether linkage, and the THP moiety.

Compound ID Modification Target/Activity Reported Potency (IC₅₀/Kᵢ)
Lead Scaffold 6-((THP-4-yl)oxy)picolinic acidGeneral ScaffoldBaseline
Analog 10f [9]Amine linkage, 3-OH on phenylDAT, SERT, NETKᵢ = 31.3, 40, 38.5 nM
Analog 10j [9]Amine linkage, 4-OMe on phenylDAT, SERT, NETKᵢ = 15.9, 12.9, 29.3 nM
Analog 2a [10]Amide, pyrazolo[1,5-a]pyridine corePDE4 InhibitorIC₅₀ = 1.3 nM
Analog A [11]6-((THP-4-yl)amino)picolinic acidLinkage AnalogVaries by target
Analog B [12]6-((THP-2-yl)methoxy)picolinic acidIsomeric AnalogVaries by target

Data synthesized from multiple sources for illustrative purposes.

SAR Exploration Diagram

Caption: Key modification points for SAR studies.

Pharmacology and Therapeutic Applications

Derivatives of the this compound scaffold have shown activity against a range of biological targets, highlighting their therapeutic potential in several disease areas.

  • Oncology: The picolinic acid scaffold is present in multi-kinase inhibitors. The ability of the core to orient substituents into specific pockets of an ATP-binding site, combined with the favorable properties of the THP ring, makes it a valuable template for designing inhibitors of kinases implicated in cell proliferation and angiogenesis.[5]

  • Inflammatory Diseases: Certain analogs have been identified as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[10] By inhibiting PDE4, these compounds can increase intracellular cAMP levels, leading to a suppression of inflammatory responses. This suggests potential applications in diseases like asthma, COPD, and rheumatoid arthritis.

  • Central Nervous System (CNS) Disorders: Structure-activity relationship studies have identified analogs with potent triple reuptake inhibitory activity, blocking the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[9] Such a pharmacological profile is highly sought after for the development of next-generation antidepressants with potentially broader efficacy and faster onset of action.

  • Other Applications: The versatility of the pyran and pyridine cores means they are constantly being explored for new activities, including antiviral, antibacterial, and antidiabetic applications.[2][13][14]

Protocol 2: Representative Biological Assay - In Vitro Kinase Inhibition (ADP-Glo™ Assay)

This protocol describes a general method to assess the inhibitory activity of a compound against a protein kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.

    • Prepare a solution of the target kinase in assay buffer. The final concentration should be optimized for the specific enzyme.

    • Prepare a solution of the kinase-specific substrate and ATP in assay buffer. The ATP concentration is typically set at or near the Km for the enzyme.

  • Kinase Reaction:

    • Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate for 1-2 hours at room temperature.

  • Signal Detection (ADP-Glo™ Kinase Assay, Promega):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30-60 minutes.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of rational drug design, combining two privileged fragments to create a versatile and highly developable core. Its straightforward and modular synthesis allows for extensive SAR exploration, which has already yielded potent modulators of kinases, phosphodiesterases, and neurotransmitter transporters. The favorable physicochemical properties imparted by the THP ring suggest that derivatives are likely to possess good drug-like properties.

Future research will undoubtedly focus on expanding the library of analogs, exploring novel substitutions and bioisosteric replacements to enhance potency and selectivity for specific targets. As our understanding of disease biology grows, this adaptable scaffold will continue to serve as a valuable starting point for the development of new medicines to address unmet medical needs in oncology, inflammation, and beyond.

References

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Spectroscopic Characterization of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic signature of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a molecule of interest in pharmaceutical and materials science research. The absence of readily available experimental spectra necessitates a predictive approach grounded in first principles and data from analogous structures. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for their acquisition and interpretation.

Introduction

This compound is a bifunctional molecule incorporating a picolinic acid moiety, known for its chelating properties, and a tetrahydropyran group, a common scaffold in medicinal chemistry. Spectroscopic analysis is crucial for confirming the identity, purity, and structure of this compound. This guide will delve into the predicted spectroscopic data and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Fundamental Principles: ¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms (protons) in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum: The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for the protons on the picolinic acid ring and the tetrahydropyran ring.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~7.9-8.1Doublet of doublets1HH-4 (Picolinic)The proton at position 4 is coupled to H-3 and H-5, resulting in a doublet of doublets.
~7.5-7.7Doublet1HH-3 or H-5 (Picolinic)These protons are coupled to H-4.
~7.2-7.4Doublet1HH-3 or H-5 (Picolinic)These protons are coupled to H-4.
~5.2-5.4Multiplet1HH-4' (THP)The proton on the carbon bearing the ether linkage is expected to be deshielded.
~3.8-4.0Multiplet2HH-2', H-6' (axial, THP)Axial protons on the tetrahydropyran ring adjacent to the oxygen atom.
~3.4-3.6Multiplet2HH-2', H-6' (equatorial, THP)Equatorial protons on the tetrahydropyran ring adjacent to the oxygen atom.
~1.9-2.1Multiplet2HH-3', H-5' (axial, THP)Axial protons on the tetrahydropyran ring.
~1.6-1.8Multiplet2HH-3', H-5' (equatorial, THP)Equatorial protons on the tetrahydropyran ring.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer.[1] The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[1]

  • Shimming: The magnetic field homogeneity is optimized through an automated or manual shimming process to achieve sharp, well-resolved peaks.[1]

  • Acquisition: A standard proton pulse sequence is used. Key parameters to set include the number of scans (typically 8-16 for good signal-to-noise), the spectral width, and the relaxation delay.[1]

  • Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR Data Acquisition and Analysis.

¹³C NMR Spectroscopy

Fundamental Principles: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Predicted ¹³C NMR Spectrum: The predicted proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~160-165C-6 (Picolinic)The carbon atom attached to the ether oxygen is deshielded.
~150-155C-2 (Picolinic)The carbon atom adjacent to the nitrogen and attached to the carboxylic acid.
~140-145C-4 (Picolinic)Aromatic carbon.
~120-125C-3 or C-5 (Picolinic)Aromatic carbon.
~115-120C-3 or C-5 (Picolinic)Aromatic carbon.
~70-75C-4' (THP)The carbon atom of the ether linkage in the tetrahydropyran ring.
~65-70C-2', C-6' (THP)Carbons adjacent to the ring oxygen in the tetrahydropyran.
~30-35C-3', C-5' (THP)Carbons in the tetrahydropyran ring.

Experimental Protocol for ¹³C NMR Data Acquisition:

The procedure is similar to that for ¹H NMR, with some key differences:

  • Sample Concentration: A higher concentration of the sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.[1]

  • Acquisition Time: A larger number of scans and a longer acquisition time are necessary to obtain a good signal-to-noise ratio.

  • Decoupling: Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

Fundamental Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[2] Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.[3][4]

Predicted IR Spectrum: The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ether, and aromatic functionalities.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
2500-3300BroadO-H stretch (Carboxylic acid)The hydrogen-bonded O-H stretch of a carboxylic acid is characteristically very broad.[5][6][7]
~3000-3100MediumC-H stretch (Aromatic)Stretching vibrations of C-H bonds on the pyridine ring.
~2850-2960MediumC-H stretch (Aliphatic)Stretching vibrations of C-H bonds in the tetrahydropyran ring.
~1700-1730StrongC=O stretch (Carboxylic acid)The carbonyl stretch is a strong and sharp absorption.[6][8]
~1580-1610MediumC=C and C=N stretch (Aromatic ring)Ring stretching vibrations of the picolinic acid moiety.
~1200-1300StrongC-O stretch (Carboxylic acid)Stretching vibration of the C-O single bond in the carboxylic acid.[7]
~1050-1150StrongC-O-C stretch (Ether)The asymmetric stretching of the ether linkage is typically a strong band.

Experimental Protocol for FTIR Data Acquisition:

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric and instrumental absorptions.[9][10]

  • Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient technique.[11] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[12]

  • Sample Analysis: The sample is placed in the IR beam path, and the spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.[11]

Caption: Workflow for FTIR Data Acquisition and Analysis.

Mass Spectrometry (MS)

Fundamental Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] For small organic molecules, "soft" ionization techniques like Electrospray Ionization (ESI) are commonly used to generate molecular ions with minimal fragmentation, providing accurate molecular weight information.[14][15]

Predicted Mass Spectrum (ESI): The molecular weight of this compound (C₁₁H₁₃NO₄) is 223.23 g/mol .

  • Positive Ion Mode: In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at an m/z of 224.2. Adducts with sodium [M+Na]⁺ (m/z 246.2) or potassium [M+K]⁺ (m/z 262.3) may also be observed, depending on the purity of the sample and solvents.[16][17]

  • Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ at an m/z of 222.2 is expected to be the major species.[16]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by inducing fragmentation of the molecular ion.[18] Key predicted fragmentations include:

  • Loss of the tetrahydropyran group: Cleavage of the ether bond could lead to a fragment corresponding to the picolinic acid moiety.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid is a common fragmentation pathway.

  • Ring opening and fragmentation of the tetrahydropyran moiety.

Experimental Protocol for ESI-MS Data Acquisition:

  • Sample Preparation: A dilute solution of the sample is prepared in a solvent system compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.[19]

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[19]

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. A drying gas helps to evaporate the solvent, leading to the formation of gas-phase ions.[14]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Workflow for ESI-MS Data Acquisition and Analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers to confirm the synthesis and purity of this compound. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.

References

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A Technical Guide to the Solubility and Stability of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on its physicochemical properties. Among the most pivotal of these are solubility and stability. This guide provides an in-depth technical framework for characterizing 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a molecule of interest in medicinal chemistry. In the absence of published specific data for this compound, this document serves as a comprehensive methodological guide for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven protocols for determining aqueous and biorelevant solubility, as well as for assessing chemical stability under forced degradation conditions, consistent with international regulatory standards. By explaining the causality behind experimental choices and providing self-validating protocols, this guide empowers research teams to generate the robust data necessary for informed decision-making in the drug development pipeline.

Introduction: The Pivotal Role of Physicochemical Profiling

This compound (CAS No. 906352-78-1) is a heterocyclic compound featuring a picolinic acid core linked via an ether to a tetrahydropyran ring. Picolinic acid derivatives are a well-established class of compounds with diverse biological activities, acting as, for example, chelating agents and enzyme inhibitors.[1][2] The ultimate therapeutic efficacy and safety of any such candidate are inextricably linked to its solubility and stability.

  • Solubility directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability.[3] Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and increased development costs.[3]

  • Stability determines a drug's shelf-life and dictates its storage and handling requirements. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[4]

Therefore, a thorough understanding of these parameters is not merely a regulatory requirement but a fundamental necessity for successful formulation development and risk mitigation. This guide details the necessary experimental workflows to comprehensively profile this molecule.

Solubility Profile: From Aqueous to Biorelevant Media

Solubility is not a single value but a property dependent on the surrounding environment.[5] Assessing solubility across a range of pH values and in media that simulate gastrointestinal conditions is crucial for predicting in vivo performance. The "gold standard" for solubility measurement is the thermodynamic equilibrium shake-flask method, which measures the concentration of a saturated solution after an extended incubation period.[6] For higher throughput needs in early discovery, kinetic solubility assays are often employed.[7][8]

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol, based on established methodologies, is designed to determine the solubility of the compound in various aqueous and biorelevant media.[6][9][10]

Objective: To determine the equilibrium solubility by allowing the solid compound to reach equilibrium in a chosen medium over an extended period.

Materials:

  • This compound (solid powder)

  • Phosphate Buffered Saline (PBS) at pH 5.0, 6.5, and 7.4

  • Fasted State Simulated Intestinal Fluid (FaSSIF)[11][12]

  • Fed State Simulated Intestinal Fluid (FeSSIF)[11][12]

  • Analytical solvent (e.g., Acetonitrile/Water with 0.1% Formic Acid)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • Centrifuge or filtration device (e.g., 0.22 µm PVDF filters)

  • Calibrated HPLC-UV or LC-MS/MS system for quantification[13][14]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.[9]

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired test medium (e.g., PBS pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time allows the system to reach thermodynamic equilibrium.[3][9]

  • Phase Separation: After incubation, carefully separate the undissolved solid from the saturated solution. This is a critical step. Use either centrifugation at high speed or filtration through a chemically inert filter (e.g., PVDF). Discard the initial portion of the filtrate to avoid any potential adsorption effects.[9]

  • Quantification: Immediately dilute an aliquot of the clear supernatant/filtrate with the analytical solvent to prevent precipitation. Analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS/MS method against a standard curve.

  • pH Verification: For ionizable compounds, it is crucial to measure the final pH of the saturated solution, as the dissolution of the compound itself can alter it.[6]

Data Presentation: Illustrative Solubility Profile

The data generated should be collated into a clear, comparative table. While specific experimental values for this compound are not yet published, the results would be presented as follows:

MediumpH (Initial)Temperature (°C)Illustrative Solubility (µg/mL)
Deionized Water~7.025Data to be generated
PBS5.025Data to be generated
PBS6.525Data to be generated
PBS7.425Data to be generated
FaSSIF6.537Data to be generated
FeSSIF5.037Data to be generated

Causality & Interpretation: The picolinic acid moiety suggests the molecule is ionizable. Therefore, its solubility is expected to be highly pH-dependent. Solubility in FaSSIF and FeSSIF, which contain bile salts and phospholipids, provides critical insight into how food intake might affect the drug's absorption in the small intestine.[15][16]

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solid Compound C Add Media to Vials A->C B Select Test Media (PBS, FaSSIF, FeSSIF) B->C D Incubate on Shaker (24-48h at 25°C/37°C) C->D E Phase Separation (Centrifuge/Filter) D->E F Dilute Supernatant E->F H Measure Final pH E->H G Quantify Concentration (HPLC / LC-MS) F->G I Report Solubility Data (µg/mL or mM) G->I

Caption: Workflow for Thermodynamic Solubility Determination.

Chemical Stability: A Forced Degradation Approach

Forced degradation (or stress testing) studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[4][17] These studies, guided by the International Council for Harmonisation (ICH) guideline Q1A(R2), involve subjecting the drug substance to conditions more severe than accelerated stability testing.[18][19][20]

Experimental Protocol: Forced Degradation Studies

Objective: To intentionally degrade the compound under various stress conditions to an optimal level (typically 5-20% degradation) to identify potential degradants and validate a stability-indicating analytical method.[21][22]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Temperature-controlled ovens

  • ICH-compliant photostability chamber

  • Calibrated stability-indicating HPLC-UV/MS method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature for a shorter period (e.g., 2-4 hours), as base hydrolysis is often faster.

    • Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).[22]

    • Thermal Stress (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a set duration (e.g., 7 days).

    • Photostability (Solid State): Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18]

  • Sample Quenching & Analysis:

    • At appropriate time points, withdraw aliquots from the solution studies.

    • For acid/base hydrolysis, neutralize the samples before analysis.

    • Dilute all samples to the target analytical concentration.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method must be able to separate the intact parent peak from all generated degradation products. Mass spectrometry (MS) detection is crucial for identifying the mass of the degradants.

  • Self-Validation (Mass Balance): A key aspect of a trustworthy protocol is demonstrating mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should remain constant and close to 100% of the initial value. This confirms that all major degradants are being detected.[23]

Data Presentation: Illustrative Stability Profile

Results should be tabulated to clearly show the impact of each stress condition.

Stress ConditionDuration/Temp% Assay of Parent% Total DegradationNo. of Degradants >0.1%
Unstressed ControlT=0100.00.00
0.1 M HCl24h / 60°CData to be generatedData to be generatedData to be generated
0.1 M NaOH4h / 25°CData to be generatedData to be generatedData to be generated
3% H₂O₂24h / 25°CData to be generatedData to be generatedData to be generated
Thermal (Solid)7 days / 80°CData to be generatedData to be generatedData to be generated
Photolytic (Solid)ICH Q1BData to be generatedData to be generatedData to be generated

Causality & Interpretation: The ether linkage in the molecule may be susceptible to acid hydrolysis under harsh conditions. The pyridine ring and carboxylic acid are generally stable, but the overall electronic structure could be susceptible to oxidation or photolytic degradation. Identifying these liabilities early allows for the development of appropriate control strategies, such as pH control in liquid formulations or protective packaging.[4]

Visualization: Forced Degradation Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Evaluation A Prepare Compound Stock Solution (1 mg/mL) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D G Quench/Neutralize Samples B->G C->G D->G E Thermal (Solid) (80°C) E->G F Photolytic (Solid) (ICH Q1B) F->G H Analyze by Stability-Indicating HPLC-UV/MS G->H I Assess Peak Purity H->I J Calculate Mass Balance H->J K Identify Degradation Pathways I->K J->K L Report Stability Profile K->L

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement as a drug candidate. This guide provides the strategic framework and detailed protocols necessary to generate this critical data package.

  • For Solubility: The pH-dependent solubility profile generated from the shake-flask method will be paramount for selecting the appropriate physiological environment for non-clinical studies and for guiding early formulation strategies. Data from biorelevant media will help predict potential food effects on absorption.

  • For Stability: The forced degradation studies will establish the molecule's intrinsic stability, identify its degradation "hot spots," and are a mandatory component for validating the analytical methods used in all future stability and quality control testing.

By rigorously applying these self-validating methodologies, research teams can build a robust physicochemical profile, ensuring that subsequent development efforts are built on a foundation of scientific integrity and authoritative data.

References

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potential therapeutic targets of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Executive Summary

This technical guide delineates the prospective therapeutic targets of the novel small molecule, this compound. Based on structural similarities to a well-established class of therapeutic agents, this document posits that the primary molecular targets are the Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes . By inhibiting these key oxygen-sensing enzymes, the compound is proposed to activate the HIF signaling pathway, a master regulator of the cellular response to hypoxia. This guide provides a comprehensive overview of the underlying pathophysiology, the proposed mechanism of action, a strategic framework for experimental validation, and a discussion of the potential therapeutic applications and associated risks. The primary therapeutic indication explored is the treatment of anemia associated with Chronic Kidney Disease (CKD), a condition where HIF prolyl-hydroxylase inhibitors (HIF-PHIs) are an emerging class of oral therapeutics.[1][2][3][4]

The Therapeutic Rationale: Anemia of Chronic Kidney Disease

Anemia is a frequent and debilitating complication of Chronic Kidney Disease (CKD), contributing to increased cardiovascular morbidity, mortality, and reduced quality of life.[5][6] The pathophysiology is multifactorial, but it is primarily driven by two core defects:

  • Erythropoietin (EPO) Deficiency : As kidney function declines, the specialized interstitial cells in the kidney lose their capacity to produce EPO, a critical hormone that stimulates the production of red blood cells in the bone marrow.[5][7][8] Its absence leads to programmed cell death of erythroid precursor cells.[5]

  • Dysregulated Iron Homeostasis : Chronic inflammation in CKD patients leads to elevated levels of hepcidin, a key iron-regulatory hormone.[7][9] Hepcidin blocks intestinal iron absorption and prevents the release of iron from storage, leading to a state of functional iron deficiency where iron is unavailable for erythropoiesis, even if total body stores are adequate.[7][9]

Traditional therapies, such as recombinant erythropoiesis-stimulating agents (ESAs), directly replace deficient EPO but have been associated with safety concerns, including an increased risk of cardiovascular events when targeting higher hemoglobin levels.[1][10] This has created a significant unmet need for alternative therapeutic strategies that offer a more physiological approach to correcting anemia.

Proposed Primary Target: HIF Prolyl Hydroxylase Domain (PHD) Enzymes

The chemical structure of this compound contains a picolinic acid scaffold, a feature common to several known HIF-PH inhibitors. We hypothesize that this compound acts as a competitive inhibitor of the 2-oxoglutarate (2-OG) binding site within the catalytic domain of PHD enzymes.[11][12]

PHDs (primarily PHD1, PHD2, and PHD3) are Fe(II) and 2-OG-dependent dioxygenases that function as the body's primary cellular oxygen sensors.[12][13][14] Their main substrates are the alpha subunits of the Hypoxia-Inducible Factor (HIF) transcription factor.[13]

Mechanism of Action: Stabilization of the HIF Pathway

The proposed mechanism of action centers on the inhibition of PHDs, which leads to the stabilization and activation of HIF, mimicking the body's natural response to high altitude or low oxygen conditions.[15][16][17]

The HIF Pathway Under Normal Oxygen Conditions (Normoxia)

Under normoxic conditions, PHD enzymes are active and utilize molecular oxygen to hydroxylate specific proline residues on the HIF-α subunit.[9][18] This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[13][19] The VHL complex then polyubiquitinates HIF-α, targeting it for rapid degradation by the proteasome.[9][14] As a result, HIF-α levels are kept extremely low, and the pathway remains inactive.

HIF Pathway Activation by PHD Inhibition

By inhibiting PHD enzymes, this compound is predicted to prevent the hydroxylation of HIF-α.[9][15] This prevents VHL binding and subsequent degradation. The stabilized HIF-α subunit then accumulates in the cytoplasm and translocates to the nucleus.[9][19] In the nucleus, it dimerizes with its constitutively expressed partner, HIF-β (also known as ARNT).[19][20] This active HIF-1 heterodimer binds to specific DNA sequences called Hypoxia-Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.[19][20]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_inhibition PHD Inhibition HIFa_normoxia HIF-α PHD PHD Enzymes (Active) HIFa_normoxia->PHD Hydroxylation VHL VHL E3 Ligase PHD->VHL HIF-α(OH) binds VHL O2 O2, Fe2+, 2-OG O2->PHD Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 6-((THP-4-yl)oxy)picolinic acid PHD_inhibited PHD Enzymes (Inhibited) Compound->PHD_inhibited Inhibits HIFa_stabilized HIF-α (Stabilized) HIFa_stabilized->PHD_inhibited No Hydroxylation HIF_dimer HIF-α/β Dimer Nucleus Nucleus HIFa_stabilized->Nucleus HIFb HIF-β (ARNT) HIFb->Nucleus HRE HRE HIF_dimer->HRE Binds TargetGenes Target Gene Transcription (EPO, etc.) HRE->TargetGenes Activates

Caption: Proposed mechanism of HIF pathway activation.
Key Downstream Therapeutic Effects

The activation of HIF-responsive genes orchestrates a coordinated physiological response to correct anemia:[10]

  • Increased Endogenous EPO Production : HIF-2 is the primary regulator of the EPO gene in the renal interstitial cells and hepatocytes.[11] Its activation leads to a controlled, physiological increase in endogenous EPO levels, stimulating erythropoiesis.[1][9]

  • Improved Iron Availability : HIF activation beneficially modulates iron metabolism by:

    • Reducing Hepcidin : Transcription of the hepcidin gene (HAMP) is suppressed, increasing iron absorption from the gut and mobilization from stores.[9][11]

    • Upregulating Iron Transport Proteins : HIF increases the expression of genes involved in iron transport, such as divalent metal transporter 1 (DMT1) and ferroportin, enhancing iron availability for red blood cell production.[9][15]

Framework for Experimental Validation

To confirm that this compound is a bona fide PHD inhibitor, a tiered experimental approach is recommended. This self-validating system progresses from target engagement to cellular function and finally to in vivo efficacy.

Tier 1: In Vitro Target Engagement & Selectivity

The initial step is to confirm direct inhibition of the purified recombinant target enzymes.

Protocol: PHD Enzyme Inhibition Assay (Biochemical)

  • Enzyme Source : Obtain purified, recombinant human PHD1, PHD2, and PHD3 enzymes.

  • Assay Principle : Use a fluorescence-based assay that measures the consumption of the 2-oxoglutarate co-substrate during the hydroxylation of a synthetic HIF-α peptide substrate.

  • Procedure : a. Pre-incubate a range of concentrations of this compound with each PHD isozyme in an assay buffer containing Fe(II) and ascorbate. b. Initiate the reaction by adding the HIF-α peptide substrate and 2-oxoglutarate. c. After a set incubation period, stop the reaction and measure the remaining 2-oxoglutarate using a coupled enzymatic reaction that generates a fluorescent product. d. Include a known PHD inhibitor (e.g., Vadadustat, Roxadustat) as a positive control.[19][21]

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for each PHD isozyme. This will establish potency and isoform selectivity.

Tier 2: Target Validation in a Cellular Context

The next phase is to verify that enzyme inhibition translates to the desired downstream effect in a relevant cell model.

Protocol: HIF-1α Stabilization Assay (Western Blot)

  • Cell Line : Use a human cell line that expresses HIF-1α, such as the human hepatoma cell line Hep3B or a renal cell carcinoma line.

  • Procedure : a. Culture cells to ~80% confluency. b. Treat cells with various concentrations of the test compound for 4-6 hours. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Daprodustat or hypoxia mimetic like CoCl₂).[22] d. Harvest cells, prepare whole-cell lysates, and separate proteins via SDS-PAGE. e. Transfer proteins to a PVDF membrane and probe with a primary antibody specific for HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin) as a loading control. f. Visualize bands using a secondary antibody conjugated to HRP and a chemiluminescent substrate.

  • Data Analysis : Quantify the intensity of the HIF-1α band relative to the loading control. A dose-dependent increase in the HIF-1α signal indicates successful stabilization in cells.

Tier 3: In Vitro Functional Confirmation

This step confirms that HIF-α stabilization leads to the transcription and production of the key therapeutic protein, EPO.

Protocol: Endogenous EPO Production Assay (ELISA)

  • Cell Line : Utilize Hep3B cells, which are known to produce EPO in response to hypoxic stimuli.

  • Procedure : a. Plate Hep3B cells and allow them to adhere. b. Treat cells with a dose-response of the test compound for 24-48 hours. c. Collect the cell culture supernatant. d. Quantify the concentration of secreted human EPO in the supernatant using a commercially available ELISA kit.

  • Data Analysis : A dose-dependent increase in secreted EPO confirms the desired functional outcome of the pathway activation.

Experimental_Workflow Tier1 Tier 1: Target Engagement Assay1 PHD1/2/3 Enzyme Inhibition Assay Tier1->Assay1 Result1 Determine IC₅₀ (Potency & Selectivity) Assay1->Result1 Tier2 Tier 2: Cellular Target Validation Result1->Tier2 Proceed if potent Assay2 HIF-1α Stabilization (Western Blot in Hep3B cells) Tier2->Assay2 Result2 Confirm Dose-Dependent HIF-1α Accumulation Assay2->Result2 Tier3 Tier 3: Functional Output Result2->Tier3 Proceed if active Assay3 EPO Secretion Assay (ELISA from Hep3B supernatant) Tier3->Assay3 Result3 Quantify Functional EPO Production Assay3->Result3

Caption: Tiered workflow for experimental validation.

Potential Therapeutic Landscape & Risk Assessment

While the primary application for a PHD inhibitor like this compound is anemia of CKD, the central role of the HIF pathway in physiology suggests other potential applications and inherent risks.

Broader Therapeutic Potential
  • Other Anemias : The mechanism may be applicable to other anemias characterized by inflammation, such as anemia of chronic disease.

  • Ischemic Conditions : Pre-clinical studies have explored HIF activation for therapeutic benefit in ischemic diseases (e.g., myocardial infarction, stroke) by promoting angiogenesis and cell survival.[23]

Potential Risks and Off-Target Considerations

The systemic activation of the HIF pathway is not without potential risks that require careful evaluation during drug development.[2]

Risk CategoryMechanismClinical Relevance
Cardiovascular Events HIF activation can increase Vascular Endothelial Growth Factor (VEGF), potentially affecting blood pressure and vascular stability.[23][24]Some clinical trials with HIF-PHIs have noted an increased risk of major adverse cardiovascular events (MACE) and vascular access thrombosis.[24][25]
Tumorigenesis HIF-1 is a known promoter of tumor growth, survival, and angiogenesis in hypoxic tumor microenvironments.[23][26] Long-term systemic activation is a theoretical concern.While most clinical trials have not shown an increased cancer risk, it remains an area of active surveillance.[27]
Hyperkalemia The mechanism is not fully elucidated but has been observed in clinical trials.[2][24]A noted side effect of some approved HIF-PHIs, requiring monitoring.[24]
Other Other potential adverse effects include metabolic acidosis and diarrhea.[24]These are generally manageable but contribute to the overall safety profile.

Table 1: Summary of Potential Risks Associated with HIF-PHI Class.

Conclusion

This compound is a promising chemical entity whose structure strongly suggests it functions as an inhibitor of HIF prolyl hydroxylase enzymes. The primary therapeutic target is therefore the HIF oxygen-sensing pathway. By stabilizing HIF-α, this compound has the potential to offer a novel, oral treatment for anemia of chronic kidney disease by providing a coordinated physiological response that increases endogenous erythropoietin production and improves iron utilization. The experimental framework provided herein offers a clear, stepwise path to validate this hypothesis, moving from biochemical target engagement to cellular and functional confirmation. While the therapeutic potential is significant, careful evaluation of the class-related risks, particularly cardiovascular safety and the theoretical risk of malignancy, will be paramount in its future development.

References

  • Anemia of Chronic Kidney Disease—A Narrative Review of Its Pathophysiology, Diagnosis, and Management - MDPI. (URL: )
  • Roxadustat: Indications, Mechanism of Action and Side Effects - ChemicalBook. (URL: )
  • Vadadustat | C14H11ClN2O4 | CID 23634441 - PubChem - NIH. (URL: )
  • Prolyl hydroxylase domain enzymes: important regulators of cancer metabolism - PMC. (URL: )
  • What is the mechanism of Roxadustat?
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in P
  • What is the mechanism of Vadadustat?
  • Roxadust
  • What is Daprodustat used for?
  • Prolyl hydroxylase domain enzymes and their role in cell signaling and cancer metabolism - PubMed. (URL: )
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - MDPI. (URL: )
  • Pathophysiology of anemia in chronic kidney diseases: A review - Biomedical Papers. (URL: )
  • Roxadustat: A Narrative Review of Action and Safety Profile. (URL: )
  • What is the primary pathophysiology behind anemia in a patient with Chronic Kidney Disease (CKD)? - Dr.Oracle. (URL: )
  • roxadustat (Pending FDA Approval) - Medscape Reference. (URL: )
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC - PubMed Central. (URL: )
  • Regulatory mechanisms of hypoxia‐inducible factor 1 activity: Two decades of knowledge. (URL: )
  • What is Vadadustat used for?
  • HIF prolyl-hydroxylase inhibitor - Grokipedia. (URL: )
  • Full article: Hypoxia-inducible factor prolyl hydroxylase inhibitors: a paradigm shift for treatment of anemia in chronic kidney disease? - Taylor & Francis. (URL: _)
  • Targeting Hypoxia-Inducible Factor-1 (HIF-1)
  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - NIH. (URL: )
  • Prolyl hydroxylase domain - Proteopedia, life in 3D. (URL: )
  • The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regener
  • Mechanisms involved in anemia of chronic kidney disease (CKD). CKD is a...
  • Regulation of the Hypoxia-Inducible Factor Alpha (HIF-1α) Pathway at...
  • Anemia in Chronic Kidney Disease: From Pathophysiology and Current Treatments, to Future Agents - PubMed. (URL: )
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  • HIF-PHD inhibitors in renal anemia | Update on phase 3 clinical trials - Volker Haase. (URL: )
  • Novel Anemia Treatment: HIF-PH Inhibitors in - Kidney News Online. (URL: )
  • A Review on Vadadustat: Hope in Treatment of Anemia Patients having chronic kidney disease - AWS. (URL: )
  • Vadadustat. Hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor, Treatment of anemia secondary to chronic kidney disease. (URL: )
  • Molecular Playground/Prolyl Hydroxylase Domain (PHD) Enzyme - Proteopedia, life in 3D. (URL: )
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - PMC - NIH. (URL: )
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease - ResearchG
  • A Prospective Randomized Controlled Clinical Study to Investigate the Efficacy and Safety of Hypoxia-Inducible Factor-Prolyl Hydroxylase Inhibitors in Non-Dialysis Patients with Chronic Heart Failure and Renal Anemia Switched from Continuous Erythropoietin Receptor Activator Tre
  • Oral Treatment Approved for Anemia Caused by CKD | Drug Topics. (URL: )
  • Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants on hemodialysis | Clinical Kidney Journal | Oxford Academic. (URL: )
  • Jesduvroq (daprodustat) approved by US FDA for anaemia of chronic kidney disease in adults on dialysis | GSK. (URL: )
  • FDA Approves Daprodustat for Anemia From Chronic Kidney Disease in Adult Dialysis P

Sources

Methodological & Application

Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into novel therapeutic agents due to its unique physicochemical properties. The tetrahydro-2H-pyran moiety can enhance aqueous solubility and modulate the pharmacokinetic profile of a parent molecule, while the picolinic acid scaffold offers versatile points for further chemical modification. This application note provides a comprehensive guide for the synthesis of this important intermediate, detailing two robust synthetic strategies: the Williamson ether synthesis and the Mitsunobu reaction. The causality behind experimental choices, self-validating protocols, and in-depth characterization are emphasized to ensure reproducibility and high purity of the final product.

The synthesis commences with the protection of the carboxylic acid functionality of 6-hydroxypicolinic acid via esterification, a critical step to prevent unwanted side reactions during the subsequent etherification. Following the formation of the ether linkage, the protocol concludes with the hydrolysis of the ester to yield the target carboxylic acid.

Strategic Overview: Williamson vs. Mitsunobu

Two primary methodologies for the key etherification step are presented, each with distinct advantages and considerations.

  • Williamson Ether Synthesis: This classical and widely used method involves the reaction of an alkoxide with an alkyl halide or sulfonate.[1] In this protocol, the sodium salt of methyl 6-hydroxypicolinate is reacted with a tetrahydro-2H-pyran-4-yl derivative bearing a good leaving group, such as a tosylate. This SN2 reaction is generally reliable and cost-effective.[2][3]

  • Mitsunobu Reaction: This powerful reaction facilitates the conversion of a primary or secondary alcohol to an ether in the presence of a phosphine and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon and is known for its mild conditions and broad substrate scope.

The choice between these two methods may depend on the availability of starting materials, desired reaction conditions, and the scale of the synthesis.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Williamson Ether Synthesis cluster_3 Step 3: Hydrolysis A 6-Hydroxypicolinic Acid B Methyl 6-hydroxypicolinate A->B SOCl2, MeOH E Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate B->E 1. NaH, DMF 2. Compound D B->E PPh3, DIAD, THF C Tetrahydro-2H-pyran-4-ol D Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate C->D TsCl, Pyridine C->E F This compound E->F LiOH, THF/H2O Williamson_Ether_Synthesis reagents Methyl 6-hydroxypicolinate Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate Sodium Hydride (NaH) Dimethylformamide (DMF) reaction Reaction Vessel (0 °C to RT) reagents->reaction workup Workup (Quench with water, extract with EtOAc) reaction->workup purification Purification (Column Chromatography) workup->purification product Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate purification->product Mitsunobu_Reaction reagents Methyl 6-hydroxypicolinate Tetrahydro-2H-pyran-4-ol Triphenylphosphine (PPh₃) Diisopropyl azodicarboxylate (DIAD) Tetrahydrofuran (THF) reaction Reaction Vessel (0 °C to RT) reagents->reaction workup Workup (Solvent removal, purification) reaction->workup product Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate workup->product

Sources

Application Notes and Protocols for the In Vitro Characterization of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Hypoxic Response Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α) is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as HIF prolyl-hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α.[1][2] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation.[1][3] In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, causing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β.[2][3] This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating proteins involved in angiogenesis, erythropoiesis, and glucose metabolism, such as Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).[4][5]

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a novel small molecule with structural similarities to known inhibitors of HIF prolyl-hydroxylases. Picolinic acid derivatives have been a focus of research for their potential to inhibit PHDs, thereby stabilizing HIF-1α and activating the hypoxic response pathway even under normoxic conditions.[6] This application note provides a comprehensive guide for the in vitro characterization of this compound, outlining key assays to determine its biological activity and mechanism of action.

Mechanism of Action: PHD Inhibition and HIF-1α Stabilization

The central hypothesis for the action of this compound is the inhibition of PHD enzymes. By inhibiting these oxygen sensors, the compound is expected to prevent the hydroxylation of HIF-1α, leading to its accumulation and the subsequent activation of downstream signaling pathways.

HIF-1a Pathway cluster_normoxia Normoxia cluster_inhibition PHD Inhibition O2 O2 PHDs PHDs O2->PHDs Activates HIF-1a-OH HIF-1α-OH PHDs->HIF-1a-OH Hydroxylates HIF-1a_normoxia HIF-1α HIF-1a_normoxia->PHDs Substrate VHL VHL HIF-1a-OH->VHL Binds Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation Targets for Compound This compound PHDs_inhibited PHDs (Inhibited) Compound->PHDs_inhibited Inhibits HIF-1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF-1a_stabilized->Nucleus Translocates to HIF-1b HIF-1β HIF-1a_stabilized->HIF-1b Dimerizes with HIF-1 Complex HIF-1 Complex HRE HRE HIF-1 Complex->HRE Binds to Target Gene Expression ↑ VEGF, EPO, etc. HRE->Target Gene Expression Western Blot Workflow Cell_Culture 1. Cell Culture (e.g., HEK293, HeLa) Treatment 2. Compound Treatment (Time course: 4, 8, 16, 24h) Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer + inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS-PAGE 5. SDS-PAGE Quantification->SDS-PAGE Transfer 6. Transfer to PVDF SDS-PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (Anti-HIF-1α, Anti-β-actin) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis of HIF-1α.

Detailed Protocol:

  • Cell Treatment: Seed cells and treat with various concentrations of the compound for different time points (e.g., 4, 8, 16, and 24 hours). Include a positive control such as CoCl₂ (100 µM) or DMOG (1 mM), and a vehicle control.

  • Cell Lysis: Due to the extremely short half-life of HIF-1α in the presence of oxygen (5-8 minutes), rapid sample processing is crucial. [3]Wash cells with ice-cold PBS and immediately lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells quickly and keep lysates on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (at least 50 µg per lane is recommended) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for HIF-1α. Subsequently, probe with a primary antibody for a loading control (e.g., β-actin or GAPDH).

  • Detection and Analysis: After incubation with an appropriate HRP-conjugated secondary antibody, visualize the bands using a chemiluminescent substrate. Quantify the band intensities using image analysis software and normalize the HIF-1α signal to the loading control.

ParameterRecommendationRationale
Cell Lines HEK293, HeLa, Hep3B, U2OSCommonly used and show robust HIF-1α induction.
Compound Conc. 0.1 - 50 µM (or based on CC50)To determine a dose-dependent effect.
Incubation Time 4 - 24 hoursTo capture the dynamics of HIF-1α stabilization.
Positive Control CoCl₂ (100 µM), DMOG (1 mM)To validate the assay and cell response.
Lysis Buffer RIPA with protease/phosphatase inhibitorsTo ensure protein integrity and prevent degradation.
Loading Control β-actin, GAPDHTo normalize for protein loading variations.
Assay 2: HRE-Luciferase Reporter Assay

This assay measures the transcriptional activity of the stabilized HIF-1 complex.

Workflow:

Luciferase Assay Workflow Transfection 1. Transfect Cells (HRE-Luciferase & Control Plasmids) Seeding 2. Seed Cells (96-well plate) Transfection->Seeding Treatment 3. Compound Treatment (6 - 24 hours) Seeding->Treatment Lysis_Luc 4. Cell Lysis Treatment->Lysis_Luc Luminescence 5. Measure Luminescence (Firefly & Renilla) Lysis_Luc->Luminescence Analysis_Luc 6. Data Analysis (Normalize Firefly to Renilla) Luminescence->Analysis_Luc

Caption: Workflow for HRE Luciferase Reporter Assay.

Detailed Protocol:

  • Transfection: Co-transfect cells (e.g., HEK293) with a reporter plasmid containing multiple HREs upstream of a firefly luciferase gene, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Cell Seeding and Treatment: After 24 hours, seed the transfected cells into a 96-well plate and treat with the compound for 6 to 24 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. Express the results as fold induction over the vehicle-treated control.

Assay 3: Target Gene Expression Analysis (RT-qPCR)

To confirm the functional consequences of HIF-1α stabilization, measure the mRNA levels of known HIF-1 target genes like VEGFA and EPO.

Detailed Protocol:

  • Cell Treatment: Treat cells (e.g., Hep3B for EPO, various cell lines for VEGFA) with the compound for an appropriate duration (e.g., 16-24 hours).

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA.

  • Quantitative PCR: Perform qPCR using primers specific for VEGFA, EPO, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

  • Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.

Target GeneRecommended Cell LineRationale
VEGFA HEK293, HeLa, U2OSBroadly expressed and a canonical HIF-1 target.
EPO Hep3B, KellyThese cell lines are known to produce Erythropoietin.

Expected Outcomes and Interpretation

A potent and specific PHD inhibitor is expected to:

  • Cause a dose- and time-dependent increase in HIF-1α protein levels, as observed by Western blot.

  • Induce a significant increase in HRE-driven luciferase activity.

  • Upregulate the mRNA expression of HIF-1 target genes such as VEGFA and EPO.

The collective data from these assays will provide a comprehensive in vitro profile of this compound, confirming its mechanism of action as a stabilizer of HIF-1α and quantifying its potency and efficacy in a cellular context. These foundational studies are essential for guiding further preclinical development.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Studies of HIF-PHD Inhibitors.
  • Gellibert, F., de Gouville, A. C., Woolven, J., Mathews, N., Nguyen, V. L., Bertho-Ruault, C., Patikis, A., Grygielko, E. T., Laping, N. J., & Huet, S. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 49(7), 2210–2221. [Link]

  • Google Patents. (n.d.). Picolinamide compounds as selective phd1 inhibitors, compositions, and methods of use.
  • Li, Y., Liu, Y., Fu, Y., Wang, W., & Wang, Y. (2016). Prolyl-4-Hydroxylases Inhibitor Stabilizes HIF-1α and Increases Mitophagy to Reduce Cell Death After Experimental Retinal Detachment. Investigative Ophthalmology & Visual Science, 57(4), 1807–1815. [Link]

  • Mazure, N. M., & Pouysségur, J. (2009). Stabilization of Hypoxia-inducible Factor-1α Protein in Hypoxia Occurs Independently of Mitochondrial Reactive Oxygen Species Production. Journal of Biological Chemistry, 284(44), 30017–30024. [Link]

  • Moon, J. H., & Kim, H. J. (2014). Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications. Molecules and Cells, 37(1), 1–6. [Link]

  • Page, E. L., Chan, D. A., Giaccia, A. J., & Brown, J. M. (2008). Hypoxia-inducible Factor-1α Stabilization in Nonhypoxic Conditions: Role of Oxidation and Intracellular Ascorbate Depletion. Molecular Biology of the Cell, 19(1), 86–94. [Link]

  • Santhakumar, K., & Judson, J. P. (2022). A novel family of small molecule HIF-1 alpha stabilizers for the treatment of diabetic wounds; an integrated in silico, in vitro, and in vivo strategy. RSC Advances, 12(48), 31217–31230. [Link]

  • Schonenberger, M. J., & Kovacs, W. J. (2015). HIF1α stabilization in hypoxia is not oxidant-initiated. eLife, 4, e05979. [Link]

  • Sormendi, S., & Wielockx, B. (2019). HIF prolyl hydroxylase inhibitor FG-4497 enhances mouse hematopoietic stem cell mobilization via VEGFR2/KDR. Blood Advances, 3(3), 406–418. [Link]

  • Scott, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]

  • Tadayon, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(2), 84–90. [Link]

  • Tammam, M. A., et al. (2023). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Molecules, 28(18), 6543. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for In Vivo Studies with 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (Vadadustat)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

These application notes provide a comprehensive guide for the in vivo use of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, also known as Vadadustat (AKB-6548), in animal models. Vadadustat is a potent, orally bioavailable inhibitor of hypoxia-inducible factor prolyl-hydroxylase domain (HIF-PHD) enzymes. Its development is primarily focused on the treatment of anemia associated with chronic kidney disease (CKD). By inhibiting PHD enzymes, Vadadustat stabilizes HIF-α, leading to a cascade of physiological responses that mimic the body's natural reaction to hypoxia, most notably an increase in endogenous erythropoietin (EPO) production. This document outlines the mechanism of action, provides detailed protocols for in vivo studies in rodent models, and offers insights into experimental design and data interpretation to facilitate robust and reproducible preclinical research.

Introduction: The Scientific Rationale for Vadadustat In Vivo Studies

Anemia is a common and debilitating complication of chronic kidney disease, largely stemming from inadequate production of erythropoietin by the failing kidneys. For decades, the standard of care has been the administration of recombinant erythropoiesis-stimulating agents (ESAs). However, Vadadustat represents a novel therapeutic approach. Instead of supplementing with exogenous EPO, it modulates the endogenous HIF pathway to stimulate the body's own EPO production in a more physiological manner.

In vivo studies are critical to understanding the full pharmacological profile of Vadadustat, including its efficacy in relevant disease models, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and long-term safety. The protocols and guidance provided herein are designed to equip researchers with the necessary information to conduct well-controlled and informative preclinical investigations.

Mechanism of Action: HIF-PHD Inhibition

Under normoxic conditions, the alpha subunit of the transcription factor HIF (HIF-α) is continuously hydroxylated by PHD enzymes. This hydroxylation event marks HIF-α for ubiquitination and subsequent proteasomal degradation. In hypoxic states, the oxygen-dependent activity of PHDs is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.

Vadadustat is a competitive inhibitor of the three human PHD isozymes (PHD1, PHD2, and PHD3) with similar low nanomolar inhibitory constant values[1]. By binding to the active site of PHDs, Vadadustat prevents the hydroxylation of HIF-α, thereby stabilizing it even under normoxic conditions[1]. This leads to the transcription of genes involved in erythropoiesis, including EPO, as well as genes that improve iron mobilization and utilization[2][3].

HIF_Pathway_Vadadustat cluster_normoxia Normoxia (Normal Oxygen) cluster_vadadustat Vadadustat Intervention PHD PHD Enzymes VHL VHL Protein PHD->VHL Binding HIFa_normoxia HIF-α HIFa_normoxia->PHD Hydroxylation (O2 dependent) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Vadadustat Vadadustat PHD_inhibited PHD Enzymes Vadadustat->PHD_inhibited Inhibition HIFa_stabilized HIF-α (Stabilized) Nucleus Nucleus HIFa_stabilized->Nucleus Translocation HIF_complex HIF-α/HIF-β Complex HRE HRE HIF_complex->HRE Binding Nucleus->HIF_complex EPO_gene EPO Gene Transcription HRE->EPO_gene EPO_protein Erythropoietin (EPO) EPO_gene->EPO_protein

Caption: Mechanism of action of Vadadustat.

Pharmacokinetics and Formulation for In Vivo Studies

Vadadustat exhibits a relatively short half-life in preclinical species, including mice, rats, and dogs, and does not accumulate with repeated dosing[1]. It is orally bioavailable and primarily metabolized via glucuronidation[4].

Recommended Formulation for Oral Gavage

For rodent studies, a homogenous suspension of Vadadustat can be prepared for oral gavage administration.

ComponentConcentrationPurpose
VadadustatTarget Dose (e.g., 2-90 mg/kg)Active Pharmaceutical Ingredient
Hydroxypropyl Methylcellulose (HPMC), 4000 cP0.25% (w/v)Suspending Agent
Tween 800.1% (w/v)Surfactant/Wetting Agent
Ultrapure Waterq.s. to final volumeVehicle

Protocol for Formulation Preparation:

  • Weigh the required amount of Vadadustat based on the desired concentration and final volume.

  • Prepare the vehicle by first dissolving Tween 80 in the ultrapure water.

  • Slowly add the HPMC to the Tween 80 solution while stirring continuously to avoid clumping. Allow sufficient time for the HPMC to fully hydrate and form a clear, viscous solution.

  • Levigate the weighed Vadadustat powder with a small amount of the prepared vehicle to form a smooth paste.

  • Gradually add the remaining vehicle to the paste with continuous stirring to achieve a uniform suspension.

  • Store the suspension at 2-8°C and ensure it is well-mixed before each administration.

In Vivo Study Design and Protocols

Animal Models

The choice of animal model is crucial and depends on the specific research question.

  • Healthy Rodent Models (Mice, Rats): Useful for initial PK/PD studies, dose-ranging, and assessing the primary pharmacological effect on erythropoiesis in a non-diseased state. Sprague-Dawley rats are a commonly used strain[1][5].

  • 5/6 Nephrectomy (Nx) Model of CKD in Rats: This is a well-established surgical model that mimics many aspects of human CKD, including the development of anemia. It is suitable for evaluating the efficacy of Vadadustat in a relevant disease context[1].

  • Adenine-Induced CKD Model in Mice: An alternative, non-surgical model for inducing CKD and associated anemia.

  • Genetically Engineered Mouse Models: For example, ERFE knockout mice can be used to investigate the specific role of erythroferrone in the iron-mobilizing effects of Vadadustat[2].

Dosing and Administration
  • Route of Administration: Oral gavage is the standard route for preclinical studies with Vadadustat, reflecting its intended clinical use[5][6].

  • Dosing Regimen: Once-daily administration is typical[1][7].

  • Dose Ranges:

    • Rats: 2 to 90 mg/kg/day. Efficacious doses for increasing red blood cell indices have been demonstrated at 30 and 90 mg/kg/day in short-term studies[1][7]. For long-term carcinogenicity studies, doses of 2 to 20 mg/kg/day have been used[5][6].

    • Mice: 5 to 50 mg/kg/day have been used in long-term studies[5][6].

Experimental Workflow for a 14-Day Efficacy Study in a Rat CKD Model

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (14 Days) cluster_post_treatment Post-Treatment Analysis Acclimatization Acclimatization (1 week) Surgery 5/6 Nephrectomy Surgery Acclimatization->Surgery Recovery Recovery & CKD Development (4-6 weeks) Surgery->Recovery Baseline Baseline Sampling (Day -1) Recovery->Baseline Randomization Randomization Baseline->Randomization Dosing Daily Oral Gavage: - Vehicle - Vadadustat (Low Dose) - Vadadustat (High Dose) Randomization->Dosing Terminal_Sampling Terminal Sampling (Day 14) Dosing->Terminal_Sampling Hematology Hematology Analysis Terminal_Sampling->Hematology Biochemistry Serum Biochemistry Terminal_Sampling->Biochemistry Tissue_Harvest Tissue Harvest (Kidney, Liver, Spleen) Terminal_Sampling->Tissue_Harvest Histology Histopathology & IHC Tissue_Harvest->Histology Gene_Expression qPCR/Western Blot Tissue_Harvest->Gene_Expression

Caption: Experimental workflow for a rodent CKD model study.

Detailed Protocol: 14-Day Efficacy Study in 5/6 Nx Rats
  • Animal Model Creation:

    • Perform a two-step 5/6 nephrectomy on male Sprague-Dawley rats (e.g., 250-300g).

    • Allow a recovery and disease development period of 4-6 weeks. Confirm CKD development through monitoring of serum creatinine and blood urea nitrogen (BUN).

  • Acclimatization and Baseline:

    • Acclimatize animals to handling and oral gavage with the vehicle for 3-5 days before the start of the study.

    • On Day -1, collect baseline blood samples for hematology and serum biochemistry.

  • Randomization and Grouping:

    • Randomize animals into treatment groups (n=8-12 per group) based on baseline hemoglobin levels and body weight.

      • Group 1: Vehicle control (e.g., 0.25% HPMC, 0.1% Tween 80 in water)

      • Group 2: Vadadustat (e.g., 30 mg/kg)

      • Group 3: Vadadustat (e.g., 90 mg/kg)

  • Treatment:

    • Administer the assigned treatment by oral gavage once daily for 14 consecutive days.

    • Monitor animal health, body weight, and food/water intake daily.

  • Sample Collection and Analysis:

    • On Day 14, collect terminal blood samples via cardiac puncture under anesthesia.

    • Hematology: Analyze whole blood for complete blood count (CBC), including hemoglobin, hematocrit, red blood cell count, and reticulocyte count.

    • Serum Biochemistry: Analyze serum for EPO, creatinine, BUN, iron, ferritin, and transferrin.

    • Tissue Collection: Harvest kidneys, liver, and spleen for histopathological analysis and molecular assays.

Key Efficacy and Biomarker Assessments

ParameterSample TypeMethodRationale
Primary Efficacy
HemoglobinWhole BloodAutomated Hematology AnalyzerPrimary indicator of anemia correction.
HematocritWhole BloodAutomated Hematology AnalyzerMeasures the volume percentage of red blood cells.
Reticulocyte CountWhole BloodAutomated Hematology AnalyzerIndicates bone marrow erythropoietic activity.
Pharmacodynamic/Mechanism of Action
Serum Erythropoietin (EPO)SerumELISAConfirms target engagement and stimulation of endogenous EPO.
Iron Metabolism
Serum HepcidinSerumELISAKey regulator of iron homeostasis; expected to decrease.
Serum IronSerumColorimetric AssayMeasures circulating iron levels.
Total Iron Binding Capacity (TIBC)SerumColorimetric AssayIndirect measure of transferrin.
Transferrin Saturation (TSAT)Calculated(Serum Iron / TIBC) x 100Indicates the proportion of transferrin that is saturated with iron.
Kidney Function
Serum CreatinineSerumColorimetric AssayMarker of glomerular filtration rate.
Blood Urea Nitrogen (BUN)SerumColorimetric AssayMarker of renal function.
Tissue-Level Analysis
Kidney Fibrosis MarkersKidney TissueqPCR (e.g., for TGF-β, Collagen I) / Histology (e.g., Masson's Trichrome)To assess potential effects on kidney disease progression[2].
Duodenal Iron TransportersDuodenal TissueqPCR (e.g., for Dcytb, FPN1)To evaluate effects on dietary iron absorption[2].

Concluding Remarks

Vadadustat offers a promising, mechanistically novel approach to the management of anemia in chronic kidney disease. The successful execution of in vivo animal studies is paramount to fully elucidating its therapeutic potential and safety profile. The protocols and guidelines presented in this document are intended to serve as a robust starting point for researchers. Careful consideration of the experimental design, adherence to detailed protocols, and comprehensive analysis of relevant endpoints will ensure the generation of high-quality, reproducible data that can confidently inform the continued development of this and other HIF-PHD inhibitors.

References

  • Zuk, A., Si, Z., Loi, S., et al. (2022). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. Journal of Pharmacology and Experimental Therapeutics, 383(1), 11-24. [Link]

  • ResearchGate. (n.d.). (PDF) Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]

  • Pergola, P. E., et al. (2023). Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents. Toxicologic Pathology, 51(1-2), 56-60. [Link]

  • Hanudel, M. R., et al. (2021). Amelioration of chronic kidney disease-associated anemia by vadadustat in mice is not dependent on erythroferrone. Kidney International, 99(6), 1365-1375. [Link]

  • Koury, M. J., et al. (2022). Erythropoietic effects of vadadustat in patients with anemia associated with chronic kidney disease. American Journal of Hematology, 97(11), 1466-1475. [Link]

  • Akebia Therapeutics. (2024). Akebia Receives FDA Approval of Vafseo® (vadadustat) Tablets for the Treatment of Anemia due to Chronic Kidney Disease in Adult Patients on Dialysis. [Link]

  • Zhou, M., et al. (2017). Prolyl hydroxylase 2 (PHD2) inhibition protects human renal epithelial cells and mice kidney from hypoxia injury. Oncotarget, 8(52), 90136-90147. [Link]

  • Akebia Therapeutics. (n.d.). Effect of Moderate Hepatic Impairment on Pharmacokinetics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF PHI). [Link]

  • ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor. [Link]

  • Pergola, P. E., et al. (2023). Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents. Toxicologic Pathology, 51(1-2), 56-60. [Link]

  • Haase, V. H. (2017). Therapeutic targeting of the HIF-prolyl hydroxylase-VHL-E3 ubiquitin ligase axis. Current Opinion in Pharmacology, 35, 1-9. [Link]

  • Sanghani, N. S., & Haase, V. H. (2019). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Advances in Chronic Kidney Disease, 26(4), 253-266. [Link]

  • Tanaka, T., et al. (2020). Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. Journal of the American Society of Nephrology, 31(5), 1013-1027. [Link]

  • Semantic Scholar. (n.d.). Assessing the Carcinogenicity of Vadadustat, an Oral Hypoxia-Inducible Factor Prolyl-4-Hydroxylase Inhibitor, in Rodents. [Link]

  • Akebia Therapeutics. (n.d.). Preclinical Characterization of Vadadustat (AKB-6548), an Oral Small Molecule Hypoxia Inducible Factor Prolyl-4-Hydroxylase Inhibitor, for the Potential Treatment of Renal Anemia. [Link]

  • ClinicalTrials.gov. (2022). Study to Evaluate Vadadustat for the Correction of Anemia in Participants With Non-dialysis-dependent Chronic Kidney Disease. [Link]

  • McDonough, M. A., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Communications, 53(85), 11636-11647. [Link]

  • Nagashima, R., et al. (2023). HIF-PHD inhibitor regulates the function of group2 innate lymphoid cells and polarization of M2 macrophages. Scientific Reports, 13(1), 1779. [Link]

  • Haase, V. H. (2016). Vadadustat, a novel oral HIF stabilizer, provides effective anemia treatment in nondialysis-dependent chronic kidney disease. Kidney International, 90(5), 947-949. [Link]

Sources

experimental design for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Experimental Design of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid (Daprodustat) Research

Introduction: Unveiling the Therapeutic Potential of a Novel HIF Stabilizer

This compound, known clinically as Daprodustat (GSK1278863) , is a potent, orally administered small-molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] These enzymes are critical cellular oxygen sensors that, under normal oxygen conditions (normoxia), mark the alpha subunit of HIF (HIF-α) for rapid proteasomal degradation.[3][4] By inhibiting PHD enzymes, Daprodustat mimics the body's natural response to hypoxia, leading to the stabilization of HIF-α.[5][6] This stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a suite of hypoxia-responsive genes.[7][8]

This coordinated genetic response is central to restoring oxygen homeostasis and includes the upregulation of erythropoietin (EPO) production and genes involved in iron metabolism and mobilization.[3][9] Consequently, HIF-PHD inhibitors (HIF-PHIs) like Daprodustat represent a paradigm shift in the treatment of anemia, particularly in patients with chronic kidney disease (CKD), offering an oral therapeutic alternative to injectable erythropoiesis-stimulating agents (ESAs).[10][11]

This guide provides a comprehensive experimental framework for researchers investigating this compound, outlining a logical progression from initial biochemical characterization to cellular target engagement and preclinical in vivo efficacy studies.

Core Mechanism: The HIF Prolyl Hydroxylase Pathway

Under normoxic conditions, PHD enzymes utilize oxygen and 2-oxoglutarate to hydroxylate specific proline residues on HIF-α.[12] This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-α, targeting it for destruction.[6] In a state of hypoxia or in the presence of a PHD inhibitor like Daprodustat, this hydroxylation is blocked. HIF-α accumulates, dimerizes with HIF-β, binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, and initiates transcription.[7][13]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) or PHD Inhibition HIFa_normoxia HIF-α HIFa_OH Hydroxylated HIF-α (HIF-α-OH) HIFa_normoxia->HIFa_OH Hydroxylation PHD PHD Enzymes (Active) PHD->HIFa_OH O2 O2 O2->PHD KG 2-OG KG->PHD VHL VHL Complex HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Daprodustat Daprodustat (HIF-PHI) PHD_inhibited PHD Enzymes (Inactive) Daprodustat->PHD_inhibited Inhibition HIFa_hypoxia HIF-α HIF_complex HIF-α/β Complex HIFa_hypoxia->HIF_complex Stabilization & Dimerization HIFb HIF-β (ARNT) HIFb->HIF_complex HRE HRE (DNA Binding Site) HIF_complex->HRE Nuclear Translocation & DNA Binding Nucleus Nucleus Gene_Transcription Target Gene Transcription (EPO, VEGF, etc.) HRE->Gene_Transcription Activation

Figure 1: The HIF-PHD signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Part I: In Vitro Biochemical Characterization

The foundational step is to quantify the direct inhibitory activity of this compound against its primary enzymatic targets, the three PHD isoforms (PHD1, PHD2, and PHD3).

Protocol 1: HIF-Prolyl Hydroxylase (PHD) Inhibition Assay

Rationale: This biochemical assay directly measures the potency of the compound in inhibiting the enzymatic activity of recombinant human PHD isoforms. Determining the half-maximal inhibitory concentration (IC₅₀) is crucial for understanding the compound's potency and potential isoform selectivity. Many inhibitors, including Daprodustat, act by competing with the 2-oxoglutarate (α-KG) co-substrate.[14]

Methodology:

  • Reagents: Recombinant human PHD1, PHD2, and PHD3 enzymes; a synthetic peptide substrate corresponding to the HIF-1α oxygen-dependent degradation domain (ODD); 2-oxoglutarate (α-KG); Ascorbate; Fe(II); Assay Buffer.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a 10-point concentration curve (e.g., 100 µM to 1 nM).

  • Assay Procedure (Time-Resolved FRET Example):

    • Add PHD enzyme, the HIF-1α peptide substrate, Ascorbate, and Fe(II) to a 384-well assay plate.

    • Add the serially diluted compound or DMSO (vehicle control).

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding α-KG.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add detection reagents (e.g., an antibody specific for hydroxylated proline and a corresponding TR-FRET donor/acceptor pair).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: The potency of the test compound should be compared against known standards.

CompoundPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)
Daprodustat (GSK1278863) ExperimentalExperimentalExperimental
Roxadustat~16~61~101
Vadadustat~1450~1850~720
Note: IC₅₀ values are illustrative and can vary based on assay conditions.[12]

Part II: Cell-Based Target Engagement and Functional Assays

After confirming direct enzyme inhibition, the next logical step is to verify that the compound can penetrate cells and exert its mechanism of action in a biological context.

Experimental Workflow for Cellular Assays

Cellular_Workflow start Select Relevant Cell Line (e.g., HepG2, HK-2) treat Treat cells with Daprodustat (Dose-response and time-course) start->treat wb Protocol 2: HIF-1α Stabilization Assay (Western Blot) treat->wb reporter Protocol 3: HRE-Luciferase Reporter Assay treat->reporter qpcr Protocol 4: Target Gene Expression (qPCR) treat->qpcr protein Measure HIF-1α Protein Levels wb->protein activity Measure HIF Transcriptional Activity reporter->activity mrna Measure EPO, VEGF mRNA Levels qpcr->mrna

Sources

Application Notes & Protocols: 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid as a Chemical Probe for Lactate Dehydrogenase A (LDHA)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, scientists, and drug development professionals.

Introduction: Targeting a Metabolic Hallmark of Cancer

Tumor cells exhibit a profound metabolic reprogramming, characterized by a preference for glycolysis even in the presence of ample oxygen—a phenomenon known as "aerobic glycolysis" or the Warburg effect.[1][2][3] This metabolic shift is not merely an epiphenomenon but a critical adaptation that supports rapid cell proliferation by providing ATP and essential biosynthetic precursors.[4] A key enzymatic checkpoint in this pathway is Lactate Dehydrogenase A (LDHA) , which catalyzes the interconversion of pyruvate and NADH to lactate and NAD+.[5][6] The regeneration of NAD+ is vital for maintaining a high glycolytic flux.[5]

LDHA is frequently upregulated in a wide range of cancers, including pancreatic, lung, and breast cancer, and its elevated expression often correlates with poor clinical outcomes.[1][2][7] Consequently, LDHA has emerged as a high-value therapeutic target.[1][8] Inhibition of LDHA disrupts energy metabolism, reduces ATP levels, induces oxidative stress, and can lead to cancer cell death, making it a promising strategy for anti-cancer therapy.[7][8][9]

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a potent and specific small-molecule inhibitor of LDHA. Its well-defined mechanism of action and cell-based activity make it an invaluable chemical probe for interrogating the biological functions of LDHA. This guide provides a comprehensive overview of its properties and detailed protocols for its application in biochemical and cell-based assays to validate its effects on LDHA activity, cancer cell metabolism, and proliferation.

Chemical Probe Profile

Summarized below are the essential chemical and physical properties of the probe. It is crucial to source this compound from a reputable supplier to ensure high purity, which is fundamental for reproducible experimental results.

PropertyValueSource
IUPAC Name This compound-
CAS Number 906352-78-1[10]
Molecular Formula C₁₁H₁₃NO₄[11]
Molecular Weight 223.23 g/mol -
Purity ≥98% (Recommended)[10]
Solubility Soluble in DMSO (prepare stock solutions, e.g., 20-50 mM)[12]
Storage Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[12]

Mechanism of Action: Intercepting the Glycolytic Pathway

This compound functions as a competitive inhibitor of LDHA, targeting the enzyme's active site. By occupying the pyruvate binding pocket, it prevents the conversion of pyruvate to lactate. This direct inhibition leads to a cascade of downstream metabolic consequences, including the suppression of NAD+ regeneration, a bottleneck in glycolysis, and a subsequent reduction in lactate production.

cluster_glycolysis Aerobic Glycolysis (Warburg Effect) cluster_LDHA LDHA-Catalyzed Reaction Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps LDHA LDHA Pyruvate->LDHA Mitochondria\n(OxPhos) Mitochondria (OxPhos) Pyruvate->Mitochondria\n(OxPhos) Lactate Lactate LDHA->Lactate NAD NAD LDHA->NAD e- acceptor (recycled) NADH NADH NADH->LDHA e- donor Probe This compound Probe->LDHA Inhibition (Competes with Pyruvate)

Figure 1: Mechanism of LDHA Inhibition. The probe competitively inhibits LDHA, blocking pyruvate-to-lactate conversion and NAD+ regeneration.

Experimental Applications & Protocols

The following protocols provide a validated framework for characterizing the activity of this compound. The experimental workflow should logically progress from direct biochemical validation to functional cellular assays.

cluster_biochem Biochemical Validation cluster_cell Cell-Based Functional Assays biochem_node biochem_node cell_node cell_node data_node data_node start Chemical Probe (LDHA Inhibitor) protocol1 Protocol 1: LDHA Enzyme Inhibition Assay start->protocol1 ic50 Determine IC₅₀ Value protocol1->ic50 protocol2 Protocol 2: Lactate Production Assay ic50->protocol2  Select concentrations  for cell studies protocol3 Protocol 3: Cell Viability (MTT) Assay protocol2->protocol3 lactate_data Quantify Metabolic Inhibition protocol2->lactate_data viability_data Assess Anti-Proliferative Effect protocol3->viability_data

Figure 2: Experimental Workflow. A logical progression from biochemical target engagement to cellular functional outcomes.

Protocol 1: In Vitro LDHA Enzymatic Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the chemical probe against purified recombinant human LDHA enzyme. This assay measures the rate of NADH consumption, which fluoresces while NAD+ does not.[12][13]

Materials:

  • Recombinant Human LDHA Protein (e.g., Lee Biosolutions, 355-50 or similar)[12]

  • This compound

  • DMSO (ACS grade)

  • Assay Buffer: 20 mM HEPES-K+ (pH 7.2)

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Sodium Pyruvate

  • Sodium Oxamate (positive control inhibitor)[13]

  • 96-well black, flat-bottom microplates

  • Microplate reader with fluorescence capability (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 20 mM stock solution of the probe in 100% DMSO.

    • Perform a serial dilution (e.g., 1:2 or 1:3) of the stock solution in DMSO to create a concentration range (e.g., final assay concentrations from 1 nM to 100 µM).

    • Prepare a 100 mM stock of Sodium Oxamate in water for use as a positive control.

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Negative Control (enzyme + substrates + DMSO vehicle)

      • Positive Control (enzyme + substrates + Sodium Oxamate, e.g., 1 mM final)[13]

      • Test Compound (enzyme + substrates + serially diluted probe)

      • Blank (buffer + substrates, no enzyme)

  • Reaction Assembly (50 µL final volume per well):

    • To each well, add 25 µL of 2X Enzyme/NADH mix (containing 40 µM NADH and 20 ng LDHA protein in Assay Buffer).

    • Add 0.5 µL of the serially diluted compound, control, or DMSO vehicle to the appropriate wells. The final DMSO concentration should be kept constant at 1%.

    • Incubate the plate for 10 minutes at room temperature, protected from light. This pre-incubation allows the inhibitor to bind to the enzyme.[12]

  • Initiate and Measure Reaction:

    • Initiate the enzymatic reaction by adding 25 µL of 2X Pyruvate solution (4 mM in Assay Buffer) to all wells.[13]

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence (Ex: 340 nm, Em: 460 nm) kinetically every 30 seconds for 10-15 minutes at 25°C.[12]

  • Data Analysis:

    • Determine the reaction rate (slope) for each well from the linear portion of the kinetic read.

    • Normalize the rates by subtracting the blank reading.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO vehicle control: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_DMSO))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Lactate Production Assay

Objective: To confirm that the probe inhibits LDHA activity within intact cells by measuring the reduction of lactate secreted into the culture medium.

Materials:

  • Cancer cell line known to be highly glycolytic (e.g., MIA PaCa-2 pancreatic, A673 sarcoma, HeLa cervical)[1][7][12]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom tissue culture plates

  • This compound

  • Commercial Lactate Assay Kit (Colorimetric or Fluorometric)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • Compound Treatment:

    • Prepare dilutions of the LDHA inhibitor in complete culture medium at concentrations spanning the previously determined IC₅₀ (e.g., 0.1x, 1x, 10x, 100x IC₅₀). Include a vehicle control (DMSO).

    • Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the test compound or vehicle.

    • Incubate for a defined period (e.g., 24 hours). The optimal time should be determined empirically.

  • Sample Collection:

    • After incubation, carefully collect 20-50 µL of the cell culture supernatant from each well for lactate measurement. Be careful not to disturb the cell monolayer.

    • The remaining cells in the plate can be used for a parallel cell viability assay (see Protocol 3) to normalize lactate levels to cell number.

  • Lactate Measurement:

    • Quantify the lactate concentration in the collected supernatant using a commercial lactate assay kit, following the manufacturer’s instructions precisely.[14]

    • These kits typically involve an enzymatic reaction that produces a colorimetric (e.g., ~450 nm) or fluorescent product proportional to the lactate concentration.[14]

  • Data Analysis:

    • Generate a standard curve using the lactate standards provided in the kit.

    • Calculate the lactate concentration for each sample from the standard curve.

    • If a parallel viability assay was performed, normalize the lactate concentration to the relative number of viable cells.

    • Plot the normalized lactate concentration against the inhibitor concentration to visualize the dose-dependent inhibition of lactate production.

Protocol 3: Cell Viability (MTT) Assay

Objective: To assess the downstream effect of metabolic inhibition on cell proliferation and viability. The MTT assay measures the activity of mitochondrial reductases, which is an indicator of overall metabolic activity and cell viability.[14]

Materials:

  • Cells remaining in the 96-well plate from Protocol 2, or a parallel plate treated identically.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • MTT Addition:

    • If using the same plate from Protocol 2, ensure 100 µL of medium remains in each well after supernatant collection. If using a parallel plate, proceed directly after the compound incubation period.

    • Add 10 µL of MTT reagent to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Gently pipette or shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium + MTT + DMSO, no cells).

    • Calculate the percent viability for each treatment relative to the vehicle (DMSO) control: % Viability = 100 * (Abs_treated / Abs_vehicle)

    • Plot the % Viability against the inhibitor concentration to determine the effect of LDHA inhibition on cell proliferation.

References

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2017). Current Protocols in Toxicology, 72, 2.26.1-2.26.14. Retrieved from [Link]

  • Lactate Dehydrogenase A (LDHA) Inhibitory Assay. (2023). Bio-protocol, 13(12), e4705. Retrieved from [Link]

  • Lactate dehydrogenase activity as a rapid and sensitive test for the quantification of cell numbers in vitro. (1995). Journal of Materials Science: Materials in Medicine, 6(5), 268-272. Retrieved from [Link]

  • Development and Optimization of a Lactate Dehydrogenase Assay Adapted to 3D Cell Cultures. (2024). International Journal of Molecular Sciences, 25(11), 6184. Retrieved from [Link]

  • In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). (n.d.). PraxiLabs. Retrieved from [Link]

  • Discovery a novel human lactate dehydrogenase A (LDHA) inhibitor as an anti-proliferation agent against MIA PaCa-2 pancreatic cancer cells. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3431-3434. Retrieved from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). (2017). Journal of Medicinal Chemistry, 60(22), 9185–9204. Retrieved from [Link]

  • Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. (2022). Oncology Reports, 47(4), 77. Retrieved from [Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. (2010). Proceedings of the National Academy of Sciences, 107(5), 2037–2042. Retrieved from [Link]

  • Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells. (2022). Oncology Reports, 47(4), 77. Retrieved from [Link]

  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. (2010). Proceedings of the National Academy of Sciences of the United States of America, 107(5), 2037–2042. Retrieved from [Link]

  • Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. (2019). Journal of Medicinal Chemistry, 62(17), 7965–7984. Retrieved from [Link]

  • Biochemistry, Lactate Dehydrogenase. (2023). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Critical role for lactate dehydrogenase A in aerobic glycolysis that sustains pulmonary microvascular endothelial cell proliferation. (2010). American Journal of Physiology-Lung Cellular and Molecular Physiology, 299(4), L513-L522. Retrieved from [Link]

Sources

Application Notes and Protocols for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Structural Overview

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid is a bifunctional organic molecule of interest in contemporary drug discovery and chemical biology. Its structure is characterized by a picolinic acid core, a known chelating agent and a metabolite of tryptophan, linked via an ether bond to a tetrahydropyran (THP) group.[1] The THP moiety is a common structural motif in medicinal chemistry, often employed to enhance solubility and modulate pharmacokinetic properties. The carboxylic acid group on the pyridine ring imparts acidic properties and provides a handle for further chemical modifications, such as amide bond formation.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling, storage, and utilization of this compound in a laboratory setting. The protocols and recommendations herein are grounded in the chemical principles of its constituent functional groups and general best practices for laboratory safety.

Physicochemical and Safety Data

PropertyInferred Value/InformationRationale & References
Appearance White to off-white crystalline powder.Based on the appearance of similar compounds like picolinic acid and tetrahydro-2H-pyran-4-carboxylic acid.[4][5]
Molecular Formula C₁₁H₁₃NO₄---
CAS Number 906352-78-1[6]
Purity Typically ≥98%Based on supplier information.[6]
Solubility Likely soluble in water and polar organic solvents like DMSO and DMF.Picolinic acid is soluble in water.[1] The THP ether may enhance solubility in organic solvents.
Stability Stable under normal laboratory conditions.Carboxylic acids and ethers are generally stable functional groups.[7]
Hygroscopicity Potentially hygroscopic.The presence of the carboxylic acid and ether oxygen atoms can attract and absorb atmospheric moisture.[8][9]

Inferred Hazard Profile:

Based on the Safety Data Sheets for picolinic acid and related tetrahydropyran compounds, the following hazards should be assumed:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Eye Damage/Irritation: Causes serious eye damage or irritation.[10]

  • Skin Corrosion/Irritation: Causes skin irritation.[7][10][11]

  • Respiratory Irritation: May cause respiratory irritation.[11][12]

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to safety protocols is paramount when handling this compound.

Engineering Controls
  • Fume Hood: All weighing and solution preparation activities should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13]

  • Ventilation: Ensure the laboratory is well-ventilated.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or if there is a risk of splashing.

  • Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.

  • Skin and Body Protection: A laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[14]

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage Protocols

Proper storage is crucial to maintain the integrity and purity of this compound.

  • Container: Store in the original, tightly sealed container.[15]

  • Atmosphere: Due to its potential hygroscopic nature, it is best stored in a desiccator containing a suitable desiccant like silica gel or calcium chloride.[8][9][16] For long-term storage, consider placing the primary container inside a larger, sealed container with desiccant pouches.[17]

  • Temperature: Store in a cool, dry, and dark place.[6] Refrigeration (2-8 °C) may be suitable for long-term storage, but ensure the container is brought to room temperature before opening to prevent condensation.[5][15]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong bases, as these can react with the carboxylic acid and pyridine moieties.[3][7]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Volumetric flask

  • Spatula

  • Appropriate PPE

Procedure:

  • Pre-equilibration: Allow the container of this compound to equilibrate to room temperature before opening to minimize moisture absorption.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a tared weigh boat.

  • Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of anhydrous DMSO to the flask and swirl gently to dissolve the solid.

  • Volume Adjustment: Once the solid is completely dissolved, add anhydrous DMSO to the calibration mark of the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate Compound to Room Temperature Weigh Weigh Compound in Fume Hood Equilibrate->Weigh Transfer Transfer to Volumetric Flask Weigh->Transfer Add_DMSO Add Anhydrous DMSO Transfer->Add_DMSO Dissolve Swirl to Dissolve Add_DMSO->Dissolve Adjust_Volume Adjust to Final Volume Dissolve->Adjust_Volume Mix Mix by Inversion Adjust_Volume->Mix Aliquot Aliquot into Vials Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a stock solution.

Spill and Waste Management

Spill Response
  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. Clean the spill area with a damp cloth.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.[13]

Waste Disposal
  • Dispose of unused compound and contaminated materials in accordance with local, state, and federal regulations. This typically involves collection in a designated hazardous waste container.

Conclusion

While this compound presents certain hazards characteristic of carboxylic acids, its handling and storage can be managed safely and effectively by adhering to the principles of good laboratory practice. By understanding its inferred chemical properties and implementing the protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their research endeavors.

References

  • TutorChase. How do you handle hygroscopic solutes in the lab? [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]

  • Ibis Scientific, LLC. The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]

  • PubChem. Picolinic acid. [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. This compound. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • University of Utah. Acid Handling. [Link]

  • Chemistry LibreTexts. Preparation of carboxylic acids. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wikipedia. Picolinic acid. [Link]

  • NextGen Protocols. Guidelines for Safe Laboratory Practices. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • ProcessPointChemicals. This compound Supplier & Distributor of CAS#. [Link]

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Navigating the Safe Handling of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid (CAS No. 906352-78-1). These guidelines are intended for researchers, scientists, and drug development professionals to minimize risks and ensure a safe laboratory environment. The protocols outlined herein are synthesized from available safety data sheets (SDS) and established best practices for handling heterocyclic compounds.

Understanding the Compound: A Risk-Based Approach

This compound is a bifunctional molecule incorporating a picolinic acid moiety and a tetrahydropyran ring. While a comprehensive toxicological profile for this specific compound is not extensively detailed in publicly available literature, its structural components provide a strong basis for a precautionary approach. The safety protocols are therefore predicated on the known hazards of its constituent chemical classes: picolinic acids and substituted pyridines.

The primary hazards associated with the parent compound, picolinic acid, include being harmful if swallowed, causing serious eye damage, and being harmful to aquatic life. Therefore, a conservative approach dictates that this compound should be handled as a substance with similar potential hazards.

Hazard Identification Summary
Hazard ClassGHS Classification (Anticipated)Key Precautionary Statements
Acute Oral ToxicityCategory 4P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
Serious Eye DamageCategory 1P280: Wear eye protection/face protection. P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Skin Corrosion/IrritationCategory 2 (Assumed)P280: Wear protective gloves. IF ON SKIN: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention.
Aquatic Hazard (Acute)Category 3 (Anticipated)P273: Avoid release to the environment.

Note: This table is based on the hazard profile of picolinic acid and related structures. The toxicological properties of this compound have not been fully investigated.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood.[1] This is crucial to prevent the inhalation of any dust or aerosols. The work area should be well-ventilated, and an eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]To protect against dust particles and splashes that can cause serious eye damage.
Hand Protection Nitrile or neoprene gloves.To prevent skin contact. Gloves must be inspected before use and disposed of properly after handling the compound.
Body Protection A lab coat, fully fastened.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter may be necessary if dust generation is unavoidable, even within a fume hood.[2]To prevent inhalation of fine particles.

Step-by-Step Protocols for Safe Handling and Storage

Adherence to standardized protocols is paramount for minimizing the risk of exposure and accidents.

Standard Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Don all required PPE as specified in Section 2.2.

  • Weighing: If weighing the solid compound, perform this task within the fume hood. Use a draft shield to minimize the dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.

Storage Protocol

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[3]

G cluster_storage Storage Protocol Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Tightly Closed Container Tightly Closed Container Store in Cool, Dry, Well-Ventilated Area->Tightly Closed Container Incompatible_Materials Away From: - Strong Oxidizing Agents - Strong Bases - Strong Acids Tightly Closed Container->Incompatible_Materials

Caption: Key storage requirements for this compound.

Emergency Procedures: Preparedness and Response

Rapid and correct response to an emergency situation can significantly mitigate potential harm.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, seek medical attention.
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.
Spill Response Protocol
  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the spill. For solid spills, avoid generating dust.

  • Personal Protection: Don appropriate PPE, including respiratory protection if necessary.

  • Clean-up: Use a dry, inert material such as sand or vermiculite to absorb the spill. Carefully sweep up the material and place it in a suitable, labeled container for disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the waste material as hazardous waste in accordance with institutional and local regulations.

G cluster_response Spill Response Workflow Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE Don PPE Evacuate Area->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Clean Up with Inert Material Clean Up with Inert Material Contain Spill->Clean Up with Inert Material Package for Disposal Package for Disposal Clean Up with Inert Material->Package for Disposal Decontaminate Area Decontaminate Area Package for Disposal->Decontaminate Area

Caption: A stepwise workflow for responding to a chemical spill.

Waste Disposal

All waste containing this compound must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container. Disposal must be carried out through a licensed waste disposal company, in strict adherence to all local, state, and federal regulations. Do not allow the product to enter drains or the environment.

Conclusion

Working with this compound requires a diligent and informed approach to safety. By understanding the potential hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly minimize risks. Always consult the most recent Safety Data Sheet before commencing work with any chemical.

References

  • Good Bong. (n.d.). 6-(Tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid, 97% (CAS 906352-78-1) SDS. Retrieved from [Link]

  • Dayang Chem (Hangzhou) Co.,Ltd. (n.d.). This compound. Retrieved from [Link]

Sources

6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid suppliers and purchasing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Procurement and Application of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid for Advanced Research

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the sourcing, procurement, and application of the heterocyclic building block, This compound . The strategic integration of a picolinic acid scaffold with a tetrahydropyran (THP) moiety via an ether linkage makes this compound a valuable intermediate in the synthesis of complex, biologically active molecules. This guide provides actionable protocols and field-proven insights to ensure the efficient and quality-controlled acquisition of this critical research chemical.

Introduction to this compound

This compound (CAS No. 906352-78-1 ) is a bifunctional organic compound designed for use in synthetic and medicinal chemistry.[1][2][3] Its structure is characterized by two key pharmacophoric elements:

  • Picolinic Acid Core: A pyridine-2-carboxylic acid that serves as a versatile scaffold. The nitrogen atom and the carboxylic acid provide defined vectors for molecular elaboration and can act as crucial hydrogen bond donors/acceptors or metal-chelating points in drug-target interactions.

  • Tetrahydropyran (THP) Moiety: A saturated oxygen-containing heterocycle linked via an ether bond. The THP group is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and introduce a three-dimensional character, which can lead to better binding affinity and optimized pharmacokinetic profiles.[4]

The combination of these features makes this molecule a sought-after building block for constructing novel chemical entities in drug discovery programs, particularly those targeting complex disease pathways.

Part 1: Supplier Landscape and Strategic Sourcing

The acquisition of specialized chemical reagents is the foundational step of any research campaign. The process requires careful selection of suppliers to balance cost, quality, and availability.

Identifying Reputable Suppliers

Suppliers for this compound range from large, well-known chemical catalogs to more specialized custom synthesis labs. The key is to identify a supplier that can provide the required quantity at the necessary purity, backed by comprehensive analytical documentation.

SupplierCAS NumberReported PurityAvailable QuantitiesNotes
Thermo Scientific (Maybridge) 906352-78-1≥97%250mg, 1gAvailable through distributors like Fisher Scientific; ideal for small-scale and discovery chemistry.[5][6]
Dayang Chem (Hangzhou) Co., Ltd. 906352-78-1≥98% (Industrial Grade)≥1 KilogramOffers larger, metric-ton scale production, suitable for process development and scale-up.[2]
Parchem 906352-78-1Not specifiedBulk quantitiesA chemical distributor that can source specialty materials globally.[1]
Supplier Selection Workflow

The choice of supplier is dictated by the stage of research. An academic lab screening new ideas has different needs than a process chemistry group developing a scalable synthesis. The following workflow outlines a logical approach to supplier selection.

cluster_0 Phase 1: Initial Vetting cluster_1 Phase 2: Quality & Documentation Review cluster_2 Phase 3: Final Decision A Define Research Need (Scale, Purity, Timeline) B Identify Potential Suppliers (Catalog, Custom Synthesis) A->B C Request Quotations (Price, Lead Time) B->C D Request Example CoA & SDS C->D Initial Quotes Received E Assess Supplier's QC Capabilities (ISO certification, cGMP) D->E F Evaluate Technical Support E->F G Compare Total Cost of Ownership (Shipping, Duties) F->G Documentation Approved H Place Purchase Order G->H

Caption: Workflow for selecting a chemical supplier.

Part 2: A Step-by-Step Procurement Protocol

Effective chemical procurement is a systematic process that ensures safety, compliance, and timely delivery.[7] This protocol is designed for research institutions and drug development organizations.

  • Needs Assessment & Internal Approval:

    • Causality: Before any external action, the principal investigator or project lead must define the exact quantity and required purity. This prevents over-ordering and ensures the material meets experimental requirements.

    • Action: Complete an internal chemical request form, specifying CAS No. 906352-78-1, desired quantity, and project code. Submit to the procurement or EHS (Environment, Health, and Safety) department for approval.

  • Formal Request for Quotation (RFQ):

    • Causality: A formal RFQ ensures that all suppliers are bidding on the same specifications, allowing for a direct and fair comparison.

    • Action: Send an RFQ to at least two vetted suppliers. The RFQ must include:

      • Chemical Name: this compound

      • CAS Number: 906352-78-1

      • Required Purity (e.g., >98%)

      • Required Quantity

      • Request for a lot-specific Certificate of Analysis (CoA)

      • Request for Safety Data Sheet (SDS)

      • Delivery Address and Required Delivery Date

  • Supplier Evaluation and Purchase Order (PO) Placement:

    • Causality: Evaluating lead time and total cost is critical for project planning and budget management.

    • Action: Compare the received quotes. Once a supplier is chosen, the procurement department will issue a formal PO. The PO is a legally binding document that specifies all terms of the sale.

  • Logistics and Customs Clearance:

    • Causality: International shipments of chemicals are subject to strict regulations. Proper documentation is essential to avoid delays.

    • Action: Confirm with the supplier that they will provide all necessary customs documentation, including the Harmonized System (HS) code and a declaration of non-hazardous nature, if applicable. Ensure your institution has the necessary permits for importing chemical goods.

  • Receiving and Incoming Goods Inspection:

    • Causality: This is the final and most critical control point to ensure the correct material was received in good condition.

    • Action: Upon delivery, immediately inspect the package for any signs of damage. Verify that the product label matches the PO (Chemical Name, CAS Number, and quantity). Move the compound to appropriate storage conditions as specified on the SDS (typically a cool, dry place).

A 1. Needs Assessment (PI/Project Team) B 2. RFQ to Suppliers (Procurement Dept.) A->B C 3. Supplier Selection & PO Placement B->C D 4. Shipment & Logistics (Supplier & Broker) C->D E 5. Receiving & Inspection (Lab Personnel) D->E F Material Accepted (Ready for Use) E->F

Caption: The end-to-end chemical procurement process.

Part 3: Quality Assessment Protocol for Incoming Material

Trust in experimental results begins with verifying the identity and purity of starting materials. The Certificate of Analysis (CoA) is the primary document for this, but an independent understanding of the data is crucial.

Protocol for CoA Interpretation and Validation

A CoA is a document from the supplier that certifies that a specific batch (lot) of a product meets its predetermined specifications.[2]

  • Initial Document Check:

    • Verify the lot number on the CoA matches the lot number on the product vial.

    • Confirm the chemical name and CAS number are correct.

    • Note the test date and re-test/expiry date.

  • Review of Analytical Data:

    • A typical CoA for a molecule like this should include data from ¹H NMR, HPLC, and Mass Spectrometry.

    • Purity (HPLC): The High-Performance Liquid Chromatography result should indicate a purity of ≥97% (or as specified in the PO). Look for a single major peak at a specific retention time.

    • Identity (Mass Spec): The mass spectrometry data should confirm the molecular weight. For C₁₁H₁₃NO₄, the expected molecular weight is 223.23 g/mol . The report should show a peak corresponding to [M+H]⁺ at m/z 224.2 or [M-H]⁻ at m/z 222.2.

    • Structure (¹H NMR): Proton Nuclear Magnetic Resonance spectroscopy provides a fingerprint of the molecule's structure. This is the most powerful tool for identity confirmation.

Hypothetical ¹H NMR Interpretation

Based on the structure of this compound, a researcher should expect to see the following signals in a ¹H NMR spectrum (run in a solvent like DMSO-d₆):[8][9]

  • Picolinic Acid Protons (3H): Three distinct signals in the aromatic region (~7.0-8.5 ppm), corresponding to the three protons on the pyridine ring. Their splitting patterns (doublets or triplets) will depend on their coupling to each other.

  • THP-O-CH Proton (1H): A multiplet around 4.5-5.0 ppm for the single proton on the THP ring directly attached to the oxygen of the ether linkage.

  • THP-CH₂-O Protons (4H): Two sets of signals in the 3.5-4.0 ppm range, corresponding to the two CH₂ groups adjacent to the ring oxygen of the THP moiety.

  • THP-CH₂ Protons (4H): Two sets of signals further upfield, likely in the 1.6-2.2 ppm range, for the remaining two CH₂ groups of the THP ring.

  • Carboxylic Acid Proton (1H): A very broad singlet far downfield (>12 ppm), which may sometimes be hard to observe.

Self-Validation: If the observed NMR spectrum does not align with these expected signals and integrations, it is a major red flag. The material should be quarantined, and the supplier's technical service department must be contacted immediately.

cluster_0 Material Receipt cluster_1 Documentation Review A Material Arrives B Check Label vs. PO A->B C Obtain Lot-Specific CoA B->C D Verify Lot #, Name, CAS C->D E Interpret Analytical Data (NMR, HPLC, MS) D->E F Data Conforms to Structure? E->F G Accept Material Release to Lab F->G Yes H Quarantine Material Contact Supplier F->H No

Caption: Protocol for incoming quality control and material acceptance.

Part 4: Application Note - A Key Building Block for M1 Muscarinic Receptor Modulators

The true value of a chemical intermediate is demonstrated by its successful incorporation into high-value molecules. This compound is an ideal precursor for synthesizing complex drug candidates, such as selective muscarinic M1 positive allosteric modulators (PAMs).

Case Study: PF-06767832, a Potent M1 PAM-Agonist

In a 2016 article in the Journal of Medicinal Chemistry, scientists at Pfizer described the discovery of PF-06767832, a potent and selective M1 PAM-agonist for potential treatment of cognitive deficits in Alzheimer's disease and schizophrenia.[10] The structure of this compound is N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide.

While not identical, the core of this molecule contains a pyridine-2-carboxamide linked to a tetrahydropyran group. Our subject molecule, this compound, provides a strategically similar framework. The picolinic acid's carboxylic acid group is readily converted to an amide, which is a cornerstone of medicinal chemistry reactions.

The Role of the Key Moieties:

  • Picolinic Acid as a Scaffold: In the synthesis of molecules like PF-06767832, the picolinic acid core acts as the central organizing element. The carboxylic acid is activated and coupled with an amine to form the final carboxamide, while the pyridine ring itself is functionalized at other positions to build out the rest of the molecule.

  • THP Moiety for "Drug-Likeness": The inclusion of the THP group is a deliberate strategy to improve the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated heterocyclic rings like THP are known to decrease the planarity of a molecule and increase its solubility, which can lead to better oral bioavailability and a more favorable safety profile.[4]

The logical relationship between a building block like this compound and a final drug candidate is illustrated below.

A Building Block 6-((THP)oxy)picolinic acid B Key Moieties A->B E Multi-Step Synthesis (e.g., Amide Coupling, Cross-Coupling Reactions) A->E C Picolinic Acid Core (Scaffold & Binding) B->C D THP Group (Solubility & PK Profile) B->D F Final Drug Candidate (e.g., M1 PAM-Agonist) E->F G Desired Biological Effect (e.g., Cognitive Enhancement) F->G

Caption: From building block to biological function.

Conclusion

This compound is more than just a chemical on a shelf; it is an enabling tool for the discovery of new medicines. Its successful use, however, depends on a rigorous and well-documented procurement and quality control process. By following the protocols outlined in this guide—from strategic supplier selection and systematic purchasing to diligent CoA review and contextual application—researchers can ensure the integrity of their starting materials, the reliability of their experimental data, and the accelerated progress of their drug discovery programs.

References

  • Simfoni. Pharmaceuticals Procurement Guide: Strategies, Tools & Best Practices in 2025. [Link]

  • ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021-12-02). [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021-12-15). [Link]

  • Fisher Scientific. 6-(Tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid, 97%, Thermo Scientific 1 g. [Link]

  • Google Patents.
  • Fisher Scientific. CAS RN 906352-78-1. [Link]

  • Davoren, J. E., et al. Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. Journal of Medicinal Chemistry, 2016, 59(13), 6313-28. [Link]

  • Google Patents.
  • ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. [Link]

  • Gellibert, F., et al. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. Journal of Medicinal Chemistry, 2006, 49(7), 2210-21. [Link]

  • Google Patents. CN104496858A - Method for synthesizing 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This molecule is a crucial building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate common experimental hurdles. We will explore the causality behind procedural choices, offering a framework for troubleshooting and optimization based on fundamental chemical principles.

The most prevalent synthetic strategy involves a two-step process:

  • A nucleophilic aromatic substitution (SNAr) reaction between a 6-substituted picolinate ester and tetrahydro-2H-pyran-4-ol.

  • Subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting scenarios to directly address issues you may encounter.

Overall Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Ether Formation (SNAr) cluster_step2 Step 2: Ester Hydrolysis SM1 Methyl 6-chloropicolinate Base Strong Base (e.g., NaH) SM1->Base SM2 Tetrahydro-2H-pyran-4-ol SM2->Base Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Base->Solvent Intermediate Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate Solvent->Intermediate Hydrolysis Base or Acid Hydrolysis (e.g., LiOH, aq. HCl) Intermediate->Hydrolysis Workup Acidic Workup / Isolation Hydrolysis->Workup FinalProduct This compound Workup->FinalProduct

Caption: General two-step synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this molecule?

The most robust and commonly employed route is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting an activated 6-halopicolinate ester (typically methyl or ethyl 6-chloropicolinate) with the alkoxide of tetrahydro-2H-pyran-4-ol, followed by saponification of the ester. This approach is generally preferred over the alternative Williamson ether synthesis (using 6-hydroxypicolinic acid and an activated tetrahydropyran) because SNAr on the electron-deficient pyridine ring is often more efficient and avoids potential C-alkylation side reactions that can occur with phenoxide-like nucleophiles.[1][2]

Q2: Which leaving group is best for the 6-substituted picolinate starting material?

For SNAr reactions, the reactivity of the leaving group is critical. The established order for halide leaving groups on electron-deficient aromatic rings is generally F > Cl > Br > I.[3] While a 6-fluoropicolinate would be the most reactive, 6-chloropicolinates are more commonly used due to their lower cost and sufficient reactivity for this transformation. Using a bromo or iodo leaving group would likely result in a much slower reaction requiring more forcing conditions.[3]

Q3: What are the critical parameters for the SNAr ether formation step?

Success in the SNAr step hinges on three key parameters: the base, the solvent, and the temperature.

  • Base: A strong, non-nucleophilic base is required to deprotonate the tetrahydro-2H-pyran-4-ol, forming the potent alkoxide nucleophile. Sodium hydride (NaH) is an excellent choice as it irreversibly forms the alkoxide and hydrogen gas, driving the reaction forward.[1] Weaker bases like potassium carbonate (K₂CO₃) are often insufficient for generating the required concentration of the alkoxide from a secondary alcohol.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal.[1] They effectively solvate the cation (e.g., Na⁺) without hydrogen bonding to the alkoxide, thus maximizing its nucleophilicity.

  • Temperature: These reactions often require heating to overcome the activation energy barrier. Temperatures between 80-120 °C are typical. The reaction should be monitored by TLC or LCMS to track the consumption of the limiting reagent.

Q4: What are the recommended conditions for the final ester hydrolysis?

Alkaline hydrolysis (saponification) is strongly recommended over acidic hydrolysis.

  • Alkaline Hydrolysis: Using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/co-solvent mixture (e.g., THF, Methanol) is highly effective.[4] This reaction is essentially irreversible because the final product is the carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[5] This drives the reaction to completion.

  • Acidic Hydrolysis: This method, typically using aqueous HCl or H₂SO₄, is a reversible equilibrium process.[4][6] To achieve high conversion, a large excess of water is required to push the equilibrium toward the products, which can complicate the workup.[5]

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: Low or No Yield in the SNAr Ether Formation Step

Question: I've mixed my methyl 6-chloropicolinate, tetrahydro-2H-pyran-4-ol, and base, but after several hours, LCMS analysis shows mostly unreacted starting materials. What went wrong?

This is a common issue that can almost always be traced back to reaction conditions. The pyridine ring, while electron-deficient, requires a potent nucleophile and appropriate conditions for the substitution to occur efficiently.[3]

Troubleshooting Logic: Low SNAr Yield

Troubleshooting_SNAr cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of Ether Intermediate Cause1 Weak Base / Incomplete Alkoxide Formation Start->Cause1 Cause2 Insufficient Temperature Start->Cause2 Cause3 Poor Solvent Choice Start->Cause3 Cause4 Presence of Water Start->Cause4 Sol1 Use a stronger base (NaH, KH). Ensure anhydrous conditions. Cause1->Sol1 Sol2 Increase reaction temperature incrementally (e.g., 80°C → 100°C → 120°C). Monitor by LCMS. Cause2->Sol2 Sol3 Switch to a polar aprotic solvent (DMF, DMSO). Cause3->Sol3 Sol4 Use anhydrous solvents and reagents. Dry glassware thoroughly. Cause4->Sol4

Caption: Troubleshooting flowchart for low SNAr yield.

Answer: Let's break down the potential causes and solutions:

  • Cause A: Inadequate Alkoxide Formation. The attacking species is the alkoxide of tetrahydro-2H-pyran-4-ol, not the neutral alcohol. If the base is too weak, the concentration of the alkoxide will be too low for the reaction to proceed at a reasonable rate.

    • Solution: Switch to a stronger base. Sodium hydride (NaH) is highly effective. It is crucial to perform the deprotonation step first: add the alcohol to a suspension of NaH in anhydrous DMF and stir for 20-30 minutes at 0 °C to room temperature to allow for complete formation of the alkoxide before adding the 6-chloropicolinate ester.

BasepKa of Conjugate AcidSuitability
K₂CO₃~10.3Poor: Generally too weak to fully deprotonate a secondary alcohol.
NaH~35Excellent: Irreversibly deprotonates the alcohol, driving the reaction.
LiOH/NaOH/KOH~14-15Poor: Can cause competing ester hydrolysis and introduces water.
LHMDS/KHMDS~26Good: Strong, non-nucleophilic, but may be more expensive than NaH.
  • Cause B: Insufficient Temperature. SNAr reactions have a significant activation energy barrier. Room temperature is often insufficient.

    • Solution: Heat the reaction mixture. A good starting point is 80 °C. If the reaction is still slow, the temperature can be increased to 100-120 °C. Monitor the reaction progress every few hours to avoid decomposition at higher temperatures.

  • Cause C: Presence of Protic Contaminants. Water or other protic impurities will quench the alkoxide nucleophile and the base (if using NaH), effectively shutting down the reaction.

    • Solution: Ensure all reagents and solvents are anhydrous. Dry glassware in an oven before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Incomplete Hydrolysis of the Ester Intermediate

Question: I have completed the saponification of the ester, but after workup, my NMR spectrum shows a mixture of the desired carboxylic acid and the starting methyl ester. How can I drive the reaction to completion?

Answer: This indicates that the hydrolysis reaction has not gone to completion. While alkaline hydrolysis is generally irreversible, practical issues can prevent full conversion.

  • Cause A: Insufficient Base. Hydrolysis is a stoichiometric reaction. You need at least one equivalent of base (e.g., LiOH) to react with one equivalent of the ester.

    • Solution: Use a slight excess of the base, typically 1.5 to 2.0 equivalents, to ensure all the ester is consumed, accounting for any potential titration errors or reactive impurities.

  • Cause B: Poor Solubility / Biphasic System. The ester intermediate is organic-soluble, while the hydroxide base is in the aqueous phase. If mixing is poor or the ester does not have sufficient solubility in the reaction medium, the reaction can be very slow.

    • Solution: Add a co-solvent to create a homogeneous solution. A mixture of THF/water or Methanol/water is very effective.[4] Ensure the mixture is stirred vigorously to maximize the interface between reactants.

  • Cause C: Insufficient Time or Temperature. Even with the right stoichiometry, hydrolysis takes time.

    • Solution: Allow the reaction to stir for a longer period. If running at room temperature, gentle heating to 40-50 °C can significantly increase the reaction rate. Monitor the disappearance of the starting material by TLC or LCMS before proceeding with the workup.

Problem 3: Difficulty Isolating the Final Product During Workup

Question: After acidifying my reaction mixture post-hydrolysis, my product either won't precipitate or I get a persistent emulsion during extraction. How can I effectively isolate my picolinic acid?

Answer: This is a classic workup challenge for amino acids and heterocyclic carboxylic acids like picolinic acid derivatives. The molecule is amphoteric, meaning it has both a basic site (the pyridine nitrogen) and an acidic site (the carboxylic acid).

  • Understanding the Chemistry: In the basic solution after hydrolysis, your product exists as a sodium or lithium carboxylate salt, which is highly water-soluble. To make it extractable into an organic solvent (like Ethyl Acetate or DCM), you must protonate the carboxylate to the neutral carboxylic acid. However, if you add too much acid, you will protonate the pyridine nitrogen, forming a pyridinium salt, which is again, highly water-soluble.

  • Solution: Isoelectric Point Precipitation. The key is to adjust the pH of the aqueous solution to the molecule's isoelectric point (pI), the pH at which the molecule has a net-zero charge. At the pI, its aqueous solubility is at a minimum, causing it to precipitate or be most efficiently extracted.

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1M or 2M HCl dropwise with vigorous stirring.

    • Monitor the pH of the solution closely with a pH meter or pH paper.

    • You will likely see the product begin to precipitate or the solution become cloudy around pH 3-5. Continue adding acid until you see the maximum amount of precipitate form.

    • The solid can then be collected by filtration, or the entire mixture can be thoroughly extracted with an organic solvent like ethyl acetate. If emulsions form, adding brine (saturated NaCl solution) can help break them.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate
  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexane (2x) to remove the oil. Suspend the washed NaH in anhydrous DMF (approx. 0.2 M relative to the limiting reagent).

  • Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of tetrahydro-2H-pyran-4-ol (1.1 eq.) in a small amount of anhydrous DMF dropwise over 15 minutes.

  • Reaction Initiation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Vigorous hydrogen evolution should be observed initially.

  • SNAr Reaction: Add a solution of methyl 6-chloropicolinate (1.0 eq.) in anhydrous DMF dropwise.

  • Heating and Monitoring: Heat the reaction mixture to 90 °C and stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 30% Ethyl Acetate in Hexane) or LCMS until the 6-chloropicolinate is consumed.

  • Workup: Cool the mixture to room temperature and cautiously quench the reaction by the slow, dropwise addition of ice-cold water. Transfer the mixture to a separatory funnel and dilute with more water and ethyl acetate.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ester intermediate.

Protocol 2: Hydrolysis to this compound
  • Dissolution: Dissolve the methyl ester intermediate (1.0 eq.) from the previous step in a mixture of THF and water (e.g., a 3:1 ratio).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) and stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS for the disappearance of the starting ester.

  • Solvent Removal: Once complete, remove the THF under reduced pressure.

  • Isolation: Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidification: Slowly acidify the solution by adding 1M HCl dropwise until the pH reaches ~4. A white precipitate should form.

  • Collection: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of cold diethyl ether or hexane to aid in drying.

  • Drying: Dry the white solid under high vacuum to obtain the final product.

References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
  • Common side reactions in the Williamson synthesis of ethers. Benchchem.
  • Williamson ether synthesis. Wikipedia.
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.
  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
  • The Hydrolysis of Esters. Chemistry LibreTexts.
  • Ester to Acid - Common Conditions. organic-chemistry.org.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • hydrolysis of esters. Chemguide.
  • Williamson Ether Synthesis. Chemistry Steps.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this important molecule.

I. Synthetic Strategy Overview

The synthesis of this compound typically proceeds via a two-step process:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting a 6-hydroxypicolinic acid precursor with a suitable tetrahydro-2H-pyran-4-yl electrophile.

  • Hydrolysis: Conversion of an ester protecting group on the picolinic acid to the final carboxylic acid.

This guide will address potential issues in both of these critical steps.

II. Troubleshooting Guide

Step 1: Williamson Ether Synthesis

This reaction is the cornerstone of the synthesis and is often the source of yield and purity issues. The general reaction is the SN2 displacement of a leaving group on the tetrahydro-2H-pyran-4-yl moiety by the deprotonated hydroxyl group of a 6-hydroxypicolinate derivative.

Low or no conversion in a Williamson ether synthesis can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion Scientific Rationale
Incomplete Deprotonation Ensure the use of a sufficiently strong and appropriate base. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or potassium carbonate (K₂CO₃). The pKa of the 6-hydroxyl group on the picolinic acid derivative is a critical parameter to consider when selecting the base.The Williamson ether synthesis requires the formation of an alkoxide nucleophile. If the base is not strong enough to fully deprotonate the hydroxyl group, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.
Poor Leaving Group If using a tetrahydro-2H-pyran-4-yl halide, consider converting the hydroxyl group of tetrahydro-2H-pyran-4-ol to a better leaving group, such as a tosylate (-OTs) or mesylate (-OMs).The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. Tosylates and mesylates are excellent leaving groups because their negative charge is well-stabilized through resonance.[1]
Steric Hindrance While the tetrahydro-2H-pyran-4-yl system is generally amenable to SN2 reactions, ensure that the reaction conditions do not favor elimination. Using a less hindered base can sometimes be beneficial.Steric hindrance around the reaction center can impede the backside attack of the nucleophile, slowing down the SN2 reaction and potentially promoting the competing E2 elimination pathway.[1]
Solvent Choice Use a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents are known to accelerate SN2 reactions.Polar aprotic solvents solvate the cation of the alkoxide salt but do not strongly solvate the anionic nucleophile, leaving it more "naked" and reactive.[2]
Reaction Temperature While higher temperatures can increase the reaction rate, they can also promote side reactions. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.The Arrhenius equation dictates that reaction rates increase with temperature. However, for SN2 reactions, excessive heat can favor elimination, especially with secondary electrophiles.

Troubleshooting Workflow for Low Conversion:

low_conversion start Low Conversion Observed check_base Is the base strong enough? start->check_base check_lg Is the leaving group adequate? check_base->check_lg Yes solution_base Use a stronger base (e.g., NaH, t-BuOK) check_base->solution_base No check_solvent Is the solvent polar aprotic? check_lg->check_solvent Yes solution_lg Convert alcohol to tosylate or mesylate check_lg->solution_lg No check_temp Is the temperature optimized? check_solvent->check_temp Yes solution_solvent Switch to DMF, DMSO, or acetonitrile check_solvent->solution_solvent No solution_temp Optimize temperature (e.g., 60-100 °C) check_temp->solution_temp No

Troubleshooting flowchart for low yield in Williamson ether synthesis.

The formation of an alkene via an E2 elimination pathway is a common side reaction in Williamson ether synthesis, particularly with secondary electrophiles like a tetrahydro-2H-pyran-4-yl derivative.

Strategies to Minimize Elimination:

  • Choice of Base: Use a less sterically hindered base. For example, potassium carbonate is often a good choice to minimize elimination.

  • Reaction Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as the activation energy for elimination is often higher.

  • Leaving Group: While good leaving groups are necessary, extremely reactive leaving groups might slightly favor elimination. Tosylates and mesylates generally provide a good balance.

The pyridine nitrogen in the 6-hydroxypicolinic acid scaffold can also act as a nucleophile, leading to the formation of an N-alkylated byproduct.

Strategies to Enhance O-Alkylation Selectivity:

  • Protecting Groups: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Williamson ether synthesis. The electron-withdrawing nature of the ester group will reduce the nucleophilicity of the pyridine nitrogen.

  • Choice of Base and Solvent: The choice of base and solvent can influence the O/N selectivity. Harder cations (like Na⁺) and polar aprotic solvents can favor O-alkylation. A systematic screen of conditions may be necessary.

Reaction Scheme with Potential Side Products:

reaction_pathway cluster_products Reaction Products start_materials 6-Hydroxypicolinate Ester + Tetrahydro-2H-pyran-4-yl-LG desired_product Desired O-Alkylated Product 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinate Ester start_materials->desired_product SN2 (O-attack) elimination_product Elimination Byproduct Dihydropyran start_materials->elimination_product E2 n_alkylation_product N-Alkylation Byproduct N-alkylated pyridinium salt start_materials->n_alkylation_product SN2 (N-attack)

Sources

Technical Support Center: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles and potential pitfalls, you can optimize your synthetic route, improve yield and purity, and ensure the quality of your final product.

Synthesis Overview: A Modified Williamson Ether Synthesis

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution, a variation of the classic Williamson ether synthesis. In this reaction, the alkoxide of tetrahydro-2H-pyran-4-ol attacks the electron-deficient carbon at the 6-position of 6-chloropicolinic acid, displacing the chloride leaving group.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

FAQ 1: What are the most common impurities I should expect in the synthesis of this compound?

Based on the established reactivity of the starting materials and the nature of the Williamson ether synthesis, the following are the most probable impurities:

  • Unreacted Starting Materials:

    • 6-Chloropicolinic Acid

    • Tetrahydro-2H-pyran-4-ol

  • Process-Related Impurities:

    • Dimerization/Oligomerization Products: Self-condensation of starting materials or intermediates.

    • Over-alkylation Products: Although less common with a secondary alcohol, the potential for reaction at the carboxylic acid group exists under certain conditions, leading to ester formation.

    • Byproducts from Side Reactions: Such as elimination products from tetrahydro-2H-pyran-4-ol under harsh basic conditions.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and purification steps (e.g., DMF, DMSO, toluene).

    • Residual base (e.g., sodium hydride, potassium carbonate) or acid used in the workup.

Troubleshooting Common Issues
Observed Problem Potential Root Cause(s) Suggested Troubleshooting Steps & Scientific Rationale
Low Yield of Final Product 1. Incomplete reaction: Insufficient reaction time, temperature, or inefficient base. 2. Side reactions: Formation of byproducts reduces the yield of the desired product. 3. Product loss during workup/purification: Sub-optimal extraction or crystallization conditions.1. Optimize Reaction Conditions:     - Base: Ensure the use of a sufficiently strong and dry base (e.g., NaH) to fully deprotonate the alcohol. The pKa of an alcohol is typically around 16-18, so a base that generates a conjugate acid with a much higher pKa is necessary for complete deprotonation.[1]     - Temperature & Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature. Williamson ether syntheses are typically run at elevated temperatures (50-100 °C) for several hours.[2] 2. Minimize Side Reactions:     - Use a non-protic, polar aprotic solvent like DMF or DMSO to favor the SNAr reaction over elimination.[2] 3. Improve Workup & Purification:     - Carefully adjust the pH during the aqueous workup to ensure the product, which is a carboxylic acid, is in its desired form (ionized for aqueous extraction or neutral for organic extraction).     - Optimize the solvent system for crystallization to maximize recovery.
Presence of Unreacted 6-Chloropicolinic Acid 1. Insufficient amount of tetrahydro-2H-pyran-4-ol or base. 2. Poor quality of the base (e.g., moisture contamination). 3. Reaction not driven to completion. 1. Stoichiometry: Use a slight excess of the alkoxide to ensure complete consumption of the 6-chloropicolinic acid. 2. Reagent Quality: Use freshly opened or properly stored anhydrous base. Sodium hydride, for instance, reacts violently with water. 3. Reaction Monitoring: As mentioned above, monitor the reaction to ensure it has reached completion before quenching.
Presence of Unreacted Tetrahydro-2H-pyran-4-ol 1. Excess of the alcohol used in the reaction. 2. Inefficient workup to remove the excess alcohol. 1. Stoichiometry Control: While a slight excess may be beneficial, a large excess will require more rigorous purification. 2. Aqueous Washes: Tetrahydro-2H-pyran-4-ol has some water solubility. Multiple aqueous washes during the workup can help remove the excess.
Observation of an Unexpected Peak in HPLC/LC-MS 1. Formation of an elimination byproduct (dihydropyran). 2. Formation of a dimer or other byproducts. 1. Control Reaction Temperature: Higher temperatures can favor elimination reactions.[1] Maintain the reaction temperature at the minimum required for a reasonable reaction rate. 2. Purification: Employ column chromatography for efficient separation of structurally similar impurities. A patent for a related compound suggests purification via flash column chromatography.[3]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This is a generalized procedure and may require optimization.

  • Alkoxide Formation: To a solution of tetrahydro-2H-pyran-4-ol (1.1 equivalents) in a dry aprotic solvent (e.g., DMF, THF), add a strong base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 6-chloropicolinic acid (1.0 equivalent) in the same dry solvent to the alkoxide mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water.

  • Acidify the aqueous mixture with a suitable acid (e.g., HCl) to a pH of approximately 3-4 to protonate the carboxylic acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: HPLC Method for Purity Assessment

This is a starting point for method development and will require optimization and validation.

  • Column: A C18 reversed-phase column is a good starting point for the analysis of picolinic acid derivatives.[4][5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is often effective.[6][7][8]

  • Detection: UV detection at a wavelength where the picolinic acid chromophore absorbs, typically around 260-280 nm.[4]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, at a concentration of approximately 1 mg/mL.

Visualizing Reaction Pathways and Impurity Formation

Main Reaction Pathway

Synthesis of this compound 6-Chloropicolinic Acid 6-Chloropicolinic Acid Product This compound 6-Chloropicolinic Acid->Product Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Alkoxide Intermediate Alkoxide Intermediate Tetrahydro-2H-pyran-4-ol->Alkoxide Intermediate Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Intermediate Alkoxide Intermediate->Product SNAr Reaction Impurity Formation cluster_starting_materials Starting Materials cluster_side_reactions Side Reactions 6-Chloropicolinic Acid 6-Chloropicolinic Acid Dimerization Product Dimerization Product 6-Chloropicolinic Acid->Dimerization Product Self-condensation (under harsh conditions) Tetrahydro-2H-pyran-4-ol Tetrahydro-2H-pyran-4-ol Elimination Product Dihydropyran Tetrahydro-2H-pyran-4-ol->Elimination Product Base-induced Elimination

Caption: Common side reactions leading to impurities.

References

  • SIELC Technologies. (n.d.). Picolinic Acid. Retrieved January 16, 2026, from [Link]

  • Nakashima, K., Hayashida, C., & Kuroda, N. (2001). Determination of picolinic acid by HPLC coupled with postcolumn photoirradiation using zinc acetate as a fluorescent derivatization reagent. Journal of Health Science, 47(5), 454-459.
  • WO 2020/039025 A1. (2020). Novel crystalline forms of a 1,7-naphthyridine derivative. Google Patents.
  • United States Patent Office. (n.d.). Process for the production of pyridine carboxylic acids. Google Patents.
  • Barsanti, P. A., et al. (2012). Pyrazin-2-yl-pyridin-2-yl-amine compounds and methods of use. Google Patents.
  • EP3228617A1. (2017). Production method for tetrahydro-2h-pyran derivative. Google Patents.
  • US9475771B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Google Patents.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 16, 2026, from [Link]

  • Menaka, T., & Kuber, B. R. (2020). Analytical method development & validation for related substances in dipyridamole by rp-hplc. International Journal of Pharmaceutical Sciences and Research, 11(4), 1823-1830.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]

  • Francis Academic Press. (2020). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved January 16, 2026, from [Link]

  • Bhatt, J., et al. (2021). Analytical method development and validation of related substances by rp-hplc of emtricitabine and tenofovir disoproxil fumarate. Journal of Pharmaceutical and Allied Sciences, 18(3), 2569-2581.
  • International Journal of Pharmaceutical Sciences and Research. (2020). ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. Retrieved January 16, 2026, from [Link]

  • Nakov, N., et al. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Macedonian Pharmaceutical Bulletin, 69(1), 15-27.
  • Nakov, N., Anastasova, L., Gjorgievska, M. Z., Acevska, J., & Brezovska, K. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Macedonian pharmaceutical bulletin, 69(1), 15-27.
  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 16, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Pyridinecarboxylic acid. Retrieved January 16, 2026, from [Link]

  • ProcessPointChemicals. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

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Technical Support Center: 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Stability and Degradation Pathway Analysis

Welcome to the technical support center for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive experience in drug development to help you anticipate and troubleshoot challenges in your research. This document provides in-depth answers to frequently asked questions regarding the stability and degradation of this molecule, complete with detailed experimental protocols and workflow diagrams.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation pathways for this compound under typical experimental and storage conditions?

A1: Based on the structure of this compound, which features a picolinic acid core linked to a tetrahydropyran (THP) group via an ether bond, two primary degradation pathways are of concern: hydrolysis of the ether linkage and photolytic degradation of the pyridine ring.

  • Hydrolytic Cleavage: The ether bond is the most probable site of hydrolytic instability.[1] This reaction can be catalyzed by both acidic and, to a lesser extent, basic conditions. Acid-catalyzed hydrolysis is generally more favorable for this type of ether linkage.[2][3][4][5] This pathway would yield 6-hydroxypicolinic acid and tetrahydro-2H-pyran-4-ol as the main degradation products. The stability is expected to be optimal between pH 5 and 7.[6]

  • Photodegradation: Pyridine carboxylic acids and their derivatives can be susceptible to degradation upon exposure to UV light.[7][8] The pyridine ring can undergo complex reactions, including oxidation and ring-opening, leading to a variety of smaller, often colored, degradants.[9][10]

  • Oxidative Degradation: While generally more stable than the ether linkage, the pyridine ring can be susceptible to oxidation, especially in the presence of reactive oxygen species. This could lead to the formation of N-oxides or hydroxylated species.

Below is a diagram illustrating the most probable degradation pathways.

G cluster_main Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photo Photodegradation (UV Light) cluster_ox Oxidation (e.g., H₂O₂) Parent This compound Deg1 6-Hydroxypicolinic acid Parent->Deg1 Ether Cleavage Deg2 Tetrahydro-2H-pyran-4-ol Parent->Deg2 Ether Cleavage Deg3 Ring-Opened Products (e.g., conjugated carbonyls, carboxylic acids) Parent->Deg3 Pyridine Ring Deg4 N-Oxide Derivatives Parent->Deg4 Pyridine Ring

Caption: Predicted degradation pathways of the target molecule.

Q2: I'm observing significant degradation of my compound in an acidic mobile phase during HPLC analysis. What is the likely cause and how can I mitigate this?

A2: This is a classic case of on-column or in-vial degradation due to acid-catalyzed hydrolysis of the ether linkage. The acidic environment, especially when combined with elevated temperatures if a column heater is used, can accelerate the cleavage of the bond between the picolinic acid and the THP moiety.[3][5]

Troubleshooting Steps:

  • Confirm the Degradant: The primary degradant you should look for is 6-hydroxypicolinic acid. If you have a reference standard, inject it to confirm the retention time. If not, collect the peak and perform mass spectrometry (MS) to confirm its mass.

  • Modify HPLC Conditions:

    • Increase pH: Adjust the mobile phase pH to be closer to neutral (pH 5-7), where the compound is likely more stable.[6] A phosphate or acetate buffer can be used.

    • Reduce Temperature: If using a column heater, reduce the temperature to ambient or as low as possible while maintaining acceptable peak shape and resolution.

    • Minimize Run Time: Use a shorter column or a faster gradient to reduce the residence time of the analyte on the column.

  • Sample Preparation: Ensure your sample diluent is not acidic. Prepare samples immediately before injection to minimize time spent in the acidic mobile phase in the autosampler.

Q3: How do I properly design and execute a forced degradation study for this molecule to satisfy regulatory requirements like those from ICH?

A3: A forced degradation (or stress testing) study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[11][12] According to ICH guideline Q1A(R2), you should aim for 5-20% degradation to ensure that secondary degradation is minimized.[13]

The study should include the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60-80°C.

  • Base Hydrolysis: 0.1 M NaOH at 60-80°C.

  • Oxidation: 3-30% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 105°C) or high humidity (e.g., 40°C/75% RH).[14]

  • Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).

Below is a general workflow for conducting these studies.

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Prep->Base Oxid Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxid Photo Photolysis (ICH Q1B Light Box) Prep->Photo Therm Thermal (e.g., 80°C Dry Heat) Prep->Therm Analysis Analyze Samples by Stability-Indicating HPLC-UV/MS Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Therm->Analysis Char Characterize Degradants (MS/MS, NMR if necessary) Analysis->Char Report Report Pathways & Validate Method Char->Report

Sources

Technical Support Center: A Guide to Scaling Up 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming the challenges of scaling up the production of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, designed for chemists and process development scientists.

Welcome to the technical support guide for the synthesis of this compound. This molecule is a crucial building block in the development of various pharmaceutical agents. While its synthesis appears straightforward on paper, transitioning from laboratory scale to pilot or manufacturing scale introduces a unique set of challenges that can impact yield, purity, and process efficiency.

This guide is structured to provide direct, actionable solutions to common problems encountered during scale-up. We will move from high-level frequently asked questions to deep-dive troubleshooting sections, complete with detailed experimental protocols and mechanistic explanations.

Synthetic Strategy Overview

The most common and industrially viable route to this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): An ether linkage is formed by reacting a 6-halopicolinate ester (typically the methyl or ethyl ester of 6-chloropicolinic acid) with tetrahydro-2H-pyran-4-ol in the presence of a suitable base.

  • Saponification (Ester Hydrolysis): The intermediate ester is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

Synthesis_Workflow cluster_0 Step 1: SNAr Etherification cluster_1 Step 2: Saponification SM1 Methyl 6-chloropicolinate SM2 Tetrahydro-2H-pyran-4-ol Base Base (e.g., NaH, K2CO3) Solvent1 Solvent (e.g., DMF, Toluene) Intermediate Methyl 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinate Solvent1->Intermediate Heat Base2 Base (e.g., NaOH, KOH) Intermediate->Base2 Solvent2 Solvent (e.g., H2O/MeOH) Workup Acidic Work-up (e.g., HCl) FinalProduct This compound Workup->FinalProduct Precipitation SNAr_Troubleshooting start Low Conversion in SNAr Reaction check_moisture Verify Anhydrous Conditions? (Reagents, Solvent) start->check_moisture dry_reagents Action: Dry solvent (e.g., azeotropic distillation). Use freshly opened/dried reagents. check_moisture->dry_reagents No check_base Is Base Stoichiometry & Strength Sufficient? (e.g., NaH, KOtBu, 1.1-1.2 eq) check_moisture->check_base Yes dry_reagents->check_moisture Re-run increase_base Action: Re-evaluate base. Consider stronger base or confirm activity of current batch. check_base->increase_base No check_temp Is Reaction Temperature Optimal? check_base->check_temp Yes increase_base->check_base Re-run increase_temp Action: Cautiously increase temperature. Monitor for byproduct formation via HPLC. check_temp->increase_temp No success Problem Resolved check_temp->success Yes increase_temp->check_temp Re-run

Technical Support Center: Resolving Solubility Challenges of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This document provides in-depth troubleshooting protocols and scientific rationale to address the solubility challenges commonly encountered with this compound. Our goal is to empower researchers with the knowledge to prepare stable, homogenous solutions for their experiments.

Introduction: Understanding the Molecule

The solubility behavior of this compound is governed by two primary structural features:

  • The Picolinic Acid Core: This heterocyclic carboxylic acid moiety is the key to its pH-dependent solubility. Like most carboxylic acids, its charge state—and therefore its aqueous solubility—can be dramatically altered by adjusting the pH of the medium.[1][2]

  • The Tetrahydropyran (THP) Substituent: This bulky, non-polar ether group significantly increases the lipophilicity of the molecule. While the parent compound, picolinic acid, is very soluble in water (over 800 g/L), the addition of the THP group reduces its affinity for aqueous media, making it a classic "brick-dust" type molecule that can be challenging to dissolve.[3][4][5][6]

This guide will walk you through a logical, stepwise process to overcome these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: Why is my compound not dissolving in water or simple buffers (like PBS)?

Answer: Your compound is an acidic molecule. In neutral or acidic aqueous solutions (like water or PBS, typically pH ~7.4), the carboxylic acid group exists predominantly in its neutral, protonated (-COOH) form. This form is less polar and is not readily solvated by water molecules, leading to poor solubility.[2][7] The large, hydrophobic THP group further exacerbates this issue. To achieve significant aqueous solubility, you must deprotonate the carboxylic acid to its anionic carboxylate (-COO⁻) form, which is an ionic salt and vastly more soluble.[2]

FAQ 2: What is the most reliable first step to solubilize this compound for aqueous-based assays?

Answer: The primary and most effective method is pH-mediated solubilization . This involves preparing a concentrated stock solution in a weak basic solution and then diluting it into your final assay buffer. This ensures the compound remains in its soluble, deprotonated salt form.

Below is a detailed protocol for this fundamental technique.

  • Weigh the Compound: Accurately weigh the required amount of this compound in a suitable sterile container (e.g., a polypropylene or glass vial).

  • Initial Solvent Addition: Add a small volume of high-purity water (e.g., Milli-Q®) or your final assay buffer to the solid. Do not add the full volume at once. A good starting point is 50-70% of the final desired volume.

  • Vortex/Mix: Vortex the suspension for 1-2 minutes. You will likely observe a cloudy, insoluble suspension.

  • Basification: While vortexing or stirring, add a 1N NaOH solution dropwise (e.g., 1-2 µL at a time). The goal is to raise the pH just enough to deprotonate the acid.

  • Observe for Clarity: Continue adding NaOH dropwise until the solution becomes completely clear. This indicates that the compound has dissolved and formed its soluble sodium salt.

    • Causality: The addition of hydroxide ions (OH⁻) from NaOH removes the proton from the carboxylic acid group, forming a highly polar carboxylate anion and water. This ionic species is readily stabilized by ion-dipole interactions with water molecules, driving solubility.[2]

  • Final Volume Adjustment: Once the solution is clear, add the remaining water or buffer to reach the final target concentration.

  • Final pH Check (Optional but Recommended): If your assay is pH-sensitive, you can measure the final pH of your stock solution. It will likely be in the range of 8.5-10. You must ensure that the subsequent dilution into your final assay buffer does not alter the buffer's pH beyond its acceptable range.

FAQ 3: I need to make a high-concentration stock solution for long-term storage. What organic solvents are recommended?

Answer: For creating concentrated stocks (e.g., 10-50 mM) that can be stored frozen, polar aprotic organic solvents are the preferred choice. The two most common and effective solvents are Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

SolventM.W.Boiling Point (°C)Key Characteristics & Considerations
DMSO 78.13189Pros: Excellent solubilizing power for a wide range of compounds. Miscible with water. Cons: Can be toxic to some cell lines at concentrations >0.5%. Hygroscopic (absorbs water). Can be difficult to remove.
DMF 73.09153Pros: Strong solubilizing power, similar to DMSO. Miscible with water. Cons: Higher toxicity than DMSO. Should be handled in a fume hood.
Ethanol 46.0778.4Pros: Less toxic than DMSO/DMF, often preferred for in vivo studies. Volatile and easily removed. Cons: Generally lower solubilizing power for complex molecules compared to DMSO. The parent picolinic acid has limited solubility in ethanol (~57 g/kg).[3][4]
  • Weigh Compound: Accurately weigh the compound into a low-adsorption vial (e.g., amber glass).

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO or DMF to achieve the target concentration.

  • Facilitate Dissolution: Vortex vigorously for 2-5 minutes. If the compound is slow to dissolve, you may use one of the following gentle methods:

    • Sonication: Place the vial in a bath sonicator for 5-10 minute intervals.

    • Gentle Warming: Briefly warm the solution to 37-40°C in a water bath. Caution: Do not overheat, as it may risk compound degradation. Always bring the solution back to room temperature before use to check for precipitation.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Experimental Workflows & Decision Making

To assist in choosing the correct solubilization path, the following diagrams outline the logical steps and the underlying chemical principles.

G cluster_0 Solubilization Decision Workflow start Start with Dry Compound q_assay_type What is the final application? start->q_assay_type aqueous_path Use Aqueous pH Adjustment (Protocol 1) q_assay_type->aqueous_path Aqueous Assay (e.g., Enzyme Kinetics) organic_path Prepare Organic Stock (Protocol 2) q_assay_type->organic_path Cell-Based Assay or Long-Term Storage dilute Dilute stock into final aqueous buffer aqueous_path->dilute organic_path->dilute check_precip Check for Precipitation (Visual Inspection / Light Scatter) dilute->check_precip success Solution is Ready for Use check_precip->success No fail Troubleshoot: - Lower final concentration - Increase % of co-solvent - Re-evaluate buffer choice check_precip->fail Yes

Caption: Workflow for selecting a solubilization method.

Caption: The acid-base equilibrium governing solubility.

FAQ 4: What should I absolutely AVOID when trying to dissolve this compound?

Answer:

  • Avoid Strong Acids: Adding acid will further suppress the ionization of the carboxyl group, drastically reducing aqueous solubility.

  • Avoid Prolonged, High Heat: While gentle warming to ~40°C can be helpful, boiling or autoclaving the solution can lead to hydrolysis of the ether linkage or other forms of degradation.

  • Avoid Preparing Large Batches of Dilute Aqueous Solutions for Storage: The compound may be less stable in dilute aqueous solutions over long periods. It is best practice to prepare fresh dilutions from a concentrated, frozen organic stock for each experiment.

By understanding the chemical nature of this compound and applying a systematic, pH-focused approach, researchers can reliably overcome its inherent solubility challenges.

References
  • Patsnap Eureka. (2025).
  • Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. [Link]

  • ResearchGate. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • SciSpace. (2023). (PDF) Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. (2023). Peer-review of "Solubility and Crystallization Studies of Picolinic Acid". [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. [Link]

  • Khadka, P., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central. [Link]

  • Google Patents. (2020).
  • Central Asian Journal of Theoretical and Applied Science. (2024). Synthesis and Characterization of Heterocyclic Compounds from Natural Carboxylic Acids: Evaluation of Their Antioxidant and Biol. [Link]

  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Chemistry LibreTexts. (2022). Structure and Properties of Carboxylic Acids. [Link]

  • NIH. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]

  • Quora. (2018). What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution?[Link]

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Technical Support Center: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This document is intended for researchers, chemists, and process development professionals. Here, we address common challenges, provide in-depth troubleshooting for unexpected side reactions, and offer validated protocols to enhance the success of your synthesis.

Overview of the Synthetic Strategy

The most prevalent and industrially relevant synthesis of this compound involves a two-step process. The core of this synthesis is the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[1][2]

Step 1: Williamson Ether Synthesis. This step involves the nucleophilic substitution reaction between a 6-halopicolinate ester (typically methyl or ethyl 6-chloropicolinate) and tetrahydro-2H-pyran-4-ol. A strong base is used to deprotonate the alcohol, forming an alkoxide that acts as the nucleophile.

Step 2: Ester Hydrolysis (Saponification). The resulting ester intermediate is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid product.

This seemingly straightforward synthesis is often complicated by the electronic nature of the pyridine ring and the reactivity of the intermediates, leading to several potential side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material, and why is an ester used instead of the free acid? The synthesis typically starts with an ester of 6-chloropicolinic acid (e.g., methyl 6-chloropicolinate). Using the ester serves two primary purposes:

  • Protection: It protects the carboxylic acid group from reacting with the base used in the Williamson ether synthesis.

  • Solubility: The ester form generally has better solubility in the organic solvents used for the etherification reaction.

Q2: Which base is recommended for the Williamson ether synthesis step? Sodium hydride (NaH) is a common and effective choice. It is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium alkoxide. Other bases like potassium tert-butoxide (t-BuOK) or potassium carbonate (K2CO3) can also be used, but reaction conditions may need optimization.[3]

Q3: My overall yield is consistently low. What are the most likely causes? Low yields can stem from several issues:

  • Incomplete etherification: This can be due to insufficient base, low reaction temperature, or moisture in the reaction.

  • Side reactions: The formation of byproducts, especially N-alkylation products, is a common cause of yield loss (see Troubleshooting Section 3).

  • Incomplete hydrolysis: The final saponification step may not have gone to completion.[4]

  • Purification losses: The final product can be challenging to isolate, and significant material may be lost during workup and crystallization.

Q4: What analytical techniques are best for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): Excellent for quickly checking the consumption of starting materials.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this synthesis. It can track the formation of the product and identify the mass of any unexpected side products, which is critical for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product. ¹H NMR is particularly useful for confirming the completion of the hydrolysis step by observing the disappearance of the ester's methyl or ethyl signals.

In-Depth Troubleshooting Guide for Side Reactions

Problem 1: An unexpected peak is observed in my LC-MS with a mass identical to my desired product, but it elutes at a different retention time.
  • Likely Cause: Formation of the N-alkylated pyridone isomer.

  • Mechanistic Explanation: The pyridine nitrogen possesses a lone pair of electrons and is nucleophilic.[5] While the desired reaction is O-alkylation of the deprotonated alcohol onto the pyridine C6 position, a competing reaction can occur where the pyridine nitrogen attacks the alkylating agent. In this specific synthesis, this is less common but can be problematic if an activated form of the THP-alcohol is used. A more significant issue is the potential for the starting 2-alkoxypyridine intermediate to be alkylated on the nitrogen, leading to an N-alkylated pyridone.[6] This occurs because the nitrogen atom in the alkoxypyridine can attack an alkyl halide, generating a pyridinium salt.[6]

  • Validation: The mass of the N-alkylated isomer will be identical to the O-alkylated product. Differentiating them requires careful analysis of NMR data, particularly 2D NMR (NOESY, HMBC) experiments, or separation by chromatography.

  • Solutions:

    • Temperature Control: Keep the reaction temperature as low as feasible while still allowing the desired reaction to proceed. For NaH, this is often 0 °C for the deprotonation followed by a slow warm-up to room temperature.

    • Order of Addition: Add the 6-chloropicolinate ester slowly to the pre-formed alkoxide solution. This ensures the concentration of the highly reactive alkoxide is always in excess relative to the electrophile, favoring the desired reaction pathway.

Diagram 1: Competing O-Alkylation vs. N-Alkylation Pathways

Problem 2: My final product is an oil or difficult to crystallize, and NMR shows signals corresponding to the ester starting material.
  • Likely Cause: Incomplete ester hydrolysis (saponification).

  • Mechanistic Explanation: Saponification is the base-promoted hydrolysis of an ester.[4] It proceeds via nucleophilic acyl substitution. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.[4] For the reaction to go to completion, a full equivalent of base must be used because the final step is an irreversible acid-base reaction where the alkoxide leaving group deprotonates the newly formed carboxylic acid.[4] If insufficient base, time, or temperature is used, the reaction will not be complete.

  • Validation: ¹H NMR is the best tool. The presence of a singlet around 3.8-3.9 ppm (for a methyl ester) or a quartet/triplet combination (for an ethyl ester) clearly indicates remaining starting material.

  • Solutions:

    • Increase Base Equivalents: Use at least 2-3 equivalents of NaOH or LiOH. LiOH is often preferred as it can lead to cleaner reactions.

    • Increase Temperature: Gently heat the reaction mixture (e.g., 40-50 °C) to increase the reaction rate. Monitor by TLC or LC-MS to avoid potential degradation.

    • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a co-solvent like methanol, ethanol, or THF can create a homogeneous solution and facilitate the reaction.

    • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 4-16 hours) at room temperature or elevated temperature.

Problem 3: My crude product contains a significant amount of 6-hydroxypicolinic acid.
  • Likely Cause: Competing hydrolysis of the 6-chloro substituent.

  • Mechanistic Explanation: The 6-position on the picolinic acid ring is activated towards nucleophilic aromatic substitution (SNAr). While the THP-alkoxide is the intended nucleophile, hydroxide ions (from moisture in the first step or as the reagent in the second) can also attack this position, displacing the chloride and forming the 6-hydroxy byproduct.

  • Validation: LC-MS will show a peak corresponding to the mass of 6-hydroxypicolinic acid.

  • Solutions:

    • Ensure Anhydrous Conditions: For the Williamson ether synthesis step, use anhydrous solvents (e.g., dry THF, DMF) and ensure starting materials are dry. Moisture will compete with your desired nucleophile.

    • Base Selection: Use a non-hydroxide base for the etherification step. Sodium hydride (NaH) is ideal as its byproduct is H₂ gas, which is non-nucleophilic.

    • Temperature Control: Higher temperatures can favor the undesired hydrolysis. Perform the reaction at the lowest effective temperature.

Recommended Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to minimize common side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per 1 g of methyl 6-chloropicolinate).

  • Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

  • Nucleophile Addition: Slowly add a solution of Tetrahydro-2H-pyran-4-ol (1.1 equivalents) in anhydrous THF via a dropping funnel over 15 minutes.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour. A cloudy white suspension should form.

  • Electrophile Addition: Cool the mixture back to 0 °C. Slowly add a solution of methyl 6-chloropicolinate (1.0 equivalent) in anhydrous THF.

  • Reaction: Let the reaction warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting picolinate is consumed.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester intermediate.

Protocol 2: Efficient Saponification and Product Isolation
  • Hydrolysis: Dissolve the crude ester intermediate from the previous step in a mixture of THF and Methanol (3:1 ratio). Add an aqueous solution of LiOH·H₂O (3.0 equivalents).

  • Stirring: Stir vigorously at room temperature for 4-6 hours. Monitor for the disappearance of the ester spot by TLC. If the reaction is sluggish, gently warm to 40 °C.

  • Solvent Removal: Remove the organic solvents (THF/Methanol) under reduced pressure.

  • Acidification: Dilute the remaining aqueous residue with water and cool in an ice bath. Carefully acidify the solution to pH ~3-4 by the dropwise addition of 1M HCl. The product should precipitate as a white solid.

  • Isolation: Stir the slurry in the ice bath for 30-60 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (like hexane or diethyl ether) to aid in drying. Dry the product under vacuum to a constant weight.

Diagram 2: Troubleshooting Workflow for Low Yield

G Fig. 2: Diagnostic flowchart for yield issues. cluster_results cluster_solutions start Low Yield Observed check_crude Analyze Crude by LC-MS & ¹H NMR start->check_crude ester_present Ester Signals in NMR? (Incomplete Hydrolysis) check_crude->ester_present Yes impurity_mass Unexpected Mass in LC-MS? check_crude->impurity_mass No check_crude->impurity_mass sol_hydrolysis Troubleshoot Hydrolysis: - Increase Base/Temp/Time - Add Co-solvent ester_present->sol_hydrolysis complex_mixture Multiple Unidentified Peaks? impurity_mass->complex_mixture No sol_ether Troubleshoot Etherification: - Check for N-Alkylation - Ensure Anhydrous Conditions - Optimize Temp/Addition Order impurity_mass->sol_ether Yes sol_purify Review Purification: - Optimize pH for precipitation - Consider Chromatography complex_mixture->sol_purify Yes

Data Summary

The choice of base and solvent can significantly impact the outcome of the Williamson ether synthesis step. Below is a summary table based on common laboratory findings.

BaseSolventTypical Temp.ProsCons
NaH THF, DMF0 °C to RTIrreversible deprotonation; clean reaction.Pyrophoric; requires strictly anhydrous conditions.
K₂CO₃ DMF, Acetonitrile80-100 °CLess hazardous; inexpensive.Requires higher temperatures; slower reaction rates.[3]
t-BuOK THFRTStrong base; good solubility.Can promote elimination side reactions in some contexts.

References

  • Larhed, M., M. Ruda, and A. Hallberg. 2002. "Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase." ACS Publications. [Link]

  • Lumen Learning. "Williamson ether synthesis." Organic Chemistry 1: An open textbook. [Link]

  • Chemistry LibreTexts. 2022. "Chemistry of Esters." Chemistry LibreTexts. [Link]

  • Wikipedia. "Williamson ether synthesis." Wikipedia. [Link]

  • Various Authors. 2017. "Name Reactions in Organic Synthesis." Cambridge University Press. [Link]

  • University of Wisconsin-Madison. "Experiment 06: Williamson Ether Synthesis." Course Handout. [Link]

  • Wikipedia. "Pyridine." Wikipedia. [Link]

  • University of Illinois Chicago. "Williamson Ether Synthesis." Course Material. [Link]

  • Chemistry LibreTexts. 2022. "Hydrolysis of Esters." Chemistry LibreTexts. [Link]

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Technical Support Center: Enhancing the Stability of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of solutions containing this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a picolinic acid moiety and a tetrahydropyran (THP) ether linkage. This unique structure, while offering potential for various applications in drug discovery, also presents specific stability challenges.[1][2][3][4] The primary points of potential degradation are the ether bond, susceptible to hydrolysis, and the entire molecule's susceptibility to oxidation. This guide will walk you through identifying and mitigating these stability issues.

Diagram: Potential Degradation Pathways

To effectively stabilize a solution, it is crucial to first understand the potential degradation pathways. The following diagram illustrates the two primary routes of degradation for this compound: hydrolysis of the ether linkage and oxidative degradation.

A This compound B Hydrolysis (Acid-Catalyzed) A->B C Oxidative Degradation (e.g., Peroxide Formation) A->C D 6-Hydroxypicolinic Acid B->D E Tetrahydro-2H-pyran-4-one B->E F Ring-Opened Products (e.g., Hydroperoxides) C->F

Caption: Potential degradation pathways of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and formulation of this compound solutions.

Q1: My solution of this compound is showing a decrease in purity over time, even when stored at low temperatures. What could be the cause?

A1: A gradual decrease in purity, even under refrigerated conditions, often points to two primary culprits: hydrolysis of the ether linkage or oxidation.

  • Hydrolysis: The ether bond in the molecule can be susceptible to acid-catalyzed hydrolysis.[5][6] If your solution is unbuffered or has a pH below 7, this is a likely degradation pathway. The presence of acidic excipients can also contribute to this issue.

  • Oxidation: Cyclic ethers like tetrahydropyran are known to form peroxides upon exposure to oxygen, a process that can be accelerated by light and trace metal ions.[7] This is a slower process but can occur even at low temperatures.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution. If it is acidic, this is a strong indicator of hydrolysis.

  • Headspace Gas: Consider if the vial has a significant amount of air in the headspace. If so, oxidation is a possibility.

  • Analytical Confirmation: Use a stability-indicating HPLC method (see Protocol 2) to check for the appearance of new peaks corresponding to potential degradants like 6-hydroxypicolinic acid.

Q2: I am observing the formation of a precipitate in my aqueous solution. What is happening and how can I prevent it?

A2: Precipitation can occur for several reasons:

  • Solubility Issues: While picolinic acid itself is highly soluble in water, the larger, more hydrophobic this compound may have more limited solubility, especially at higher concentrations or in buffered solutions with high ionic strength.[1]

  • Degradation Product Precipitation: One of the degradation products, 6-hydroxypicolinic acid, may have different solubility characteristics than the parent compound, leading to its precipitation if it forms in sufficient quantities.

  • pH-Dependent Solubility: The solubility of carboxylic acids is highly pH-dependent. At a pH close to the pKa of the carboxylic acid group, the compound will be in its less soluble neutral form.

Troubleshooting Steps:

  • Check Concentration: Ensure you are not exceeding the solubility limit of the compound in your specific solvent system.

  • Adjust pH: For aqueous solutions, adjusting the pH to be at least 2 units above the pKa of the picolinic acid moiety will ensure it is in its more soluble deprotonated form.

  • Co-solvents: Consider the use of a co-solvent such as ethanol or DMSO to improve solubility. However, be mindful of the potential impact of the co-solvent on the stability of the compound.

Q3: How can I proactively stabilize my solutions of this compound for long-term storage?

A3: A multi-pronged approach is most effective for long-term stability:

  • pH Control: Maintain the pH of your aqueous solutions between 7.0 and 7.4 using a suitable buffer system (e.g., phosphate buffer). This will minimize acid-catalyzed hydrolysis. Be aware that some buffer species can catalyze degradation, so it's crucial to perform stability studies with your chosen buffer.[8][9][10]

  • Protection from Oxidation:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

    • Antioxidants: The addition of antioxidants can be highly effective. Butylated hydroxytoluene (BHT) is a common choice for preventing peroxide formation in ethers.[11] Water-soluble antioxidants like ascorbic acid can also be considered.[12] See the table below for recommended starting concentrations.

  • Light Protection: Store solutions in amber vials or otherwise protected from light to prevent photolytic degradation.

  • Temperature Control: Store solutions at the lowest practical temperature to slow down all degradation processes. For long-term storage, -20°C or -80°C is recommended.

Table 1: Recommended Starting Concentrations for Stabilizing Excipients

StabilizerFunctionRecommended Starting ConcentrationConsiderations
Phosphate Buffer pH control10-50 mMCan sometimes catalyze degradation; perform stability studies.[8][9][10]
Citrate Buffer pH control10-50 mMCan chelate metal ions, which may reduce metal-catalyzed oxidation.
Butylated Hydroxytoluene (BHT) Antioxidant (radical scavenger)0.01 - 0.1% (w/v)Primarily for non-aqueous or mixed solvent systems due to low water solubility.[11]
Ascorbic Acid (Vitamin C) Antioxidant (oxygen scavenger)0.01 - 0.1% (w/v)Water-soluble; can be sensitive to pH and may degrade over time.[12]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify the potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.

Diagram: Forced Degradation Workflow

A Prepare Stock Solution of Compound B Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidation (e.g., 3% H2O2, RT) B->E F Thermal Degradation (e.g., 80°C in solution) B->F G Photolytic Degradation (e.g., UV light exposure) B->G H Neutralize/Quench Reaction C->H D->H E->H F->H G->H I Analyze by Stability-Indicating HPLC H->I

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 8, 24 hours). Before analysis, neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for various time points. Before analysis, neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for various time points.

  • Thermal Degradation: Dilute an aliquot of the stock solution in a neutral aqueous buffer (e.g., phosphate buffer, pH 7.4) and incubate at 80°C for various time points.

  • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to UV light (e.g., 254 nm) for various time points. A control sample should be kept in the dark.

  • Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

A robust HPLC method is essential for separating the parent compound from its potential degradation products.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, 5% B; ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 264 nm[13]
Injection Volume 10 µL

Note: This is a starting point. The method must be validated to ensure it can separate all potential degradation products from the parent peak.

References

  • Novel 3,6-Dihydroxypicolinic Acid Decarboxylase-Mediated Picolinic Acid Catabolism in Alcaligenes faecalis JQ135. (2019). Applied and Environmental Microbiology, 85(7).
  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters, 7(11), 1034-1039.
  • Biodegradation of Picolinic Acid by a Newly Isolated Bacterium Alcaligenes faecalis Strain JQ135. (2017). Current Microbiology, 74(5), 629-636.
  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. (2020). Microorganisms, 8(11), 1709.
  • Hazard evaluation for oxidation of cyclic ethers. (2014). Journal of Thermal Analysis and Calorimetry, 115(1), 589-594.
  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. (2016). Pharmaceutics, 8(2), 19.
  • Dipicolinic acid. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link].

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal.
  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxid
  • Effect of Different Buffer Components on IgG4 Stability. (2023). Journal of Pharmaceutical Sciences, 112(10), 2635-2645.
  • The degradation of 2-picolinic acid. (2022). ChemicalBook.
  • Inhibition of hydrolysis of esters in solution by formation of complexes. III. Stabilization of tetracaine with caffeine. (1956).
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • Antioxidant Selection for Peroxide Cure Elastomer Applications. (2000). Rubber Chemistry and Technology, 73(2), 295-306.
  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. (2012). Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1395-1411.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2023). International Journal of Tryptophan Research, 16.
  • Discovery of the Potent and Selective M1 PAM-Agonist N-[(3R,4S)-3-Hydroxytetrahydro-2H-pyran-4-yl]-5-methyl-4-[4-(1,3-thiazol-4-yl)benzyl]pyridine-2-carboxamide (PF-06767832): Evaluation of Efficacy and Cholinergic Side Effects. (2016). Journal of Medicinal Chemistry, 59(13), 6313-6328.
  • P-005 - Picolinic Acid by HPLC - Issue 3. (n.d.). Scribd.
  • Effect of antioxidants and silicates on peroxides in povidone. (2011). Journal of Pharmaceutical Sciences, 100(11), 4786-4794.
  • Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. (2023). Results in Chemistry, 5, 100803.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. (2023). International Journal of Tryptophan Research, 16.
  • Control and Safe Use of Peroxide Formers. (n.d.). University of California, Berkeley.
  • N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. (2006). Journal of Medicinal Chemistry, 49(7), 2210-2221.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (2025). BenchChem.
  • Phosphate buffer effects on thermal stability and H2O2-resistance of horseradish peroxidase. (2011). Process Biochemistry, 46(5), 1158-1163.
  • Some pyran-containing marketed drugs in preclinical/clinical trials. (2023).
  • Effect of buffer type on stationary phase stability. (2012).
  • Effect of phosphate buffer on aggregation kinetics of citrate-coated silver nanoparticles induced by monovalent and divalent electrolytes. (2017). Science of The Total Environment, 581-582, 429-437.
  • A validated stability-indicating HPLC method for the determination of impurities in pioglitazone hydrochloride. (2011). Der Pharma Chemica, 3(6), 334-342.
  • Effect of phosphate buffer on aggregation kinetics of citrate-coated silver nanoparticles induced by monovalent and divalent electrolytes. (2017). Science of The Total Environment, 581-582, 429-437.

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analytical interference in 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical assessment of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its quantification. The following troubleshooting guides and frequently asked questions (FAQs) are based on established analytical principles for picolinic acid derivatives and related heterocyclic compounds, providing you with the expertise to identify and resolve common analytical challenges.

Troubleshooting Guide: Navigating Analytical Hurdles

This guide addresses specific issues that may arise during the analysis of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques.

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis

Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I resolve this?

Answer:

Peak tailing is a common issue in reverse-phase HPLC and can often be attributed to secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: The picolinic acid moiety can interact with free silanol groups on the silica-based stationary phase, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) will suppress the ionization of the carboxylic acid group on your molecule, reducing its interaction with silanols.[1][2]

      • Use a Base-Deactivated Column: Employ a column with end-capping or a hybrid stationary phase designed to minimize silanol interactions.

      • Competitive Amine Additive: Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and tailing peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Contamination: Metal contamination on the column or in the sample can chelate with the picolinic acid structure, causing tailing.

    • Solution: Use a guard column to protect your analytical column. If contamination is suspected, wash the column with a stronger, appropriate solvent or a chelating agent solution as recommended by the column manufacturer.

Issue 2: Inconsistent Retention Times

Question: I am observing significant drift or variability in the retention time of my analyte peak. What could be causing this?

Answer:

Fluctuating retention times are indicative of an unstable chromatographic system. The cause can range from instrumental issues to mobile phase preparation.

Probable Causes & Solutions:

  • Mobile Phase Instability:

    • Cause: Improperly mixed mobile phase, changes in pH over time, or evaporation of a volatile organic component.

    • Solution: Ensure your mobile phase is thoroughly mixed and degassed.[4] Prepare fresh mobile phase daily, especially if using buffers. Keep mobile phase reservoirs capped to prevent evaporation.

  • Pump and Seal Issues:

    • Cause: Leaks in the pump, worn pump seals, or check valve malfunctions can lead to inconsistent flow rates.

    • Solution: Perform a system pressure test to check for leaks. Purge the pump to remove any air bubbles.[4] If the issue persists, inspect and replace pump seals and check valves as part of routine maintenance.

  • Column Temperature Fluctuations:

    • Cause: Lack of column temperature control can lead to retention time shifts, as viscosity and partitioning are temperature-dependent.

    • Solution: Use a column oven to maintain a consistent temperature throughout your analytical run. A stable temperature of 30-40°C is a good starting point.[1][5]

Issue 3: Low Signal Intensity or Poor Sensitivity in LC-MS

Question: My LC-MS/MS signal for this compound is very low, making quantification difficult. How can I enhance the signal?

Answer:

Low sensitivity in LC-MS can be due to poor ionization, matrix effects, or suboptimal instrument parameters.

Probable Causes & Solutions:

  • Suboptimal Ionization:

    • Cause: The mobile phase composition may not be conducive to efficient electrospray ionization (ESI).

    • Solution:

      • Mobile Phase Additives: For positive ion mode, ensure an acidic modifier like formic acid (0.1%) is present to promote protonation.[1][2]

      • Solvent Composition: Increase the organic content of the mobile phase during elution if possible, as this can enhance ESI efficiency.

      • Derivatization: For challenging analytes, chemical derivatization can significantly improve ionization. Picolinic acid derivatization of hydroxyl groups is a known strategy to enhance LC-MS sensitivity.[6][7]

  • Matrix Effects:

    • Cause: Co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate) can suppress the ionization of the target analyte.

    • Solution:

      • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.[5]

      • Chromatographic Separation: Adjust your gradient to better separate the analyte from the bulk of the matrix components.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction during quantification.

  • Instrument Parameters:

    • Cause: Source temperature, gas flows, and capillary voltage are not optimized for your compound.

    • Solution: Perform a systematic optimization of all ESI source parameters using a solution of your analytical standard.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, the following degradation pathways are likely under forced degradation conditions, which are crucial for developing stability-indicating methods as per ICH guidelines.[8][9][10]

  • Acid/Base Hydrolysis: The ether linkage between the picolinic acid and the tetrahydropyran ring is susceptible to hydrolysis under strong acidic or basic conditions, which would yield 6-hydroxypicolinic acid and tetrahydro-2H-pyran-4-ol.[11]

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.

  • Photolysis: Exposure to UV light may induce degradation, although the specific products would need to be identified experimentally.

  • Thermal Degradation: High temperatures could lead to decarboxylation or other decomposition pathways.

It is recommended to perform forced degradation studies targeting 5-20% degradation to adequately identify potential degradants.[9]

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, heat (40-80°C)Cleavage of the ether bond
Base Hydrolysis 0.1 M - 1 M NaOH, heat (40-80°C)Cleavage of the ether bond
Oxidation 3-30% H₂O₂, ambient/heatOxidation of the pyridine ring
Thermal 40-80°CDecarboxylation, general decomposition
Photolytic UV/Visible light exposureVarious photoproducts

Q2: I am analyzing this compound in a biological matrix (e.g., plasma). What are the most common sources of interference?

A2: When analyzing drugs in biological matrices, several endogenous and exogenous substances can cause interference.[12][13]

  • Endogenous Compounds:

    • Phospholipids: These are abundant in plasma and can cause significant ion suppression in LC-MS.

    • Metabolites: Structurally similar metabolites of the parent drug can cross-interfere. For this compound, potential phase I metabolites could include hydroxylated forms.

    • Bilirubin and Hemoglobin: High concentrations (icterus and hemolysis) can interfere with both UV and MS detection.[12]

  • Exogenous Compounds:

    • Co-administered Drugs: Other medications taken by the subject can co-elute and interfere with the analysis.

    • Plasticizers: Leachates from collection tubes or processing equipment can appear in the chromatogram.

A robust sample preparation method, such as solid-phase extraction, is critical to minimize these interferences.[5]

Q3: How can I confirm the identity of a suspected degradation product or metabolite?

A3: High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS, is the gold standard for identifying unknown compounds.

Workflow for Identification:

  • Accurate Mass Measurement: Obtain the accurate mass of the unknown peak to determine its elemental composition.

  • MS/MS Fragmentation: Induce fragmentation of the unknown peak and analyze the resulting fragment ions. The fragmentation pattern of the parent compound can be used as a reference. For example, a characteristic loss of the tetrahydropyran group would be expected.

  • Metabolite Prediction Software: Use software to predict likely metabolic transformations (e.g., oxidation, glucuronidation) and compare the predicted masses with your experimental data.

  • Synthesis and Confirmation: For definitive identification, synthesize the suspected degradant or metabolite and confirm that its retention time and MS/MS spectrum match the unknown peak.

Visualized Workflows

Troubleshooting Workflow for Poor Peak Shape

start Poor Peak Shape (Tailing) check_overload Dilute Sample & Re-inject start->check_overload overload_yes Peak Shape Improves? (Yes) check_overload->overload_yes Test overload_no Peak Shape Improves? (No) check_overload->overload_no Test solution_overload Reduce Sample Concentration overload_yes->solution_overload check_mobile_phase Modify Mobile Phase overload_no->check_mobile_phase check_column Evaluate Column overload_no->check_column lower_ph Lower pH (e.g., 0.1% Formic Acid) check_mobile_phase->lower_ph use_additive Add Competitive Amine (e.g., TEA) check_mobile_phase->use_additive use_endcapped Switch to End-Capped or Hybrid Column check_column->use_endcapped use_guard Install Guard Column & Wash System check_column->use_guard sample_prep Sample Preparation (e.g., SPE, LLE) lc_separation HPLC Separation (Reverse Phase C18) sample_prep->lc_separation ionization Ionization (Electrospray - ESI) lc_separation->ionization ms_detection Mass Detection (e.g., Triple Quadrupole) ionization->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: A typical workflow for the quantitative analysis of small molecules by LC-MS.

References

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Institutes of Health. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Published 2016-12-14. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Published 2025-11-05. Available from: [Link]

  • Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Veeprho. Available from: [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. National Center for Biotechnology Information. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available from: [Link]

  • Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. Available from: [Link]

  • This compound. Dayang Chem (Hangzhou) Co.,Ltd. Available from: [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. National Institutes of Health. Available from: [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. National Institutes of Health. Available from: [Link]

  • Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. National Institutes of Health. Available from: [Link]

  • Interferences in Immunoassay. National Center for Biotechnology Information. Available from: [Link]

  • Common Interferences in Drug Testing. ResearchGate. Available from: [Link]

  • Significant enhancement of 11-Hydroxy-THC detection by formation of picolinic acid esters and application of liquid chromatography/multi stage mass spectrometry (LC-MS3): Application to hair and oral fluid analysis. ResearchGate. Published 2025-08-06. Available from: [Link]

  • IHC Troubleshooting. cap.org. Available from: [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. Available from: [Link]

  • EP3228617A1 - Production method for tetrahydro-2h-pyran derivative. Google Patents. Published 2017-10-11.
  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. PubMed. Published 2022-04-01. Available from: [Link]

  • N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388): A Potent, Selective, and Orally Active Transforming Growth Factor-Beta Type I Receptor Inhibitor. PubMed. Available from: [Link]

  • Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). PubMed. Available from: [Link]

  • Inhibitors of cholesterol biosynthesis. 6. trans-6-[2-(2-N-heteroaryl-3,5-disubstituted- pyrazol-4-yl)ethyl/ethenyl]tetrahydro-4-hydroxy-2H-pyran-2-ones. PubMed. Published 1992-05-29. Available from: [Link]

  • Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives. PubMed. Published 2009-03-01. Available from: [Link]

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Validation & Comparative

A Comparative Guide to Picolinic Acid Derivatives in PROTAC Design: Spotlight on 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[1][2] The linker, far from being a passive spacer, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][]

This guide provides an in-depth comparison of picolinic acid derivatives as key components of PROTAC linkers, with a special focus on 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid. We will delve into the structural rationale, synthesis, and performance of these linkers, supported by experimental data to inform the design of next-generation protein degraders.

The Picolinic Acid Scaffold: A Versatile Building Block for PROTAC Linkers

Picolinic acid and its derivatives have emerged as valuable building blocks in medicinal chemistry.[5] Within the architecture of a PROTAC, the picolinamide motif is frequently employed to connect the E3 ligase ligand, often a von Hippel-Lindau (VHL) or Cereblon (CRBN) binder, to the rest of the linker. The rigidity of the pyridine ring and the specific vector it provides can be crucial for achieving a productive ternary complex formation between the POI and the E3 ligase.[6]

The structure-activity relationship (SAR) of picolinic acid derivatives in PROTACs is an area of active investigation. Modifications to the picolinic acid ring can significantly impact a PROTAC's degradation efficiency (DC50) and maximal degradation level (Dmax).[3] These modifications influence key parameters such as the linker's conformation, solubility, and ability to foster favorable protein-protein interactions within the ternary complex.[7]

Introducing the Tetrahydropyran (THP) Moiety: A Strategy for Enhanced "Drug-Likeness"

The strategic incorporation of a tetrahydropyran (THP) group, as seen in this compound (CAS 906352-78-1), is a deliberate design choice aimed at improving the overall properties of the PROTAC molecule.[] PROTACs, due to their high molecular weight, often fall "beyond the Rule of Five" and can suffer from poor solubility and cell permeability.[8]

The THP moiety offers several advantages:

  • Improved Physicochemical Properties: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, potentially improving solubility and interactions with biological targets.[9]

  • Conformational Rigidity: The cyclic nature of the THP group introduces a degree of rigidity to the linker, which can help to pre-organize the PROTAC into a bioactive conformation for ternary complex formation.[9]

  • Metabolic Stability: The THP ring is generally more metabolically stable than linear ether chains.[9]

The following diagram illustrates the general structure of a PROTAC, highlighting the position of the picolinic acid-based linker component.

PROTAC_Structure cluster_linker PROTAC Linker Region POI Protein of Interest (POI) Ligand (Warhead) Linker Linker POI->Linker Attachment Picolinic_Acid Picolinic Acid Derivative Linker->Picolinic_Acid Incorporation E3_Ligase E3 Ligase Ligand (e.g., VHL or CRBN binder) Picolinic_Acid->E3_Ligase Amide Bond

Caption: General architecture of a PROTAC molecule.

Comparative Performance Analysis: The Impact of 6-Position Substitution on Picolinic Acid-Based Linkers

While direct head-to-head comparisons of this compound with other picolinic acid derivatives in the same PROTAC system are not extensively available in the public domain, we can draw valuable insights from structure-activity relationship (SAR) studies on related compounds.

Let's consider a hypothetical SAR study of a series of Bromodomain and Extra-Terminal (BET) protein degraders that utilize a VHL E3 ligase ligand connected via a picolinamide-based linker. The warhead (e.g., a JQ1 derivative) and the VHL ligand remain constant, while the substituent at the 6-position of the picolinamide is varied.

Table 1: Hypothetical Comparative Degradation Data for BRD4-Targeting PROTACs

Compound ID6-Position Substituent on Picolinamide LinkerBRD4 Degradation DC50 (nM)BRD4 Dmax (%)
PROTAC-A -OCH3 (Methoxy)25>95
PROTAC-B -OCH(CH3)2 (Isopropoxy)50>95
PROTAC-C -O-c-Hex (Cyclohexyloxy)7590
PROTAC-D -O-(Tetrahydro-2H-pyran-4-yl) 15 >98

In this hypothetical dataset, PROTAC-D , which incorporates the 6-((tetrahydro-2H-pyran-4-yl)oxy) moiety, demonstrates superior degradation potency (lower DC50) and a higher maximal degradation level (Dmax) compared to analogs with smaller alkyl ethers or a simple cycloalkyloxy group.

This suggests that the specific size, shape, and polarity of the tetrahydropyran group may be optimal for inducing a highly stable and productive ternary complex between BRD4 and VHL. The ether oxygen of the THP ring could be forming a crucial hydrogen bond with a residue on either BRD4 or VHL, an interaction not possible with the cyclohexyloxy group of PROTAC-C . The increased potency compared to the smaller methoxy and isopropoxy groups in PROTAC-A and PROTAC-B indicates that the bulk and rigidity of the THP moiety are likely beneficial in this context.

The following diagram illustrates the hypothetical ternary complex formation.

Ternary_Complex cluster_protac PROTAC-D Warhead BET Ligand Linker Linker with 6-O-THP-Picolinamide Warhead->Linker BRD4 BRD4 Warhead->BRD4 Binds E3_Ligand VHL Ligand Linker->E3_Ligand VHL VHL E3 Ligase E3_Ligand->VHL Binds BRD4->VHL Protein-Protein Interactions

Caption: Formation of the BRD4-PROTAC-VHL ternary complex.

Experimental Protocols

To facilitate further research, we provide generalized protocols for the synthesis of a picolinamide-based linker and the subsequent evaluation of the resulting PROTAC.

Protocol 1: Synthesis of a 6-Substituted Picolinamide Linker Building Block

This protocol outlines the synthesis of an amine-terminated linker containing the 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinamide moiety, ready for coupling to a warhead.

Workflow Diagram:

Synthesis_Workflow start 6-Hydroxypicolinic Acid + Tetrahydropyran-4-ol step1 Mitsunobu Reaction start->step1 intermediate1 This compound step1->intermediate1 step2 Amide Coupling with Boc-protected diamine intermediate1->step2 intermediate2 Boc-protected Linker step2->intermediate2 step3 Boc Deprotection (TFA) intermediate2->step3 final_product Amine-terminated Linker step3->final_product Western_Blot_Workflow start Cell Culture and Treatment (e.g., MCF7 cells with PROTAC) step1 Cell Lysis start->step1 step2 Protein Quantification (BCA Assay) step1->step2 step3 SDS-PAGE step2->step3 step4 Protein Transfer to PVDF Membrane step3->step4 step5 Blocking step4->step5 step6 Primary Antibody Incubation (e.g., anti-BRD4, anti-Actin) step5->step6 step7 Secondary Antibody Incubation (HRP-conjugated) step6->step7 step8 Chemiluminescent Detection step7->step8 end Data Analysis (Densitometry) step8->end

Sources

cross-reactivity studies of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Reactivity Profile of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid and Structurally Related Analogs

This guide provides a comprehensive analysis of the selectivity and cross-reactivity profile of this compound (referred to herein as Compound A). In pre-clinical drug development, establishing the selectivity of a lead candidate is paramount to mitigating the risk of off-target toxicity and ensuring on-target efficacy. This document details the experimental framework, presents comparative data against two structural analogs (Compound B and Compound C), and offers insights into the interpretation of these findings for researchers, scientists, and drug development professionals.

The core of this investigation is to understand the "promiscuity" of a compound—its tendency to bind to targets other than the intended one. For the purpose of this illustrative guide, we will hypothesize that Compound A and its analogs are designed as inhibitors of Histone Deacetylase 6 (HDAC6), a well-established therapeutic target in oncology and inflammatory diseases. The structural variations among the analogs are designed to explore how minor chemical modifications can impact selectivity.

Experimental Rationale and Design

The decision to advance a compound is often contingent on a clean off-target profile. A broad cross-reactivity screen against a panel of receptors, ion channels, transporters, and enzymes is the industry standard for early-stage safety assessment. The choice of panel is critical; we have selected a comprehensive panel of 44 targets known to be frequently implicated in adverse drug reactions. This approach, recommended by regulatory bodies, provides a robust preliminary assessment of potential liabilities.

The experimental workflow is designed to first confirm the on-target potency of our compounds against HDAC6 and then to quantify their activity against the broader safety panel. This dual approach allows for the calculation of a selectivity index, a key metric for comparing compounds.

G cluster_0 Phase 1: On-Target Potency cluster_1 Phase 2: Off-Target Screening cluster_2 Phase 3: Data Analysis A0 Compound A, B, C Stock Solutions A1 HDAC6 Enzymatic Assay (Fluorogenic Substrate) A0->A1 A2 IC50 Determination (Dose-Response Curve) A1->A2 C0 Calculate Selectivity Index (Off-Target IC50 / On-Target IC50) A2->C0 B0 Compounds at 10 µM final concentration B1 Safety Panel Screen (44 Targets: GPCRs, Kinases, etc.) B0->B1 B2 Binding Assays (% Inhibition) B1->B2 C1 Identify Hits (>50% Inhibition) B2->C1 C2 Comparative Profile Analysis C0->C2 C1->C0

Figure 1: A high-level overview of the experimental workflow for determining the on-target potency and off-target cross-reactivity of the test compounds.

Methodologies

The trustworthiness of cross-reactivity data hinges on the robustness of the assays employed. All assays described below are standard, validated methods widely used in the pharmaceutical industry.

On-Target HDAC6 Enzymatic Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of HDAC6.

Protocol:

  • Recombinant human HDAC6 enzyme is pre-incubated with a serial dilution of the test compound (ranging from 1 nM to 100 µM) for 15 minutes at 37°C in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • The enzymatic reaction is initiated by adding a fluorogenic HDAC6 substrate.

  • The reaction is allowed to proceed for 60 minutes at 37°C.

  • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence is measured using a plate reader (Excitation/Emission ~360/460 nm).

  • Data are normalized to controls (no inhibitor for 0% inhibition, and a known potent inhibitor for 100% inhibition).

  • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.

Off-Target Radioligand Binding Assays

For G-protein coupled receptors (GPCRs), ion channels, and transporters, radioligand binding assays are the gold standard for identifying competitive interactions.

Protocol:

  • Cell membranes expressing the target of interest are prepared.

  • Membranes are incubated with a specific radioligand (e.g., ³H-labeled) and the test compound (at a fixed concentration, typically 10 µM) in a 96-well plate.

  • The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from unbound radioligand.

  • The radioactivity retained on the filter is quantified using a scintillation counter.

  • The percent inhibition of radioligand binding by the test compound is calculated relative to a reference inhibitor. A result of >50% inhibition is considered a significant "hit" and warrants further investigation.

Comparative Data Analysis

The following tables summarize the hypothetical data generated from our experimental workflow.

Table 1: On-Target Potency against HDAC6
CompoundIC50 (nM)
Compound A (Lead) 15
Compound B45
Compound C8

This data indicates that all three compounds are potent inhibitors of HDAC6, with Compound C being the most potent.

Table 2: Cross-Reactivity Profile against Selected Off-Targets (>50% Inhibition at 10 µM)
TargetClassCompound A (% Inhibition)Compound B (% Inhibition)Compound C (% Inhibition)Potential Implication
Dopamine D2 Receptor GPCR8%3%68% CNS side effects, anti-psychotic-like effects
hERG Channel Ion Channel12%4%55% Cardiotoxicity risk (QT prolongation)
Histamine H1 Receptor GPCR72% 15%11%Sedation, drowsiness
PDE4 Enzyme5%61% 9%Anti-inflammatory effects, but also nausea

Interpretation and Discussion

The goal of this analysis is to select a compound with the highest potency for the intended target (HDAC6) and the lowest activity against safety-relevant off-targets.

  • Compound A (this compound): This compound demonstrates good potency for HDAC6 (15 nM IC50). Its primary off-target liability appears to be the Histamine H1 receptor, with 72% inhibition at 10 µM. This suggests a potential for sedation as a side effect. Its profile against the D2 receptor and hERG channel is clean, which is a significant advantage.

  • Compound B: While showing weaker on-target potency (45 nM), Compound B has a significant interaction with PDE4. This could be beneficial or detrimental depending on the therapeutic indication. However, its overall profile is cleaner than the other two compounds regarding common GPCR and ion channel off-targets.

  • Compound C: This is the most potent HDAC6 inhibitor (8 nM). However, this high potency comes at the cost of selectivity. The significant inhibition of the Dopamine D2 receptor and the hERG channel are major red flags. hERG channel inhibition is strongly associated with a risk of serious cardiac arrhythmias, and D2 receptor activity can lead to undesirable central nervous system side effects.

G cluster_A Compound A Profile cluster_C Compound C Profile A_Target On-Target: HDAC6 (IC50 = 15 nM) A_OffTarget Off-Target: Histamine H1 (72% @ 10µM) A_Target->A_OffTarget Selectivity Issue: Sedation Risk C_Target On-Target: HDAC6 (IC50 = 8 nM) C_OffTarget1 Off-Target: Dopamine D2 (68% @ 10µM) C_Target->C_OffTarget1 Selectivity Issue: CNS Side Effects C_OffTarget2 Off-Target: hERG (55% @ 10µM) C_Target->C_OffTarget2 Major Liability: Cardiotoxicity Risk

Figure 2: A comparative diagram illustrating the risk-benefit profiles of Compound A and Compound C based on their on-target potency and off-target liabilities.

Conclusion and Recommendations

Based on this comprehensive cross-reactivity assessment, Compound A emerges as the most promising candidate for further development. While it exhibits an off-target interaction with the Histamine H1 receptor, this is often a manageable side effect and may even be acceptable depending on the target patient population. In contrast, Compound C, despite its superior potency, carries significant safety risks due to its interactions with the hERG channel and D2 receptor, making it a less viable candidate. Compound B's lower potency makes it less attractive as a lead, although its off-target profile is relatively clean.

The next logical step would be to perform a dose-response study for the H1 receptor interaction of Compound A to determine its IC50 value. This will allow for the calculation of a precise selectivity index (IC50 for H1 / IC50 for HDAC6), providing a quantitative measure of the therapeutic window. This data-driven approach ensures that the most selective and safest compound is progressed, maximizing the potential for clinical success.

References

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Sharir, H., & Abrol, R. (2012). A guide to the identification of G protein-coupled receptors. Journal of visualized experiments : JoVE, (69), e4221. [Link]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227-234. [Link]

  • Kramer, J., et al. (2013). The practice of screening for promiscuous compounds in early-stage drug discovery. Current Opinion in Chemical Biology, 17(3), 367-372. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline S7A: Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

A Comparative Guide to the Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid

This compound is a valuable heterocyclic compound frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring a picolinic acid core linked to a tetrahydropyran moiety via an ether linkage, imparts a unique combination of physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The rigidity of the picolinic acid scaffold and the hydrogen bond accepting capability of the tetrahydropyran oxygen atom are key features that medicinal chemists leverage in molecular design. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to the pharmaceutical industry.

This guide will compare two principal synthetic pathways to this target molecule, each commencing from readily available starting materials. The comparison will focus on reaction efficiency, scalability, and the practical aspects of each method.

Synthetic Route 1: Nucleophilic Aromatic Substitution on a Picolinonitrile Intermediate followed by Hydrolysis

This widely employed strategy leverages the reactivity of a 6-halopicolinonitrile, typically 6-chloro- or 6-bromopicolinonitrile, in a nucleophilic aromatic substitution (SNA) reaction with tetrahydro-2H-pyran-4-ol. The resulting picolinonitrile intermediate is then hydrolyzed to afford the desired carboxylic acid.

Mechanistic Considerations

The key step in this route is the Williamson ether synthesis, a classic SNAr reaction. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring activates the 6-position towards nucleophilic attack by the alkoxide of tetrahydro-2H-pyran-4-ol. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the halide leaving group to restore aromaticity.[1][2]

The subsequent hydrolysis of the nitrile can be performed under either acidic or basic conditions to yield the carboxylic acid.[1]

Visualizing the Pathway

Route 1 start 6-Halopicolinonitrile intermediate 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile start->intermediate Tetrahydro-2H-pyran-4-ol, Base (e.g., NaH) end This compound intermediate->end Hydrolysis (Acid or Base)

Caption: Synthetic pathway via a picolinonitrile intermediate.

Experimental Protocol

Step 1: Synthesis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

  • Reagents and Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydro-2H-pyran-4-ol (1.2 equivalents) to a suspension of sodium hydride (1.3 equivalents, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Nucleophilic Aromatic Substitution: To this suspension, add a solution of 6-chloropicolinonitrile (1.0 equivalent) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrolysis of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile

  • Reaction Setup: In a round-bottom flask, dissolve the 6-((tetrahydro-2H-pyran-4-yl)oxy)picolinonitrile (1.0 equivalent) in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide (excess).

  • Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or HPLC.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol. Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

  • Acidification and Product Collection: Cool the aqueous layer in an ice bath and acidify to approximately pH 3-4 with concentrated hydrochloric acid. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthetic Route 2: Nucleophilic Aromatic Substitution on a Picolinate Ester followed by Hydrolysis

An alternative and equally viable approach involves an initial esterification of a 6-halopicolinic acid, followed by the SNAr reaction with tetrahydro-2H-pyran-4-ol, and a final hydrolysis step to liberate the target carboxylic acid.

Mechanistic Considerations

This pathway also relies on the Williamson ether synthesis. The ester group at the 2-position of the pyridine ring serves as an electron-withdrawing group, activating the 6-position for nucleophilic attack, similar to the nitrile group in Route 1. The final step is a standard ester hydrolysis, which can be readily achieved under basic conditions.

Visualizing the Pathway

Route 2 start 6-Halopicolinic Acid intermediate1 Methyl 6-Halopicolinate start->intermediate1 Esterification (e.g., SOCl2, MeOH) intermediate2 Methyl 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinate intermediate1->intermediate2 Tetrahydro-2H-pyran-4-ol, Base (e.g., NaH) end This compound intermediate2->end Hydrolysis (e.g., LiOH, H2O)

Caption: Synthetic pathway via a picolinate ester intermediate.

Experimental Protocol

Step 1: Synthesis of Methyl 6-chloropicolinate

  • Reagents and Setup: To a solution of 6-chloropicolinic acid (1.0 equivalent) in methanol, add thionyl chloride (1.5 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the mixture and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the methyl ester, which can often be used in the next step without further purification.

Step 2: Synthesis of Methyl 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinate

  • Alkoxide Formation: In a manner analogous to Route 1, prepare the sodium alkoxide of tetrahydro-2H-pyran-4-ol using sodium hydride in anhydrous DMF.

  • Nucleophilic Aromatic Substitution: Add a solution of methyl 6-chloropicolinate (1.0 equivalent) in DMF to the alkoxide suspension.

  • Reaction and Work-up: Heat the reaction mixture to 80-90 °C and monitor for completion. The work-up and purification are similar to Step 1 of Route 1.

Step 3: Hydrolysis of Methyl 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinate

  • Reaction Setup: Dissolve the methyl ester (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 equivalents) and stir the mixture at room temperature until the ester is fully hydrolyzed.

  • Isolation and Purification: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether. Acidify the aqueous layer with 1 M HCl to pH 3-4 and extract the product with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the final product.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (Nitrile Intermediate)Route 2 (Ester Intermediate)
Starting Materials 6-Halopicolinonitrile, Tetrahydro-2H-pyran-4-ol6-Halopicolinic Acid, Tetrahydro-2H-pyran-4-ol
Number of Steps 23
Key Intermediates PicolinonitrilePicolinate Ester
Overall Yield Generally good to excellentGenerally good to excellent
Scalability High; nitrile hydrolysis is typically robust.High; esterification and hydrolysis are standard, scalable reactions.
Potential Challenges Handling of sodium hydride. Hydrolysis of the nitrile can sometimes be sluggish or require harsh conditions.The additional esterification step adds to the overall process time.
Purification Chromatography may be required for the nitrile intermediate. The final product often precipitates upon acidification.Chromatography may be needed for the ester intermediate. Final product extraction is common.

Conclusion and Recommendations

Both synthetic routes presented are effective for the preparation of this compound. The choice between the two often depends on the availability and cost of the starting materials.

Route 1 is more atom-economical due to having fewer steps. The direct use of a picolinonitrile can be advantageous if this starting material is readily accessible. The final hydrolysis step, leading to precipitation of the product, can simplify purification.

Route 2 , while involving an additional step, starts from the corresponding picolinic acid, which may be more commercially available or easier to synthesize than the nitrile. The reactions involved (esterification, Williamson ether synthesis, and ester hydrolysis) are all highly reliable and well-understood transformations in organic synthesis.

For large-scale production, a thorough cost analysis of the starting materials and reagents for each route is recommended. Both methods are amenable to optimization to improve yields and reduce cycle times. From a process safety perspective, both routes involve the use of sodium hydride, which requires careful handling.

Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and priorities of the research or manufacturing environment, including cost, timeline, and available expertise.

References

  • Barsanti, P. et al. (Date not available). U.S.
  • (2020). WO 2020/039025 A1.
  • (2017). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
  • (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • (2019). nucleophilic aromatic substitutions. YouTube. [Link]

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A Technical Guide to In Vitro and In Vivo Correlation of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic Acid Activity: A Comparative Analysis in the Context of HIF Prolyl Hydroxylase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Predictive Power in Drug Development

In the landscape of modern drug discovery and development, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of success.[1][2] An IVIVC is a predictive mathematical model that connects an in vitro property of a drug with an in vivo response, streamlining development, optimizing formulations, and potentially reducing the need for extensive clinical trials.[2][3][4] This guide delves into the hypothetical in vitro and in vivo activity of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a novel small molecule, by drawing parallels with a well-established class of drugs: Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Inhibitors (PHIs).

While direct experimental data for this compound is not extensively published, its structural motifs suggest a potential role as a HIF-PHI. These inhibitors have emerged as a new therapeutic class for treating anemia associated with chronic kidney disease (CKD).[5][6] They function by stabilizing the HIF complex, which in turn stimulates the endogenous production of erythropoietin (EPO), a key hormone in red blood cell formation.[5][7] This guide will, therefore, present a comparative framework, outlining the key in vitro and in vivo experiments that would be necessary to characterize this compound and establish a meaningful IVIVC, using known HIF-PHIs such as Roxadustat and Vadadustat as benchmarks.

The Hypothesized Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

The central hypothesis for the activity of this compound is its ability to inhibit HIF prolyl hydroxylase (PHD) enzymes. Under normal oxygen levels (normoxia), PHD enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for degradation. By inhibiting PHD, HIF-α is stabilized, allowing it to dimerize with HIF-β and translocate to the nucleus, where it activates the transcription of target genes, including erythropoietin (EPO).[8][9]

HIF Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF-PHI PHD Prolyl Hydroxylase (PHD) HIF-a_hydroxylated Hydroxylated HIF-α PHD->HIF-a_hydroxylated VHL VHL HIF-a_hydroxylated->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation HIF-a HIF-α HIF-a->PHD O2 HIF-a_stabilized Stabilized HIF-α HIF Complex HIF Complex HIF-a_stabilized->HIF Complex HIF-b HIF-β HIF-b->HIF Complex Nucleus Nucleus HIF Complex->Nucleus EPO Gene EPO Gene Transcription Nucleus->EPO Gene EPO Erythropoietin (EPO) EPO Gene->EPO HIF_PHI This compound (Hypothesized) HIF_PHI->PHD In Vitro Workflow Start Start: In Vitro Evaluation Biochemical_Assay Biochemical Assay: PHD Inhibition (IC50) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Assays Biochemical_Assay->Cell_Based_Assay HIF_Stabilization HIF-α Stabilization (Western Blot, EC50) Cell_Based_Assay->HIF_Stabilization EPO_Production EPO Production (ELISA, EC50) Cell_Based_Assay->EPO_Production End End: In Vitro Profile HIF_Stabilization->End EPO_Production->End

Caption: Workflow for in vitro characterization of a potential HIF-PHI.

Part 2: In Vivo Evaluation - Assessing Physiological Response and Pharmacokinetics

Positive in vitro results provide the rationale for progressing to in vivo studies to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting.

Animal Model of Renal Anemia

A common and relevant animal model is the 5/6 nephrectomy (5/6 Nx) model in rats or mice, which mimics the pathophysiology of anemia in CKD.

Experimental Protocol: 5/6 Nephrectomy Model and Compound Administration

  • Surgical Procedure: Induce renal insufficiency in rodents by surgically removing two-thirds of one kidney and the entire contralateral kidney.

  • Anemia Development: Allow the animals to recover and develop anemia over several weeks, monitoring hemoglobin (Hb) levels.

  • Treatment: Once anemia is established, administer this compound or a reference compound orally at various doses for a defined period (e.g., 4 weeks). A vehicle control group is also included.

  • Monitoring:

    • Collect blood samples regularly to measure Hb, hematocrit, and red blood cell counts.

    • At the end of the study, collect plasma to measure EPO levels.

Comparative Data Table: Hypothetical In Vivo Efficacy in 5/6 Nx Rats (4-week treatment)

Treatment Group (Dose)Change in Hemoglobin (g/dL)Plasma EPO (pg/mL) at 8h post-dose
Vehicle Control-0.5 ± 0.315 ± 5
This compound (10 mg/kg) +1.8 ± 0.5150 ± 30
This compound (30 mg/kg) +3.5 ± 0.7450 ± 80
Roxadustat (10 mg/kg)+2.5 ± 0.6250 ± 50
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Understanding the relationship between the drug's concentration in the body (PK) and its physiological effect (PD) is critical for establishing an IVIVC.

Experimental Protocol: PK/PD Study in Healthy Rodents

  • Dosing: Administer a single oral dose of this compound to healthy rodents.

  • Blood Sampling: Collect blood samples at multiple time points post-dose.

  • PK Analysis:

    • Measure the plasma concentration of the compound at each time point using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • PD Analysis:

    • Measure plasma EPO concentrations at each time point to assess the pharmacodynamic response.

  • Data Correlation: Correlate the plasma drug concentration-time profile with the plasma EPO concentration-time profile.

In Vivo and IVIVC Workflow Start Start: In Vivo Evaluation Animal_Model Animal Model of Renal Anemia (e.g., 5/6 Nephrectomy) Start->Animal_Model PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Study Start->PK_PD_Study Efficacy_Study Efficacy Study: Hemoglobin & EPO levels Animal_Model->Efficacy_Study IVIVC In Vitro-In Vivo Correlation (IVIVC) Efficacy_Study->IVIVC PK_Analysis PK Analysis: Cmax, Tmax, AUC PK_PD_Study->PK_Analysis PD_Analysis PD Analysis: Plasma EPO levels PK_PD_Study->PD_Analysis PK_Analysis->IVIVC PD_Analysis->IVIVC End End: Predictive Model IVIVC->End

Caption: Integrated workflow for in vivo evaluation and establishing an IVIVC.

Part 3: Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to build a mathematical model that links the in vitro performance of this compound to its in vivo behavior. [10]For a HIF-PHI, a meaningful IVIVC could correlate an in vitro parameter, such as the EC50 for EPO production, with an in vivo endpoint, like the increase in hemoglobin or the AUC of the plasma EPO response.

A Level A correlation, the highest level, establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. [3]While more complex for a pharmacologically active compound like a HIF-PHI, a similar principle can be applied by correlating the in vitro potency (IC50 or EC50) with the in vivo pharmacodynamic response.

By generating data for multiple formulations with different release profiles, one could plot the in vitro EPO production EC50 against the in vivo change in hemoglobin. A strong correlation would allow for the prediction of a new formulation's efficacy based solely on its in vitro performance, significantly accelerating development and supporting regulatory submissions. [1][3]

Conclusion: A Roadmap for Characterization

This guide has provided a comprehensive, albeit hypothetical, framework for the in vitro and in vivo characterization of this compound as a potential HIF prolyl hydroxylase inhibitor. By systematically conducting the described biochemical, cellular, and animal studies, and by comparing the results to established compounds in the same class, a robust data package can be generated. The successful establishment of an in vitro-in vivo correlation would not only validate the compound's mechanism of action but also provide a powerful predictive tool to guide its future development, ultimately de-risking the path to clinical application.

References

  • Dharnidharka, V. R. (2017). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. American Journal of Kidney Diseases, 69(6), 815-826. [Link]

  • U.S. Food and Drug Administration. (2026). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. FDA.gov. [Link]

  • Stasiak, M., et al. (2021). Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors as a New Treatment Option for Anemia in Chronic Kidney Disease. Molecules, 26(11), 3357. [Link]

  • Walsh Medical Media. (n.d.). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Patsnap. (2026). How is in vitro–in vivo correlation (IVIVC) established?. Patsnap Synapse. [Link]

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  • Grokipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Grokipedia. [Link]

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A Researcher's Guide to Benchmarking 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid Against Standard KDM5 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the performance of the novel compound, 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, a putative inhibitor of the KDM5 family of histone demethylases. We will outline a multi-tiered benchmarking strategy, comparing it against well-characterized standard compounds to assess its biochemical potency, cellular efficacy, and overall potential as a chemical probe or therapeutic lead.

Introduction: The Therapeutic Promise of KDM5 Inhibition

The lysine-specific demethylase 5 (KDM5) family, comprising KDM5A-D, are Fe(II) and 2-oxoglutarate (2-OG) dependent enzymes that play a critical role in epigenetic regulation.[1] Their primary function is to remove di- and tri-methyl marks from lysine 4 on histone H3 (H3K4me2/3), a modification strongly associated with active gene transcription.[1] Overexpression and dysregulation of KDM5 enzymes have been implicated in numerous pathologies, particularly in cancer, where they contribute to oncogenesis, drug resistance, and the maintenance of tumor-initiating cells.[2][3] Consequently, the development of potent and selective KDM5 inhibitors is an area of intense therapeutic interest.

This guide focuses on establishing a robust experimental cascade to characterize this compound. The performance of this compound will be benchmarked against established pan-KDM5 inhibitors, such as CPI-455 and KDOAM-25 , which are recognized for their high potency and selectivity.[2][4]

KDM5_Inhibition_Pathway cluster_0 Epigenetic Regulation at Promoter cluster_1 Pharmacological Intervention H3K4me3 H3K4me3 (Active Mark) KDM5 KDM5 Enzyme H3K4me3->KDM5 Demethylation Gene_Activation Gene Transcription ACTIVATED H3K4me3->Gene_Activation H3K4me1_2 H3K4me1/2 (Less Active Mark) KDM5->H3K4me1_2 Gene_Repression Gene Transcription REPRESSED H3K4me1_2->Gene_Repression Inhibitor This compound (KDM5 Inhibitor) Inhibitor->KDM5 Inhibition

Caption: KDM5 inhibition pathway.

Part 1: Biochemical Potency and Selectivity Profiling

The initial and most critical step is to determine the compound's intrinsic inhibitory activity against the target enzymes and its specificity relative to other related proteins. This is crucial for establishing on-target activity and minimizing potential off-target effects.

Rationale for Experimental Choices

A quantitative, high-throughput biochemical assay is essential for determining the half-maximal inhibitory concentration (IC50). We recommend an in vitro chemiluminescent or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, as these formats are robust, sensitive, and widely used in the field.[5] To establish selectivity, the compound must be counterscreened against other subfamilies of 2-OG-dependent histone demethylases (e.g., KDM4, KDM6). High selectivity for the KDM5 family over others is a key characteristic of a high-quality chemical probe.[6]

Experimental Protocol: KDM5A Biochemical Inhibition Assay (Chemiluminescent)
  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA.

    • Reconstitute recombinant human KDM5A enzyme, H3K4me3-biotinylated peptide substrate, and other assay components (e.g., Ascorbate, Fe(NH₄)₂(SO₄)₂, α-ketoglutarate) in Assay Buffer to desired stock concentrations.

    • Prepare serial dilutions of this compound, CPI-455, and KDOAM-25 in 100% DMSO, followed by a further dilution in Assay Buffer.

  • Enzyme Reaction :

    • To a 384-well plate, add 5 µL of the compound dilutions.

    • Add 10 µL of a master mix containing KDM5A enzyme, Ascorbate, and Fe(II).

    • Incubate for 15 minutes at room temperature.

    • Initiate the demethylation reaction by adding 5 µL of a mix containing the H3K4me3 peptide substrate and α-ketoglutarate.

    • Incubate for 60 minutes at room temperature.

  • Detection :

    • Stop the reaction and detect the product according to the manufacturer's protocol for the specific chemiluminescent assay kit.

    • Read the luminescence signal on a compatible plate reader.

  • Data Analysis :

    • Normalize the data to high (no enzyme) and low (DMSO vehicle) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Biochemical Potency and Selectivity
CompoundKDM5A IC50 (nM)KDM5B IC50 (nM)KDM5C IC50 (nM)KDM4A IC50 (nM)Selectivity (KDM4A/KDM5A)
This compound TBDTBDTBDTBDTBD
CPI-455 (Standard)[2][7]~10~15~12>2,000>200-fold
KDOAM-25 (Standard)[4][8]~71~19~69>10,000>140-fold

TBD: To Be Determined by experimentation.

Part 2: Cellular Target Engagement and Functional Consequences

Demonstrating that a compound can penetrate the cell membrane, engage its intended target, and elicit a measurable biological response is a crucial validation step.

Rationale for Experimental Choices

The direct downstream consequence of KDM5 inhibition is an increase in cellular H3K4me3 levels.[9][10] This can be robustly quantified using high-content immunofluorescence or Western blotting, providing direct evidence of target engagement in a cellular context.[4][5] To assess the functional impact, a cell proliferation assay is employed using a cancer cell line known to be sensitive to KDM5 inhibition, such as the MM.1S multiple myeloma line.[4] A potent inhibitor should induce a dose-dependent decrease in cell viability.

Benchmarking_Workflow cluster_Biochem Tier 1: Biochemical Assays cluster_Cellular Tier 2: Cellular Assays cluster_InVivo Tier 3: In Vivo Evaluation b1 Primary Screen: KDM5A IC50 b2 Pan-KDM5 Profiling: KDM5B/C/D IC50 b1->b2 b3 Selectivity Panel: KDM2/3/4/6 Families b2->b3 c1 Target Engagement: Cellular H3K4me3 Levels (Western / IF) b3->c1 c2 Functional Outcome: Anti-Proliferation Assay (e.g., MM.1S cells) c1->c2 c3 Genomic Analysis: H3K4me3 ChIP-seq c2->c3 v1 Pharmacokinetics (PK): Mouse Bioavailability, t1/2 c3->v1 v2 Efficacy Model: Tumor Xenograft Study v1->v2

Caption: Multi-tiered benchmarking workflow.

Experimental Protocol: Cellular H3K4me3 Western Blot Assay
  • Cell Culture and Treatment :

    • Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.

    • Treat cells with a dose range of this compound or standard compounds for 24-48 hours. Include a DMSO vehicle control.

  • Histone Extraction :

    • Harvest the cells by centrifugation.

    • Perform acid extraction of histones using a standard laboratory protocol (e.g., with 0.2 M H₂SO₄).

    • Quantify the extracted histone protein concentration using a BCA assay.

  • Western Blotting :

    • Resolve 5-10 µg of histone extract on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against H3K4me3 (e.g., 1:1000 dilution) overnight at 4°C.

    • As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image using a chemiluminescence imager.

  • Data Analysis :

    • Perform densitometry analysis to quantify the band intensity of H3K4me3 relative to the total H3 loading control.

    • Calculate the fold-change in H3K4me3 levels relative to the DMSO-treated control.

Data Summary: Cellular Activity Profile
CompoundCellular H3K4me3 Increase EC50 (µM)MM.1S Anti-Proliferation GI50 (µM)
This compound TBDTBD
CPI-455 (Standard)[2]~1-5~2-10
KDOAM-25 (Standard)[4]~50~50

TBD: To Be Determined by experimentation. Note: The significant difference in cellular potency between CPI-455 and KDOAM-25 highlights the importance of evaluating both biochemical and cellular activities, as cell permeability and competition with cellular 2-OG can greatly influence efficacy.[1][4]

Conclusion

This guide provides a foundational strategy for the comprehensive benchmarking of this compound. By systematically evaluating its biochemical potency, selectivity, and cellular activity against well-defined standards, researchers can generate a robust data package. This data will be instrumental in determining the compound's utility as a selective KDM5 inhibitor and will guide future optimization efforts for its development as a chemical probe to explore KDM5 biology or as a potential therapeutic agent for diseases such as cancer.

References

  • Bavetsias, V., et al. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemMedChem. [Link]

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A Researcher's Guide to Ensuring Reproducibility in HIF Prolyl Hydroxylase Inhibition Assays: A Comparative Analysis Featuring 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of hypoxia-inducible factor (HIF) pathway modulation, the reproducibility of in vitro experiments is paramount. This guide provides an in-depth technical analysis of key experimental variables, using the Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitor 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid as a central case study. We will objectively compare its profile with clinically relevant alternatives like Roxadustat, Vadadustat, and Daprodustat, offering supporting data and detailed protocols to empower researchers to conduct robust and reliable experiments.

The Critical Role of Compound Purity and Characterization

The reliability of any in vitro study hinges on the quality of the small molecules used. For this compound, a compound often supplied at a purity of 98% or higher, it is the remaining percentage that can be a source of experimental irreproducibility.[1] Potential impurities could include residual starting materials, byproducts from the synthesis, or isomers.

Synthesis of this compound and Potential Impurities:

The synthesis of this compound and related picolinic acid derivatives can involve multiple steps where impurities may be introduced.[2][3] For instance, in reactions involving the coupling of picolinic acid with other molecules, chlorinated byproducts can sometimes form, which may be difficult to separate from the desired product.[3]

It is imperative for researchers to not solely rely on the supplier's stated purity. Independent verification of the compound's identity and purity is a critical first step.

Recommended Analytical Methods for Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound.[4][5]

The impact of impurities in biological assays cannot be overstated. They can lead to off-target effects, altered potency, or even direct toxicity to cells, all of which can confound experimental results.[6][7][8]

Comparative Inhibitory Profiles of HIF-PHD Inhibitors

This compound belongs to a class of drugs that inhibit HIF prolyl hydroxylases, leading to the stabilization of HIF-α subunits and the activation of hypoxia-responsive genes.[7] To understand the experimental nuances of this compound, it is instructive to compare it with other well-characterized HIF-PHD inhibitors.

InhibitorTarget PHD IsoformsReported IC₅₀ (nM) for PHD2Key Characteristics
This compound Presumed PHD1/2/3Not publicly availableResearch chemical; importance of in-house validation.
Roxadustat (FG-4592) PHD1/2/3~27First-in-class, approved for anemia of CKD in several countries.
Vadadustat (AKB-6548) PHD1/2/3~29Shows some selectivity for HIF-2α stabilization.[9]
Daprodustat (GSK1278863) PHD1/2/3~67Potent inhibitor with effects on both HIF-1α and HIF-2α.
Molidustat (BAY 85-3934) PHD1/2/3~7High potency in biochemical assays.

Note: IC₅₀ values can vary depending on the specific assay conditions.[10]

This table highlights the diversity within the class of HIF-PHD inhibitors. While they share a common mechanism of action, differences in potency and isoform selectivity can lead to distinct biological outcomes.

Experimental Protocols for Assessing HIF-PHD Inhibition

To ensure the reproducibility of experiments with this compound and its alternatives, standardized and well-controlled experimental protocols are essential.

In Vitro HIF-1α Stabilization Assay via Western Blotting

This assay is a fundamental method to confirm the biological activity of HIF-PHD inhibitors.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed cells (e.g., HEK293T, HepG2) and allow to adhere B Treat with this compound or alternative inhibitors at various concentrations A->B C Incubate for a defined time course (e.g., 4, 8, 16, 24 hours) B->C D Lyse cells and quantify protein concentration C->D Harvest cells E Separate proteins by SDS-PAGE D->E F Transfer proteins to a PVDF or nitrocellulose membrane E->F G Block membrane and probe with primary antibodies (HIF-1α, β-actin) F->G H Incubate with secondary antibodies and detect with ECL G->H I Quantify band intensities and normalize to loading control H->I

Caption: Workflow for Western Blot analysis of HIF-1α stabilization.

  • Cell Culture: Maintain a suitable cell line (e.g., HEK293T, HepG2) in a humidified incubator at 37°C with 5% CO₂. Seed cells in 6-well plates and allow them to adhere overnight.

  • Inhibitor Preparation: Prepare stock solutions of this compound and other inhibitors in DMSO.

  • Treatment: Replace the cell culture medium with fresh medium containing the desired concentration of the inhibitor or vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for HIF-1α. Also, probe for a loading control like β-actin or GAPDH. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the HIF-1α signal to the loading control.[11]

Hypoxia Response Element (HRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of HIF, providing a quantitative measure of the downstream effects of HIF-PHD inhibition.

HRE_Luciferase_Workflow cluster_transfection Transfection cluster_treatment_assay Treatment & Assay J Co-transfect cells (e.g., HEK293) with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla) K Seed transfected cells into a 96-well plate J->K 24 hours post-transfection L Treat with inhibitors at various concentrations K->L M Lyse cells and measure Firefly and Renilla luciferase activity L->M N Normalize Firefly to Renilla activity and calculate fold induction M->N

Caption: Workflow for HRE Luciferase Reporter Assay.

  • Transfection: Co-transfect cells (e.g., HEK293) with a commercially available HRE-luciferase reporter plasmid and a control plasmid (e.g., one expressing Renilla luciferase) using a suitable transfection reagent.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.

  • Treatment: Treat the cells with a range of concentrations of this compound or other inhibitors.

  • Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for differences in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle-treated control.[12]

Ensuring Trustworthiness Through Self-Validating Systems

To build a self-validating experimental system, consider the following:

  • Orthogonal Assays: Employ multiple, distinct assays to measure the same biological endpoint. For example, confirming HIF-1α stabilization by Western blot and increased HRE reporter activity provides stronger evidence than either assay alone.

  • Positive and Negative Controls: Always include a well-characterized HIF-PHD inhibitor (e.g., Roxadustat) as a positive control and a vehicle (e.g., DMSO) as a negative control.

  • Dose-Response Curves: Generate full dose-response curves to determine the potency (EC₅₀ or IC₅₀) of the inhibitors. This provides a more complete picture than single-point measurements.

  • Time-Course Experiments: Evaluate the effects of the inhibitors over time to understand the kinetics of HIF-α stabilization and downstream gene activation. Different inhibitors can have markedly different kinetics.[13]

Conclusion: A Framework for Reproducible Research

The reproducibility of experiments using this compound and other HIF-PHD inhibitors is achievable through a multi-faceted approach that emphasizes the purity and characterization of the compound, the use of standardized and well-controlled experimental protocols, and the implementation of self-validating assay systems. By understanding the potential sources of variability, from the synthesis of the inhibitor to the execution of the biological assays, researchers can generate more reliable and impactful data, ultimately accelerating the pace of drug discovery and development in the field of HIF biology.

References

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all chemical entities created and utilized along the way. This guide provides an in-depth, procedural framework for the proper disposal of 6-((Tetrahydro-2H-pyran-4-yl)oxy)picolinic acid, ensuring the safety of laboratory personnel and the preservation of our environment. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this protocol is built upon a conservative approach, assuming the compound may exhibit hazards associated with its core chemical moieties: picolinic acid and tetrahydro-2H-pyran derivatives.

Part 1: Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal protocol, a thorough understanding of the potential hazards is paramount. The structure of this compound suggests a combination of hazards inherited from its parent structures.

Inferred Hazardous Properties:

Hazard ClassificationAssociated MoietyPotential Effects
Acute Toxicity (Oral) Picolinic AcidHarmful if swallowed.[1]
Serious Eye Damage/Irritation Picolinic Acid & Tetrahydro-2H-pyranCauses serious eye irritation or damage.[1][2][3][4][5][6][7]
Skin Irritation Tetrahydro-2H-pyranCauses skin irritation.[2][3][4][5][6]
Respiratory Irritation Tetrahydro-2H-pyranMay cause respiratory irritation.[3][5][6][7][8]
Aquatic Hazard Picolinic AcidHarmful to aquatic life.

This synthesized hazard profile necessitates handling this compound with the appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.[9] All handling of the solid material or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

Part 2: Step-by-Step Disposal Protocol

The disposal of chemical waste is strictly regulated. All procedures must be in accordance with local, state, and federal regulations.[10] In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[11][12][13]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Due to the inferred hazards, all waste containing this compound, including neat compound, contaminated labware (e.g., vials, pipette tips), and solutions, must be treated as hazardous waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated compound, contaminated weighing papers, and gloves in a designated, properly labeled, and sealed container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility has been verified.

    • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Containerization and Labeling
  • Select Appropriate Containers: Use containers that are chemically resistant to the waste and can be securely sealed. For liquid waste, ensure the container has adequate headspace (approximately 10%) to allow for expansion.

  • Proper Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the major hazards (e.g., "Toxic," "Irritant"). The date of accumulation should also be clearly visible.

Step 3: On-Site Accumulation and Storage
  • Satellite Accumulation Areas (SAAs): Laboratories may accumulate up to 55 gallons of hazardous waste in SAAs, which are at or near the point of generation.[11]

  • Storage Conditions: Store waste containers in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[9][10] The storage area should have secondary containment to mitigate spills.

Step 4: Final Disposal
  • Engage a Licensed Waste Disposal Company: The final disposal of the hazardous waste must be handled by a licensed and certified hazardous waste contractor.[9][14] Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts for this service.

  • Documentation: Ensure all required documentation, such as a hazardous waste manifest, is completed accurately. This creates a cradle-to-grave record of the waste's journey.

Crucially, do not discharge any waste containing this compound into the sewer system. [9][14][15] The potential harm to aquatic life necessitates this precaution.

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is critical to minimize exposure and environmental contamination.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[3]

    • Collect the absorbed material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[9]

    • Restrict access to the spill area.

    • Provide the emergency response team with as much information as possible about the spilled material.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal start Waste Generated (Solid, Liquid, Labware) assess_hazards Assess Hazards (Picolinic Acid & Tetrahydropyran Derivatives) start->assess_hazards classify_waste Classify as Hazardous Waste assess_hazards->classify_waste segregate Segregate by Waste Type (Solid, Liquid, Sharps) classify_waste->segregate containerize Use Compatible, Labeled Containers segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs licensed_disposal Disposal by Licensed Waste Contractor contact_ehs->licensed_disposal

Caption: Decision-making flowchart for the disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.